molecular formula C8H8ClNOS B051188 2-(Ethylthio)Nicotinoyl Chloride CAS No. 123116-01-8

2-(Ethylthio)Nicotinoyl Chloride

Cat. No.: B051188
CAS No.: 123116-01-8
M. Wt: 201.67 g/mol
InChI Key: HVBVEALTDTVCAO-UHFFFAOYSA-N
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Description

2-(Ethylthio)Nicotinoyl Chloride (CAS 123116-01-8) is a high-purity, specialized chemical intermediate featuring a reactive acyl chloride group and a 2-(ethylthio) substituted pyridine ring. This bifunctional structure makes it an invaluable building block in organic synthesis, particularly for the preparation of novel amides and esters via nucleophilic acyl substitution reactions. With a molecular formula of C₈H₈ClNOS and a molecular weight of 201.67 g/mol, it is characterized by a melting point of 53-55 °C and must be handled under moisture-sensitive conditions. In research, this compound is strategically employed to functionalize molecules at the nicotinic acid core. The ethylthio substituent can influence the electronic properties and lipophilicity of the resulting derivatives, which is crucial in medicinal chemistry for fine-tuning the bioavailability and target interaction of potential drug candidates. Its primary application lies in the synthesis of diverse heterocyclic compounds explored for their potential biological activities. Handling and Safety: This compound is classified as Corrosive (GHS05) and causes severe skin burns and eye damage (Hazard Statement H314). Researchers must use appropriate personal protective equipment, including gloves, eye protection, and suitable protective clothing. Store in a cool, dry place and handle under an inert atmosphere to prevent decomposition due to moisture. Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClNOS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBVEALTDTVCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379082
Record name 2-(Ethylthio)Nicotinoyl Chloride
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Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123116-01-8
Record name 2-(Ethylthio)Nicotinoyl Chloride
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Record name 123116-01-8
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Ethylthio)Nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)nicotinoyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring, an ethylthio group, and a reactive acyl chloride moiety, makes it a versatile building block for the synthesis of a wide range of novel compounds with potential therapeutic applications. The presence of the ethylthio group at the 2-position of the pyridine ring can modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(Ethylthio)nicotinoyl chloride, with a focus on practical laboratory applications.

Synthesis of 2-(Ethylthio)Nicotinoyl Chloride

The primary and most direct route for the synthesis of 2-(Ethylthio)nicotinoyl chloride is through the chlorination of its corresponding carboxylic acid, 2-(ethylthio)nicotinic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Synthesis of 2-(Ethylthio)nicotinic acid (Precursor) cluster_1 Chlorination Step 2-Mercaptonicotinic_acid 2-Mercaptonicotinic acid Reaction_1 S-alkylation 2-Mercaptonicotinic_acid->Reaction_1 Ethyl_iodide Ethyl iodide Ethyl_iodide->Reaction_1 Base Base (e.g., NaOH) Base->Reaction_1 2-Ethylthionicotinic_acid 2-(Ethylthio)nicotinic acid Reaction_2 Chlorination 2-Ethylthionicotinic_acid->Reaction_2 Reaction_1->2-Ethylthionicotinic_acid Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->Reaction_2 2-Ethylthionicotinoyl_Chloride 2-(Ethylthio)Nicotinoyl Chloride Reaction_2->2-Ethylthionicotinoyl_Chloride

Caption: General synthetic scheme for 2-(Ethylthio)Nicotinoyl Chloride.

Mechanism of Chlorination using Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a well-established reaction in organic synthesis. The reaction proceeds through a nucleophilic acyl substitution mechanism.

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the sulfur atom of thionyl chloride, a strong electrophile.

  • Formation of a Chlorosulfite Intermediate: A proton transfer and the departure of a chloride ion lead to the formation of a reactive acyl chlorosulfite intermediate.

  • Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, attacks the carbonyl carbon of the intermediate.

  • Formation of the Acyl Chloride: The intermediate collapses, releasing sulfur dioxide (SO₂) and a protonated chlorine atom, which subsequently deprotonates to form hydrochloric acid (HCl) and the final acyl chloride product. The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.

Chlorination_Mechanism Carboxylic_Acid 2-(Ethylthio)nicotinic Acid Intermediate Acyl Chlorosulfite Intermediate Carboxylic_Acid->Intermediate Reaction with SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Intermediate Acyl_Chloride 2-(Ethylthio)Nicotinoyl Chloride Intermediate->Acyl_Chloride Nucleophilic attack by Cl⁻ Byproducts SO₂ + HCl Intermediate->Byproducts Chloride_Ion Chloride Ion (Cl⁻) Chloride_Ion->Acyl_Chloride Reactions_Applications Acyl_Chloride 2-(Ethylthio)Nicotinoyl Chloride Amide Amides Acyl_Chloride->Amide Reaction with Ester Esters Acyl_Chloride->Ester Reaction with Thioester Thioesters Acyl_Chloride->Thioester Reaction with Amine Amines (R-NH₂) Amine->Amide Alcohol Alcohols (R-OH) Alcohol->Ester Thiol Thiols (R-SH) Thiol->Thioester Drug_Discovery Drug Discovery Applications Amide->Drug_Discovery Ester->Drug_Discovery Thioester->Drug_Discovery

Caption: Key reactions and applications of 2-(Ethylthio)Nicotinoyl Chloride.

  • Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common applications in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. [1]* Ester Formation: Reaction with alcohols leads to the formation of esters. These esters can be designed as prodrugs or as final drug candidates themselves.

  • Thioester Formation: Reaction with thiols produces thioesters, which are also of interest in various biological contexts.

The derivatives of 2-(ethylthio)nicotinoyl chloride are being investigated for a range of therapeutic areas. For instance, the analogous 2-(methylthio)nicotinoyl chloride has been utilized in the preparation of benzamides as inhibitors of Bcl-3, a protein implicated in cancer. This suggests that derivatives of 2-(ethylthio)nicotinoyl chloride could also be explored as potential anticancer agents. Furthermore, the pyridine scaffold is a common feature in many approved drugs, and the introduction of the ethylthio group can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Safety and Handling

2-(Ethylthio)nicotinoyl chloride should be handled with care in a well-ventilated fume hood. It is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

2-(Ethylthio)nicotinoyl chloride is a valuable and reactive building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. While experimental data for this specific compound is limited, its synthesis can be reliably achieved through the chlorination of 2-(ethylthio)nicotinic acid using standard procedures. The high reactivity of the acyl chloride group allows for the straightforward introduction of a variety of functional groups, enabling the creation of diverse chemical libraries for biological screening. Further research into the synthesis and biological evaluation of derivatives of 2-(ethylthio)nicotinoyl chloride is warranted to fully explore its potential in medicinal chemistry.

References

  • nicotinoyl-chloride)

Sources

A Comprehensive Technical Guide to 2-(Ethylthio)Nicotinoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)nicotinoyl chloride is a reactive acyl chloride derivative of nicotinic acid, a member of the vitamin B3 family. Its unique chemical structure, featuring a pyridine ring substituted with both a reactive carbonyl chloride and an ethylthio group, makes it a valuable intermediate in synthetic organic chemistry. This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, particularly its role as a building block in the development of novel therapeutic agents. The presence of the ethylthio moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making this compound a subject of interest for medicinal chemists.

Chemical Identity and Properties

A clear understanding of the fundamental chemical and physical properties of 2-(Ethylthio)nicotinoyl chloride is essential for its effective use in research and development.

PropertyValueSource
CAS Number 123116-01-8[1]
Molecular Formula C₈H₈ClNOS[2]
Molecular Weight 201.67 g/mol Calculated
IUPAC Name 2-(ethylthio)pyridine-3-carbonyl chloride[2]
SMILES CCSC1=C(C=CC=N1)C(=O)Cl[2]
InChI Key HVBVEALTDTVCAO-UHFFFAOYSA-N[2]
Predicted XlogP 2.6[2]
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds

Note: While the CAS number 123116-01-8 is cited by some suppliers, comprehensive data under this specific CAS is limited. Properties are also inferred from the closely related and well-documented precursor, 2-(Ethylthio)nicotinic acid (CAS: 27868-76-4)[3], and similar acyl chlorides.

Synthesis of 2-(Ethylthio)Nicotinoyl Chloride

The most common and efficient method for the preparation of 2-(Ethylthio)nicotinoyl chloride is the conversion of its corresponding carboxylic acid, 2-(Ethylthio)nicotinic acid, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is frequently the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification[4].

Causality Behind Experimental Choices:
  • Starting Material: 2-(Ethylthio)nicotinic acid serves as the direct precursor. Its synthesis is a prerequisite for obtaining the target acyl chloride.

  • Chlorinating Agent: Thionyl chloride is highly effective for converting carboxylic acids to acyl chlorides. The reaction proceeds via a reactive intermediate, and the evolution of gaseous byproducts drives the reaction to completion according to Le Chatelier's principle. Other reagents like phosphorus pentachloride (PCl₅) can also be used[5].

  • Solvent: An inert solvent, such as dichloromethane (DCM) or toluene, is typically used to facilitate the reaction and control the temperature.

  • Temperature: The reaction is often performed at reflux to ensure a sufficient reaction rate[4].

  • Work-up: Removal of excess thionyl chloride is crucial and is usually achieved by distillation under reduced pressure. The resulting acyl chloride is often used immediately in the next synthetic step due to its reactivity.

Experimental Protocol: Synthesis from 2-(Ethylthio)nicotinic Acid

Materials:

  • 2-(Ethylthio)nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(Ethylthio)nicotinic acid (1 equivalent) in anhydrous DCM.

  • With stirring, add thionyl chloride (typically 2-3 equivalents) dropwise to the suspension. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitoring by TLC of a quenched aliquot can be performed).

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-(Ethylthio)nicotinoyl chloride is typically a liquid or solid and is often used in the subsequent reaction without further purification.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts A 2-(Ethylthio)nicotinic Acid C Reaction in Inert Solvent (e.g., DCM) A->C B Thionyl Chloride (SOCl₂) B->C D Reflux (2-4 hours) C->D Heating E 2-(Ethylthio)nicotinoyl Chloride D->E F SO₂ (gas) + HCl (gas) D->F Gaseous Byproducts

Caption: Synthesis of 2-(Ethylthio)nicotinoyl Chloride from its carboxylic acid precursor.

Chemical Reactivity and Handling

As an acyl chloride, 2-(Ethylthio)nicotinoyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group.

  • Hydrolysis: It reacts readily, often violently, with water and other protic solvents (like alcohols) to form the corresponding carboxylic acid or ester. This reactivity necessitates handling under anhydrous conditions and in an inert atmosphere[6][7].

  • Amidation: It reacts with primary and secondary amines to form amides. This is a common application in the synthesis of biologically active molecules[8][9].

  • Esterification: Reaction with alcohols yields the corresponding esters.

  • Friedel-Crafts Acylation: The acyl chloride can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.

Safe Handling and Storage:

Due to its reactivity and corrosive nature, strict safety protocols must be followed:

  • Handling: Always handle 2-(Ethylthio)nicotinoyl chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[10][11].

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from water and incompatible materials such as alcohols, amines, and strong bases[6].

  • Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills[7].

Applications in Drug Discovery and Development

Nicotinic acid and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties[5][12]. 2-(Ethylthio)nicotinoyl chloride serves as a key intermediate for the synthesis of novel derivatives for several reasons:

  • Scaffold for Library Synthesis: Its high reactivity allows for the rapid generation of libraries of amides and esters by reacting it with various amines and alcohols. This is a common strategy in the hit-to-lead phase of drug discovery.

  • Modulation of Physicochemical Properties: The ethylthio group can increase the lipophilicity of the resulting molecules compared to unsubstituted nicotinic acid derivatives, which can improve cell membrane permeability and other pharmacokinetic properties.

  • Bioisosteric Replacement: The thioether linkage can act as a bioisostere for other functional groups, potentially leading to improved potency or a modified side-effect profile.

  • Precursor to Heterocyclic Systems: The nicotinoyl scaffold can be further elaborated into more complex heterocyclic systems with potential therapeutic applications[9].

Logical Relationship Diagram: Role in Drug Discovery

DrugDiscovery A 2-(Ethylthio)nicotinoyl Chloride C Amide/Ester Library Synthesis A->C B Diverse Amines & Alcohols B->C D Biological Screening (e.g., anti-inflammatory, antimicrobial) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Role of 2-(Ethylthio)nicotinoyl Chloride in a typical drug discovery workflow.

Conclusion

2-(Ethylthio)nicotinoyl chloride is a versatile and highly reactive chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis from the corresponding nicotinic acid derivative is straightforward, though its handling requires stringent safety precautions due to its reactivity. By providing a reactive handle for the introduction of diverse functional groups, it enables the exploration of new chemical space and the optimization of lead compounds. For researchers in medicinal chemistry, a thorough understanding of the properties and reactivity of this compound is key to leveraging its full potential in the creation of novel therapeutics.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Novachem Pty Ltd. (2019, July 23). ACETYL CHLORIDE (1-13C, 99%) Safety Data Sheet. Retrieved from [Link]

  • PrepChem.com. Synthesis of Nicotinoyl chloride. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • A1 Prolaboratory. BUY 2-(Ethylthio)nicotinic acid. Retrieved from [Link]

  • PubChemLite. 2-(ethylthio)nicotinoyl chloride (C8H8ClNOS). Retrieved from [Link]nicotinoyl_chloride)

  • Al-Masoudi, N. A. (2024). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity.
  • Natarajan, R., & et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Pharmaceutical Sciences.
  • Chembase.cn. 2-(METHYLTHIO)NICOTINYL CHLORIDE (cas 97936-43-1) SDS/MSDS download. Retrieved from [Link]

  • Krishnarao, D., et al. (2023). A facile one pot synthesis of N-phenyl nicotinamide derivatives promoted by dcc. World Journal of Pharmaceutical Research.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 262400, 2-(Methylthio)nicotinic acid. Retrieved from [Link].

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. (2012).
  • MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2022).

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An In-depth Technical Guide to the Reactivity of 2-(Ethylthio)nicotinoyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-(Ethylthio)nicotinoyl chloride with a range of common nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. As a key building block in medicinal chemistry and drug development, understanding the reactivity profile of this substituted nicotinoyl chloride is paramount for the rational design and synthesis of novel therapeutic agents. This document delves into the mechanistic underpinnings of its reactions, the influence of the 2-(ethylthio) substituent on reactivity, and provides field-proven experimental protocols for the synthesis of its derivatives. The content is structured to offer both a theoretical framework and practical guidance for researchers and scientists in the field.

Introduction: The Chemical Landscape of 2-(Ethylthio)nicotinoyl Chloride

2-(Ethylthio)nicotinoyl chloride is a derivative of nicotinic acid, a member of the vitamin B complex. The presence of the reactive acyl chloride group at the 3-position of the pyridine ring makes it a versatile intermediate for the introduction of the 2-(ethylthio)nicotinoyl moiety into various molecular scaffolds. The core reactivity of this compound is governed by the principles of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[1][2][3]

The 2-(ethylthio) substituent plays a crucial role in modulating the electronic and steric properties of the molecule. The sulfur atom, through its lone pairs, can exert a +M (mesomeric) or resonance electron-donating effect, while its electronegativity relative to carbon results in a -I (inductive) electron-withdrawing effect.[3][4] This dual electronic nature, combined with the steric bulk of the ethylthio group ortho to the acyl chloride, influences the accessibility and electrophilicity of the carbonyl carbon, thereby dictating the reaction kinetics and outcomes with various nucleophiles.[5]

Synthesis of 2-(Ethylthio)nicotinoyl Chloride

The precursor, 2-(Ethylthio)nicotinic acid, is commercially available, providing a straightforward entry point for the synthesis of the title compound.[1] The conversion of the carboxylic acid to the acyl chloride is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 2-(Ethylthio)nicotinoyl Chloride

A mixture of 2-(ethylthio)nicotinic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq) is gently refluxed for 2-4 hours.[2] The excess thionyl chloride is subsequently removed under reduced pressure to yield the crude 2-(ethylthio)nicotinoyl chloride, which can often be used in the next step without further purification. For applications requiring high purity, distillation or crystallization may be employed.

Reactivity with N-Nucleophiles: The Gateway to Amides

The reaction of 2-(Ethylthio)nicotinoyl chloride with nitrogen nucleophiles, primarily primary and secondary amines, is a robust and widely utilized method for the synthesis of 2-(ethylthio)nicotinamide derivatives. These amides are of significant interest in medicinal chemistry due to their potential biological activities. The reaction proceeds via the classical nucleophilic addition-elimination mechanism.

General Mechanism: Amide Formation

The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond to yield the stable amide product. A base, often an excess of the amine nucleophile or a non-nucleophilic base like triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct.

G cluster_0 Reaction of 2-(Ethylthio)nicotinoyl Chloride with a Primary Amine Reactants 2-(Ethylthio)nicotinoyl Chloride + R-NH₂ Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products 2-(Ethylthio)-N-alkylnicotinamide + HCl Intermediate->Products Elimination of Cl⁻

Caption: General workflow for amide synthesis.

Reactivity with Primary and Secondary Aliphatic Amines

Primary and secondary aliphatic amines are strong nucleophiles and react readily with 2-(Ethylthio)nicotinoyl chloride, typically at room temperature or with gentle heating. The steric hindrance of the 2-(ethylthio) group may slightly retard the reaction rate compared to unsubstituted nicotinoyl chloride, particularly with bulky secondary amines.

Experimental Protocol: Synthesis of N-Benzyl-2-(ethylthio)nicotinamide

To a stirred solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, a solution of 2-(ethylthio)nicotinoyl chloride (1.0 eq) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reactivity with Aromatic Amines

Aromatic amines, such as aniline, are weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, the reaction with 2-(Ethylthio)nicotinoyl chloride may require more forcing conditions, such as heating or the use of a catalyst. The electronic nature of substituents on the aniline ring will also influence the reaction rate; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it.

Product Nucleophile Expected ¹H NMR (δ, ppm, CDCl₃) Expected MS (m/z)
N-Benzyl-2-(ethylthio)nicotinamideBenzylamine~8.5 (d, 1H), ~7.7 (d, 1H), ~7.3-7.4 (m, 5H), ~7.1 (dd, 1H), ~4.6 (d, 2H), ~3.1 (q, 2H), ~1.4 (t, 3H)[M+H]⁺ calculated for C₁₅H₁₇N₂OS
2-(Ethylthio)-N-phenylnicotinamideAniline~8.6 (d, 1H), ~7.8 (d, 1H), ~7.6 (d, 2H), ~7.4 (t, 2H), ~7.2 (t, 1H), ~7.1 (dd, 1H), ~3.1 (q, 2H), ~1.4 (t, 3H)[M+H]⁺ calculated for C₁₄H₁₅N₂OS

Table 1: Exemplary Spectroscopic Data for 2-(Ethylthio)nicotinamide Derivatives.

Reactivity with O-Nucleophiles: Formation of Esters

The reaction of 2-(Ethylthio)nicotinoyl chloride with alcohols and phenols provides access to the corresponding esters. These reactions are fundamental in organic synthesis and are often carried out in the presence of a base to neutralize the HCl byproduct.

General Mechanism: Esterification

Similar to amide formation, the reaction with oxygen nucleophiles proceeds through a nucleophilic addition-elimination pathway. The oxygen of the alcohol or phenol attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the chloride ion and form the ester.

G cluster_ester Esterification Pathway AcylChloride 2-(Ethylthio)nicotinoyl Chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Alcohol R-OH (Alcohol/Phenol) Alcohol->TetrahedralIntermediate Base Base (e.g., Pyridine, Et₃N) Salt Base·HCl Salt Base->Salt EsterProduct 2-(Ethylthio)nicotinate Ester TetrahedralIntermediate->EsterProduct Elimination of Cl⁻ HCl HCl TetrahedralIntermediate->HCl HCl->Salt

Caption: Ester formation from 2-(Ethylthio)nicotinoyl Chloride.

Reactivity with Alcohols

Primary and secondary alcohols react readily with 2-(Ethylthio)nicotinoyl chloride in the presence of a base like pyridine or triethylamine. Tertiary alcohols may react slower due to steric hindrance.

Experimental Protocol: Synthesis of Ethyl 2-(ethylthio)nicotinate

To a solution of ethanol (1.5 eq) and pyridine (1.2 eq) in anhydrous diethyl ether at 0 °C, a solution of 2-(ethylthio)nicotinoyl chloride (1.0 eq) in diethyl ether is added dropwise with stirring. The reaction mixture is then stirred at room temperature for 1-2 hours. The resulting pyridinium hydrochloride is filtered off, and the filtrate is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to afford the desired ester.

Reactivity with Phenols

Phenols are less nucleophilic than alcohols, and their reaction with 2-(Ethylthio)nicotinoyl chloride may require slightly more forcing conditions or the use of a stronger base. The Schotten-Baumann reaction conditions, which employ an aqueous base, can be effective for this transformation.

Product Nucleophile Expected ¹H NMR (δ, ppm, CDCl₃) Expected MS (m/z)
Ethyl 2-(ethylthio)nicotinateEthanol~8.6 (d, 1H), ~8.1 (d, 1H), ~7.1 (dd, 1H), ~4.4 (q, 2H), ~3.1 (q, 2H), ~1.4 (t, 3H), ~1.4 (t, 3H)[M+H]⁺ calculated for C₁₀H₁₄NO₂S
Phenyl 2-(ethylthio)nicotinatePhenol~8.7 (d, 1H), ~8.2 (d, 1H), ~7.4-7.5 (m, 2H), ~7.2-7.3 (m, 3H), ~7.1 (dd, 1H), ~3.1 (q, 2H), ~1.4 (t, 3H)[M+H]⁺ calculated for C₁₄H₁₄NO₂S

Table 2: Exemplary Spectroscopic Data for 2-(Ethylthio)nicotinate Esters.

Reactivity with S-Nucleophiles: Synthesis of Thioesters

Thioesters are important functional groups in both chemistry and biology. The reaction of 2-(Ethylthio)nicotinoyl chloride with thiols provides a direct route to S-aryl or S-alkyl 2-(ethylthio)nicotinothioates. Thiols are generally more nucleophilic than their corresponding alcohols, leading to facile reactions.

General Mechanism: Thioesterification

The mechanism is analogous to that of amide and ester formation. The sulfur atom of the thiol attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the thioester and liberate the chloride ion.

Experimental Protocol: Synthesis of S-Phenyl 2-(ethylthio)nicotinothioate

To a solution of thiophenol (1.0 eq) and triethylamine (1.1 eq) in THF at 0 °C, a solution of 2-(ethylthio)nicotinoyl chloride (1.0 eq) in THF is added dropwise. The reaction is stirred at room temperature for 1-3 hours. The reaction mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography.

Product Nucleophile Expected ¹H NMR (δ, ppm, CDCl₃) Expected MS (m/z)
S-Phenyl 2-(ethylthio)nicotinothioateThiophenol~8.6 (d, 1H), ~7.8 (d, 1H), ~7.4-7.5 (m, 5H), ~7.1 (dd, 1H), ~3.1 (q, 2H), ~1.4 (t, 3H)[M+H]⁺ calculated for C₁₄H₁₄NOS₂

Table 3: Exemplary Spectroscopic Data for a 2-(Ethylthio)nicotinothioate.

Conclusion: A Versatile Reagent for Chemical Synthesis

2-(Ethylthio)nicotinoyl chloride demonstrates predictable and robust reactivity with a variety of nucleophiles, primarily following the nucleophilic addition-elimination pathway. The 2-(ethylthio) substituent influences the reactivity through a combination of electronic and steric effects, which should be considered when planning syntheses. This guide provides a foundational understanding and practical protocols for the utilization of this important building block in the synthesis of amides, esters, and thioesters, which are key intermediates in the development of new chemical entities with potential therapeutic applications.

References

  • A1 Prolaboratory. 2-(Ethylthio)nicotinic acid. [Link]

  • PrepChem. Synthesis of Nicotinoyl chloride. [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC - NIH. [Link]

  • A highly efficient and green method for synthesis of thioethers in water. SID. [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

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Guide to the Stability and Storage of 2-(Ethylthio)Nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Molecular Profile

2-(Ethylthio)nicotinoyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, primarily serving as a reactive intermediate for introducing the 2-(ethylthio)nicotinoyl moiety into target structures. Its utility is derived from the high reactivity of the acyl chloride group, which allows for efficient coupling reactions. However, this same reactivity, combined with the presence of a thioether linkage, presents distinct challenges regarding the compound's stability and long-term storage. This guide provides a comprehensive overview of the chemical principles governing its stability, detailed protocols for optimal storage and handling, and methodologies for assessing its integrity over time. Understanding these factors is paramount to ensuring experimental reproducibility and the successful development of novel chemical entities.

The molecule's structure incorporates a pyridine ring, an acyl chloride, and an ethyl thioether. This combination dictates its reactivity profile, making it susceptible to degradation via two primary pathways: hydrolysis of the acyl chloride and oxidation of the thioether.

Property Value Source
Molecular Formula C₈H₈ClNOS[1]
Molecular Weight 201.67 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2] (by analogy)
Primary Functional Groups Acyl Chloride, Thioether, Pyridine[1]
Key Reactivity Highly electrophilic carbonyl carbon, susceptible to nucleophilic attack[2][3]

The Chemical Basis of Instability: A Tale of Two Moieties

The stability of 2-(Ethylthio)nicotinoyl chloride is fundamentally governed by the chemical properties of its two key functional groups: the acyl chloride and the thioether. A thorough understanding of their individual reactivities is essential for explaining the rationale behind the stringent storage and handling protocols required.

The Acyl Chloride: An Inherently Reactive Electrophile

The acyl chloride functional group is one of the most reactive carboxylic acid derivatives.[4] Its high reactivity stems from the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic.[3] The chloride ion is also an excellent leaving group, which facilitates nucleophilic acyl substitution reactions.[5]

The most significant and immediate threat to the stability of 2-(Ethylthio)nicotinoyl chloride is hydrolysis. Acyl chlorides react vigorously, often instantly, with water—even atmospheric moisture—to form the corresponding carboxylic acid (2-(Ethylthio)nicotinic acid) and hydrochloric acid (HCl).[4][6]

This reaction is autocatalytic. The generated HCl can protonate the basic nitrogen atom of the pyridine ring, which may further influence the compound's stability and reactivity profile. In the case of the related compound nicotinoyl chloride, it is often supplied as a hydrochloride salt specifically to deactivate the basic pyridine nitrogen and prevent it from catalyzing decomposition in the presence of moisture.[7]

The Thioether Linkage: A Target for Oxidation

The sulfur atom in the ethylthio group is susceptible to oxidation.[8] While less immediately reactive than the acyl chloride, the thioether can be oxidized over time, especially in the presence of atmospheric oxygen or other oxidizing agents. This process typically occurs in two stages: the initial oxidation to a sulfoxide, followed by further oxidation to a sulfone.[8]

Oxidation of the thioether moiety alters the molecule's electronic properties, polarity, and steric profile, rendering it an impurity that can interfere with subsequent reactions or biological assays. The rate of this oxidation can be influenced by factors such as temperature, light exposure, and the presence of metal ion contaminants. For sensitive thiols and thioethers, storage under an inert atmosphere is a standard precautionary measure to prevent oxidative degradation.[9][10]

Core Directive: Recommended Storage and Handling Protocols

Based on the compound's inherent reactivity, a multi-faceted approach to storage and handling is mandatory to preserve its chemical integrity. The primary goals are the strict exclusion of moisture and the minimization of exposure to atmospheric oxygen.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of 2-(Ethylthio)nicotinoyl chloride. These are synthesized from best practices for handling both acyl chlorides and air-sensitive sulfur compounds.[9][11]

Parameter Condition Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents both hydrolysis from ambient moisture and oxidation of the thioether.[12]
Temperature Refrigerator (2-8 °C) or Freezer (≤ -20 °C)Reduces the rate of all potential degradation reactions.[11]
Container Tightly sealed, amber glass vial with a septum-lined cap.Protects from moisture and light. A septum allows for removal of material via syringe under an inert atmosphere.
Location Cool, dry, well-ventilated, and designated corrosives area.Ensures safety and prevents accidental exposure to incompatible materials.[12][13]
Incompatible Materials Water, alcohols, strong bases, strong oxidizing agents.These substances will react vigorously and exothermically with the acyl chloride.[12]
Safe Handling Protocol

Due to its corrosive nature and high reactivity, all handling must be performed with appropriate personal protective equipment (PPE) and engineering controls.

  • Work Area: Always handle 2-(Ethylthio)nicotinoyl chloride inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

  • Dispensing:

    • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold product.

    • For transfers, use a dry, inert gas-flushed syringe or cannula to pierce the septum and withdraw the required amount.

    • Never leave the container open to the atmosphere. After use, flush the headspace with argon or nitrogen before re-sealing.[9]

  • Spill & Waste: Keep a neutralizing agent for acids (e.g., sodium bicarbonate) readily available. Absorb spills with an inert material (e.g., vermiculite). Dispose of waste in a dedicated, properly labeled container for corrosive materials, following institutional guidelines.

Degradation Pathways and Analytical Detection

Verifying the purity of 2-(Ethylthio)nicotinoyl chloride before use is critical for experimental success. The two primary degradation products are the result of hydrolysis and oxidation.

Visualizing Degradation

The diagram below illustrates the two main pathways by which the parent compound can degrade.

DegradationPathways cluster_reactants Parent 2-(Ethylthio)Nicotinoyl Chloride (C₈H₈ClNOS) Hydrolysis_Product 2-(Ethylthio)Nicotinic Acid (C₈H₉NO₂S) Parent->Hydrolysis_Product + H₂O - HCl Oxidation_Product 2-(Ethylsulfinyl)Nicotinoyl Chloride (Sulfoxide) Parent->Oxidation_Product + [O] (e.g., Air) Water Moisture Water->Parent Oxygen Oxygen Oxygen->Parent

Caption: Primary degradation pathways for 2-(Ethylthio)Nicotinoyl Chloride.

Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative method to check for the presence of the primary hydrolysis product, 2-(Ethylthio)nicotinic acid, which is significantly more polar than the parent acyl chloride.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate (this may require optimization)

  • UV lamp (254 nm)

  • Anhydrous dichloromethane (DCM) for sample preparation

  • Capillary tubes for spotting

Methodology:

  • Sample Preparation: In a dry vial under an inert atmosphere, dissolve a small amount (~1 mg) of 2-(Ethylthio)nicotinoyl chloride in ~0.5 mL of anhydrous DCM.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate. For comparison, it is ideal to also spot a reference sample of the starting material, 2-(Ethylthio)nicotinic acid, if available.

  • Development: Place the spotted TLC plate in a developing chamber pre-saturated with the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry in the fume hood. Visualize the spots under a UV lamp.

  • Interpretation:

    • The 2-(Ethylthio)nicotinoyl chloride (acyl chloride) is less polar and should have a higher R_f value (travel further up the plate).

    • The hydrolysis product, 2-(Ethylthio)nicotinic acid, is much more polar due to the carboxylic acid group and will have a significantly lower R_f value, possibly remaining near the baseline.

    • The presence of a prominent spot at a lower R_f indicates significant hydrolysis. Oxidation products may appear as faint spots with R_f values intermediate between the parent and the hydrolyzed acid.

Workflow for a Formal Stability Study

For drug development and GMP applications, a formal stability study is often required. The following workflow outlines the necessary steps to quantitatively assess the degradation of 2-(Ethylthio)nicotinoyl chloride over time under defined conditions.

StabilityWorkflow A 1. Sample Aliquoting Aliquot pure compound into multiple sealed vials under Argon. B 2. Storage Condition Setup Place aliquots in designated stability chambers (e.g., -20°C, 5°C, 25°C/60% RH). A->B C 3. Time Point Zero (T=0) Analysis Immediately analyze one aliquot using a validated HPLC method to establish baseline purity. A->C D 4. Scheduled Pulls At predefined intervals (e.g., 1, 3, 6 months), remove one aliquot from each condition. B->D F 6. Data Evaluation Compare purity results to the T=0 baseline. Identify and quantify any new impurity peaks. C->F E 5. Sample Analysis Analyze each pulled sample using the same validated HPLC method. D->E E->F G 7. Shelf-Life Determination Determine the shelf-life based on the time it takes for purity to drop below a set threshold (e.g., 95%). F->G

Caption: Experimental workflow for a long-term stability assessment study.

Conclusion

The effective use of 2-(Ethylthio)nicotinoyl chloride as a synthetic intermediate is critically dependent on maintaining its purity. Its chemical structure presents a dual vulnerability to rapid hydrolysis and slower oxidation. Strict adherence to storage protocols—namely, the use of a cold, dry, and inert atmosphere—is non-negotiable. Researchers and drug development professionals must implement routine analytical checks to verify the compound's integrity prior to its use in synthesis. By understanding the underlying chemical principles and adopting the rigorous handling procedures outlined in this guide, users can mitigate the risks of degradation, ensuring the reliability of their experimental outcomes and the quality of their final products.

References

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  • Save My Exams. (2023). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Chemistry Learner. (n.d.). Thioether: Structure, Formula, Synthesis, and Examples. [Link]

  • OChem (YouTube). (2023). Preparations and Reactions of Acyl Chlorides. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Reddit. (2013). Handling thiols in the lab. [Link]

  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). [Link]

  • MDPI. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. [Link]

  • ResearchGate. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. [Link]

  • Chemistry Stack Exchange. (2013). Why is nicotinoyl chloride available as its hydrochloride salt?[Link]

  • PubChemLite. (2026). 2-(ethylthio)nicotinoyl chloride (C8H8ClNOS). [Link]

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2-(Ethylthio)Nicotinoyl Chloride spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-(Ethylthio)Nicotinoyl Chloride

Abstract

2-(Ethylthio)nicotinoyl chloride is a heterocyclic compound of significant interest as a reactive intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its structure, combining a pyridine core, a reactive acyl chloride, and an ethylthio moiety, presents a unique spectroscopic fingerprint. While comprehensive experimental spectra for this specific molecule are not widely published[1], a robust and detailed spectroscopic profile can be accurately predicted based on fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by extensive data from analogous structures. This guide, intended for researchers and drug development professionals, provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for 2-(Ethylthio)nicotinoyl chloride. Furthermore, it outlines the standard experimental protocols for acquiring this data, ensuring a self-validating framework for the structural elucidation of this and related compounds.

Molecular Structure and Analysis

To facilitate a clear discussion of the spectroscopic data, the atoms in 2-(Ethylthio)nicotinoyl Chloride are systematically numbered. The pyridine ring dictates the core geometry, with the electron-withdrawing acyl chloride and the electron-donating ethylthio group exerting significant influence on the electronic environment of the molecule.

Caption: Molecular structure of 2-(Ethylthio)nicotinoyl Chloride with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift values and coupling constants observed in substituted pyridines, thioethers, and acyl chlorides[2][3][4].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons and two signals in the aliphatic region for the ethyl group.

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H⁵8.5 - 8.7ddJ5,4 ≈ 5 Hz, J5,3 ≈ 2 Hz1HDeshielded by the adjacent electronegative nitrogen and the acyl chloride group.
8.0 - 8.2ddJ3,4 ≈ 8 Hz, J3,5 ≈ 2 Hz1HDeshielded by the acyl chloride group and influenced by the ring nitrogen.
H⁴7.3 - 7.5ddJ4,3 ≈ 8 Hz, J4,5 ≈ 5 Hz1HLeast deshielded aromatic proton, coupled to both H³ and H⁵.
C¹¹H₂3.1 - 3.3qJ ≈ 7.4 Hz2HMethylene protons adjacent to the sulfur atom, deshielded relative to a standard alkane.
C¹²H₃1.3 - 1.5tJ ≈ 7.4 Hz3HTerminal methyl protons, showing a typical triplet for an ethyl group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton. The carbonyl carbon of the acyl chloride is expected to be the most deshielded signal.

Carbon(s)Predicted δ (ppm)Rationale
C⁷ (C=O)168 - 172Highly deshielded due to the attached oxygen and chlorine atoms, characteristic of an acyl chloride.
158 - 162Aromatic carbon bonded to both sulfur and nitrogen (implied), significantly influenced by these heteroatoms.
C⁵150 - 153Aromatic carbon alpha to the nitrogen, highly deshielded.
137 - 140Aromatic carbon deshielded by the adjacent acyl chloride.
C⁶125 - 128Aromatic carbon bearing the acyl chloride group.
C⁴120 - 123Aromatic carbon beta to the nitrogen.
C¹¹ (CH₂)28 - 32Aliphatic carbon attached to sulfur.
C¹² (CH₃)13 - 16Terminal methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The most diagnostic absorption for 2-(Ethylthio)nicotinoyl chloride will be the carbonyl (C=O) stretch of the acyl chloride functional group.

Functional GroupPredicted Frequency (cm⁻¹)IntensityRationale
Aromatic C-H Stretch3050 - 3150MediumStretching vibrations of sp² C-H bonds on the pyridine ring.
Aliphatic C-H Stretch2850 - 2980MediumAsymmetric and symmetric stretching of sp³ C-H bonds in the ethyl group.
Acyl Chloride C=O Stretch1785 - 1815Strong, SharpThis high-frequency absorption is highly characteristic of the C=O bond in an acyl chloride[5].
Aromatic C=C/C=N Stretch1400 - 1600Medium-StrongMultiple bands corresponding to the pyridine ring skeletal vibrations.
C-Cl Stretch650 - 850MediumStretching vibration of the carbon-chlorine bond.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Molecular Ion (M⁺): The molecular formula C₈H₈ClNOS gives a monoisotopic mass of approximately 201.00 Da[1]. A crucial feature will be the presence of two molecular ion peaks due to the natural isotopic abundance of chlorine:

  • M⁺ peak at m/z ≈ 201 (corresponding to ³⁵Cl).

  • M+2 peak at m/z ≈ 203 (corresponding to ³⁷Cl), with an intensity approximately one-third of the M⁺ peak[6].

Major Fragmentation Pathways: The fragmentation of acyl chlorides is typically dominated by the loss of the chlorine atom to form a highly stable acylium ion[5].

  • α-Cleavage: The primary and most favorable fragmentation is the loss of a chlorine radical to form the base peak, the 2-(ethylthio)nicotinoyl acylium ion.

    • C₈H₈ClNOS⁺• → [C₈H₈NOS]⁺ + Cl•

    • m/z 201/203 → m/z 166

  • Loss of Carbon Monoxide: The resulting acylium ion can subsequently lose a neutral molecule of carbon monoxide.

    • [C₈H₈NOS]⁺ → [C₇H₈NS]⁺ + CO

    • m/z 166 → m/z 138

  • Thioether Fragmentation: Cleavage at the thioether linkage can also occur. This can involve the loss of an ethyl radical or ethene.

    • C₈H₈ClNOS⁺• → [C₆H₄ClNOS]⁺ + •C₂H₅

    • m/z 201/203 → m/z 172/174

fragmentation mol_ion [M]⁺• m/z 201/203 acylium [M-Cl]⁺ m/z 166 (Acylium Ion) mol_ion->acylium - Cl• fragment2 [M-C₂H₅]⁺ m/z 172/174 mol_ion->fragment2 - •C₂H₅ fragment1 [M-Cl-CO]⁺ m/z 138 acylium->fragment1 - CO

Caption: Predicted major fragmentation pathways for 2-(Ethylthio)nicotinoyl Chloride in EI-MS.

Experimental Protocols

Acquiring high-quality spectroscopic data for a reactive compound like 2-(Ethylthio)nicotinoyl chloride requires careful experimental design and execution.

General Sample Handling
  • Expertise & Trustworthiness: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid (2-(ethylthio)nicotinic acid). All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The compound should be handled under an inert atmosphere (e.g., nitrogen or argon).

NMR Spectroscopy Protocol
  • Sample Preparation: In a nitrogen-filled glovebox, dissolve ~5-10 mg of 2-(Ethylthio)nicotinoyl chloride in ~0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice as it is aprotic and a good solvent for many organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs (e.g., zg30 for ¹H, zgpg30 for ¹³C) are typically sufficient.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration.

IR Spectroscopy Protocol
  • Method Selection: For a moisture-sensitive liquid or low-melting solid, the easiest method is to acquire the spectrum as a thin film between two salt plates (NaCl or KBr). For a solid, an Attenuated Total Reflectance (ATR) accessory is ideal as it requires minimal sample preparation.

  • Sample Preparation (Thin Film): In an inert atmosphere, place a small drop of the neat compound onto one salt plate and gently press the second plate on top to create a thin, uniform film.

  • Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty salt plates should be acquired and subtracted.

Mass Spectrometry Protocol (GC-MS)
  • Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for volatile and thermally stable compounds. It provides separation from potential impurities before mass analysis.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a dry, volatile, and inert solvent such as dichloromethane or hexane[7].

  • GC Parameters:

    • Injector: Use a split/splitless injector, typically at a temperature of 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm) is appropriate.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Parameters:

    • Ionization Mode: Use Electron Ionization (EI) at the standard 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_nmr Dissolve in CDCl₃ acq_nmr NMR Spectrometer (¹H, ¹³C) prep_nmr->acq_nmr prep_ir Prepare Thin Film acq_ir FT-IR Spectrometer prep_ir->acq_ir prep_ms Dilute in CH₂Cl₂ acq_ms GC-MS System prep_ms->acq_ms analysis_nmr Assign Shifts & Couplings acq_nmr->analysis_nmr analysis_ir Identify Functional Group Peaks acq_ir->analysis_ir analysis_ms Analyze M⁺ & Fragments acq_ms->analysis_ms confirm Structural Confirmation analysis_nmr->confirm analysis_ir->confirm analysis_ms->confirm

Caption: General workflow for the spectroscopic analysis of 2-(Ethylthio)nicotinoyl Chloride.

Conclusion

The structural elucidation of 2-(Ethylthio)nicotinoyl chloride relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectroscopic data, grounded in established chemical principles and data from analogous compounds. The characteristic high-frequency C=O stretch in the IR, the distinct aromatic and aliphatic patterns in the ¹H NMR, the highly deshielded carbonyl in the ¹³C NMR, and the definitive M⁺/M+2 ion cluster and acylium base peak in the mass spectrum collectively form a unique and verifiable fingerprint. By following the outlined protocols, researchers can confidently synthesize, isolate, and characterize this valuable synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

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Navigating the Solubility of 2-(Ethylthio)Nicotinoyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 2-(Ethylthio)Nicotinoyl Chloride

2-(Ethylthio)Nicotinoyl Chloride is a substituted pyridine derivative containing a highly reactive acyl chloride functional group. Its unique structure, incorporating a pyridine ring, a thioether linkage, and an acyl chloride, presents a distinct set of physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. The acyl chloride moiety serves as a reactive handle for the synthesis of a variety of amide and ester derivatives, making this compound a valuable building block. However, the very reactivity that makes it useful also dictates its handling and solubility characteristics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This guide provides a comprehensive overview of the predicted solubility profile of 2-(Ethylthio)Nicotinoyl Chloride and outlines a detailed experimental protocol for its precise determination. Due to a lack of available literature data on this specific compound, this document emphasizes a foundational, principles-based approach to solubility prediction and a rigorous methodology for its empirical validation.[1]

Part 1: Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity will be mutually soluble.[2][3][4][5][6] The structure of 2-(Ethylthio)Nicotinoyl Chloride possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

Structural Features Influencing Solubility:

  • Acyl Chloride Group (-COCl): This is a highly polar and reactive functional group. The carbon atom of the carbonyl is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack.[7][8] This reactivity profoundly impacts its stability in protic solvents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.

  • Ethylthio Group (-S-CH₂CH₃): The thioether and the ethyl chain contribute to the molecule's non-polar character and lipophilicity.

Based on these features, a predicted solubility profile in various classes of organic solvents can be proposed:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneLow to Moderate The overall polarity of the molecule, due to the acyl chloride and pyridine ring, will likely limit its solubility in highly non-polar solvents. However, the ethylthio group may afford some solubility.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents can solvate the polar acyl chloride and pyridine moieties without reacting. Their polarity is well-suited to dissolve a molecule with a mix of polar and non-polar features. DCM and Chloroform are often good solvents for acyl chlorides.
Polar Protic Water, Alcohols (Methanol, Ethanol), Carboxylic AcidsReactive (Insoluble) Acyl chlorides are highly reactive towards protic solvents. They will not dissolve but will instead undergo a rapid, often violent, nucleophilic acyl substitution reaction to form the corresponding carboxylic acid or ester.[7][9] This is not a true solubility phenomenon but a chemical transformation.

The following diagram illustrates the key structural features of 2-(Ethylthio)Nicotinoyl Chloride and their influence on its predicted solubility.

G cluster_molecule 2-(Ethylthio)Nicotinoyl Chloride cluster_features Structural Features cluster_properties Resulting Properties cluster_solubility Predicted Solubility Impact mol Structure: Pyridine-C(=O)Cl with -S-Et at position 2 Acyl_Chloride Acyl Chloride (-COCl) Polarity High Polarity & Reactivity Acyl_Chloride->Polarity Pyridine Pyridine Ring H_Bonding H-Bond Acceptor Pyridine->H_Bonding Ethylthio Ethylthio Group (-SEt) Lipophilicity Non-Polar Character Ethylthio->Lipophilicity High_Aprotic High in Polar Aprotic Solvents Polarity->High_Aprotic Reactive_Protic Reactive in Protic Solvents Polarity->Reactive_Protic H_Bonding->High_Aprotic Low_Nonpolar Low in Non-Polar Solvents Lipophilicity->Low_Nonpolar

Caption: Factors influencing the solubility of 2-(Ethylthio)Nicotinoyl Chloride.

Part 2: Standard Operating Procedure for Solubility Determination

Given the absence of published data, an empirical determination of solubility is necessary. The following protocols provide a systematic approach for both qualitative and quantitative assessment.

Safety Precautions

Acyl chlorides are corrosive, toxic, and moisture-sensitive.[10] They react with water to produce hydrochloric acid.[10] Therefore, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood.[10]

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[11]

  • Waste Disposal: Quench any residual acyl chloride with a suitable alcohol (e.g., isopropanol) before disposal, following institutional guidelines.[12]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

  • 2-(Ethylthio)Nicotinoyl Chloride

  • A selection of anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate, acetonitrile, DMF)

  • Small, dry test tubes or vials with caps

  • Vortex mixer

Procedure:

  • Preparation: Dispense approximately 1-2 mg of 2-(Ethylthio)Nicotinoyl Chloride into a series of dry test tubes under an inert atmosphere.

  • Solvent Addition: Add 0.1 mL of the first test solvent to the first tube.

  • Observation: Cap the tube and vortex for 30-60 seconds. Visually inspect for dissolution.

  • Incremental Addition: If the solid has not fully dissolved, add another 0.1 mL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Categorization: Record the solubility based on the following criteria:

    • Soluble: Dissolves completely in ≤ 0.2 mL.

    • Sparingly Soluble: Dissolves completely between 0.2 mL and 1 mL.

    • Insoluble: Does not dissolve completely in 1 mL.

  • Repeat: Repeat steps 2-5 for each selected solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method, often referred to as the shake-flask method, determines the equilibrium solubility and is considered a "gold standard".[13]

Materials:

  • 2-(Ethylthio)Nicotinoyl Chloride

  • Anhydrous solvent of interest (e.g., Dichloromethane)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (PTFE, 0.22 µm)

  • Pre-weighed collection vials

Procedure:

  • Preparation: Add an excess amount of 2-(Ethylthio)Nicotinoyl Chloride (e.g., 50-100 mg) to a vial containing a known volume (e.g., 5 mL) of the anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.[14]

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.[15]

  • Sampling: After equilibration, allow the solution to stand undisturbed for the solid to settle.

  • Filtration: Carefully draw a known volume of the supernatant (e.g., 1 mL) into a syringe and pass it through a syringe filter into a pre-weighed collection vial. This step removes any undissolved solid.

  • Solvent Evaporation: Place the collection vial in a vacuum oven or use a gentle stream of inert gas to completely evaporate the solvent.

  • Mass Determination: Once the solvent is fully removed, weigh the collection vial containing the dissolved solid residue.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of filtrate (mL)] * 100

The following diagram outlines the workflow for the quantitative solubility determination.

G start Start: Prepare System add_excess Add excess 2-(Ethylthio)Nicotinoyl Chloride to a known volume of solvent start->add_excess equilibrate Equilibrate on shaker (24-48h at constant T) add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant into a pre-weighed vial settle->filter evaporate Evaporate solvent to dryness filter->evaporate weigh Weigh vial with residue evaporate->weigh calculate Calculate solubility (g/100 mL or mol/L) weigh->calculate end End: Report Solubility calculate->end

Caption: Workflow for quantitative solubility determination.

Conclusion

References

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. (2020-12-24).
  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF.
  • 2-(ethylthio)nicotinoyl chloride (C8H8ClNOS). PubChemLite.
  • Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.
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  • Predicting Solubility. Rowan Scientific.
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  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
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An In-depth Technical Guide to the Mechanism of Action of 2-(Ethylthio)nicotinoyl Chloride in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Activated Acyl Donors in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the efficient and selective formation of amide and ester bonds remains a cornerstone. The activation of carboxylic acids to facilitate their coupling with nucleophiles is a critical step, and acyl chlorides have long been revered for their high reactivity. Among these, heterocyclic acyl chlorides offer a unique scaffold, introducing valuable pharmacophores and modulating reactivity through the electronic nature of the heteroaromatic ring. This guide delves into the specific mechanistic nuances of 2-(Ethylthio)nicotinoyl chloride, a specialized acylating agent, providing researchers and drug development professionals with a deeper understanding of its reactivity and application. While direct literature on the specific mechanism of this particular reagent is sparse, this guide synthesizes established principles of organic chemistry to propose a detailed mechanism of action, supported by analogous reactivity data and field-proven insights.

Core Principles of Reactivity: An Electronically Tuned Acyl Chloride

The reactivity of 2-(Ethylthio)nicotinoyl chloride is governed by the interplay of several electronic and steric factors inherent to its structure. The foundational reactivity stems from the acyl chloride moiety, a highly electrophilic functional group primed for nucleophilic attack. The presence of the pyridine ring and the 2-ethylthio substituent, however, introduces a layer of electronic complexity that fine-tunes this reactivity.

Electronic Landscape of the Molecule

To comprehend the mechanism of action, we must first dissect the electronic contributions of each component of the 2-(Ethylthio)nicotinoyl chloride molecule:

  • The Acyl Chloride: The carbonyl carbon of the acyl chloride is rendered highly electrophilic due to the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This polarization is the primary driver of its reactivity towards nucleophiles.[1]

  • The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of the carbonyl carbon at the 3-position, making it more susceptible to nucleophilic attack compared to a simple benzoyl chloride.[2]

  • The 2-(Ethylthio) Group: The sulfur atom of the ethylthio group possesses lone pairs of electrons that can be donated into the pyridine ring via a resonance effect (+M effect). However, sulfur is also more electronegative than carbon, exerting an inductive electron-withdrawing effect (-I effect). In the case of an α-ethylthio substituent on a carbonyl compound, studies have shown a slight decrease in the basicity of the carbonyl group, suggesting a net electron-withdrawing effect in the ground state.[3] This subtle electronic perturbation can influence the reactivity of the acyl chloride.

The confluence of these electronic factors results in a highly activated yet tunable acylating agent. The pyridine nitrogen and the ethylthio group work in concert to modulate the electron density at the carbonyl carbon, influencing its susceptibility to nucleophilic attack.

Proposed Mechanism of Action in Amide Bond Formation

The reaction of 2-(Ethylthio)nicotinoyl chloride with a primary or secondary amine to form the corresponding 2-(ethylthio)nicotinamide is a classic example of nucleophilic acyl substitution. The generally accepted mechanism proceeds through a tetrahedral intermediate.

A proposed mechanism for this transformation is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the 2-(Ethylthio)nicotinoyl chloride. This initial attack is the rate-determining step of the reaction.

  • Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl oxygen bears a negative charge, and the nitrogen atom of the attacking amine carries a formal positive charge.

  • Collapse of the Intermediate and Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (often an excess of the amine reactant or an added non-nucleophilic base like triethylamine) to yield the final, neutral amide product and the corresponding ammonium salt.[4]

Diagram of the Proposed Amide Formation Mechanism

A proposed mechanism for the reaction of 2-(Ethylthio)nicotinoyl chloride with an amine.

Proposed Mechanism of Action in Esterification

The esterification reaction with 2-(Ethylthio)nicotinoyl chloride and an alcohol follows a similar nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The alcohol, being a weaker nucleophile than an amine, attacks the electrophilic carbonyl carbon. This step is often catalyzed by a non-nucleophilic base like pyridine, which can act as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate.

  • Formation of the Tetrahedral Intermediate: A tetrahedral intermediate is formed, analogous to the one in the amidation reaction.

  • Collapse of the Intermediate: The intermediate collapses, expelling the chloride ion to form a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a base to give the final ester product.

Diagram of the Proposed Esterification Mechanism

A proposed mechanism for the esterification reaction with 2-(Ethylthio)nicotinoyl chloride.

Experimental Protocols

The following protocols are generalized procedures for the use of 2-(Ethylthio)nicotinoyl chloride in amide and ester formation, based on standard methodologies for acyl chloride reactions.[1][4] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of a 2-(Ethylthio)nicotinamide Derivative

Materials:

  • 2-(Ethylthio)nicotinoyl chloride

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-(Ethylthio)nicotinoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 2-(ethylthio)nicotinamide derivative.

Protocol 2: Synthesis of a 2-(Ethylthio)nicotinate Ester

Materials:

  • 2-(Ethylthio)nicotinoyl chloride

  • Alcohol (1.0 equivalent)

  • Pyridine (as solvent or 1.5 equivalents in an inert solvent like DCM)

  • Anhydrous dichloromethane (DCM, if pyridine is not the solvent)

  • 1 M aqueous hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol (1.0 equivalent) in anhydrous pyridine or anhydrous DCM containing pyridine (1.5 equivalents) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add 2-(Ethylthio)nicotinoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with DCM (if necessary) and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2-(ethylthio)nicotinate ester.

Data Summary and Reactivity Comparison

Acyl ChlorideKey Substituent EffectsPredicted Relative Reactivity
Benzoyl ChloridePhenyl group (weakly deactivating)Baseline
Nicotinoyl ChloridePyridine N (electron-withdrawing)Higher than Benzoyl Chloride
2-(Ethylthio)nicotinoyl Chloride Pyridine N (-I), Ethylthio group (-I, +M)Potentially slightly lower than Nicotinoyl Chloride
4-Nitrobenzoyl ChlorideNitro group (strongly electron-withdrawing)Significantly higher than Benzoyl Chloride

This table provides a qualitative prediction of reactivity based on established electronic principles.

Conclusion and Future Outlook

2-(Ethylthio)nicotinoyl chloride is a versatile reagent for the synthesis of nicotinamide and nicotinate derivatives. Its mechanism of action in acylation reactions is proposed to follow a standard nucleophilic acyl substitution pathway via a tetrahedral intermediate. The electronic interplay between the electron-deficient pyridine ring and the 2-ethylthio substituent finely tunes the reactivity of the acyl chloride, making it a valuable tool in the synthesis of complex molecules. Further computational and experimental studies are warranted to precisely quantify the reactivity of this reagent and to fully elucidate the role of the ethylthio group in modulating its activity. Such studies would provide a more comprehensive understanding and enable the rational design of novel synthetic strategies in medicinal and materials chemistry.

References

  • MDPI. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]

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The Ascendant Role of 2-(Ethylthio)nicotinoyl Chloride Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Among its myriad of functionalized congeners, derivatives of 2-(ethylthio)nicotinoyl chloride are emerging as a versatile and potent class of molecules with significant potential across diverse therapeutic areas. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of these compounds, offering a strategic resource for researchers, scientists, and professionals engaged in the art and science of drug development.

The Strategic Importance of the 2-(Ethylthio)nicotinoyl Scaffold

The unique arrangement of the nicotinoyl core, substituted at the 2-position with an ethylthio group, imparts a distinct combination of physicochemical and electronic properties. The ethylthio moiety, a lipophilic and metabolically stable group, can significantly influence a molecule's ADME (absorption, distribution, metabolism, and excretion) profile. Furthermore, the sulfur atom can engage in specific interactions with biological targets, such as hydrogen bonding and metal coordination, while the electronic nature of the thioether can modulate the reactivity of the pyridine ring and the carbonyl group of the nicotinoyl chloride. This confluence of features makes the 2-(ethylthio)nicotinoyl scaffold a compelling starting point for the design of novel bioactive compounds.

Synthesis of the Core Intermediate: 2-(Ethylthio)nicotinoyl Chloride

The journey to novel derivatives begins with the robust synthesis of the core reactive intermediate, 2-(ethylthio)nicotinoyl chloride. This process is typically a two-step sequence commencing with the synthesis of the corresponding carboxylic acid.

Synthesis of 2-(Ethylthio)nicotinic Acid

A reliable method for the preparation of 2-alkylthionicotinic acids involves the reaction of a nicotinic acid N-oxide with a thiol, such as 1-adamantanethiol, in boiling acetic anhydride.[3] While this specific example utilizes a bulky alkylthiol, the principle can be adapted for the introduction of an ethylthio group using ethanethiol.

Experimental Protocol: Synthesis of 2-(Alkylthio)nicotinic Acids from N-Oxides [3]

  • To a solution of nicotinic acid N-oxide in acetic anhydride, add an equimolar amount of the desired thiol (e.g., ethanethiol).

  • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by a suitable method, such as column chromatography or recrystallization, to yield the 2-(alkylthio)nicotinic acid.

Conversion to 2-(Ethylthio)nicotinoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. Common halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are employed for this purpose.[4][5][6][7] The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed.[6]

Experimental Protocol: General Synthesis of Nicotinoyl Chlorides [4][6][7]

  • In a fume hood, suspend or dissolve 2-(ethylthio)nicotinic acid in an inert solvent such as toluene or dichloromethane.

  • Add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain until the evolution of gases ceases and the reaction is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting 2-(ethylthio)nicotinoyl chloride is often used in the next step without further purification.

Derivatization of 2-(Ethylthio)nicotinoyl Chloride: A Gateway to Diverse Functionality

The high reactivity of the acyl chloride functional group makes 2-(ethylthio)nicotinoyl chloride an excellent precursor for a wide array of derivatives. The most common and medicinally relevant transformations involve reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Synthesis of 2-(Ethylthio)nicotinamides

The reaction of 2-(ethylthio)nicotinoyl chloride with primary or secondary amines is a facile and high-yielding method for the synthesis of 2-(ethylthio)nicotinamides.[8] This reaction typically proceeds rapidly at room temperature in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of N-Substituted 2-(Ethylthio)nicotinamides [8]

  • Dissolve the desired primary or secondary amine in an anhydrous, inert solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath and add a base, such as triethylamine or pyridine (typically 1.1-1.5 equivalents).

  • To this cooled solution, add a solution of 2-(ethylthio)nicotinoyl chloride in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess amine and base.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted 2-(ethylthio)nicotinamide.

Medicinal Chemistry Applications and Biological Activities

Derivatives of 2-(ethylthio)nicotinoyl chloride have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following sections highlight some of the key findings in these areas.

Anticancer Activity

The nicotinamide scaffold is a well-established pharmacophore in the development of anticancer agents, with many derivatives exhibiting potent inhibitory activity against various protein kinases.[4][9][10] The introduction of the 2-(ethylthio) group can enhance lipophilicity and potentially improve cell permeability and target engagement.

A notable example is the development of nicotinic acid-based compounds as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[4] One such derivative demonstrated a promising VEGFR-2 inhibition with an IC₅₀ of 0.068 μM and exhibited significant cytotoxic potential against various cancer cell lines.[4]

Table 1: Representative Anticancer Activity of Nicotinic Acid Derivatives

Compound ClassTargetCell LineIC₅₀Reference
Nicotinic acid-based derivativeVEGFR-2HCT-150.068 µM[4]
Antifungal Activity

Fungal infections represent a significant global health challenge, and the development of novel antifungal agents is a critical area of research. Nicotinamide derivatives have emerged as a promising class of antifungals. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to possess significant fungicidal activity.[8]

The structure-activity relationship (SAR) studies of these compounds revealed that substitutions on both the pyridine and thiophene rings play a crucial role in their antifungal potency. This provides a valuable template for the design of novel 2-(ethylthio)nicotinamide derivatives with potentially enhanced antifungal properties.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a priority in medicinal chemistry. Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[2][11][12] The synthesis of conjugates of nicotinic acid with non-steroidal anti-inflammatory drugs (NSAIDs) has been explored as a strategy to develop novel anti-inflammatory agents with potentially improved efficacy and safety profiles.[12] Derivatives of 2-(ethylthio)nicotinic acid could be similarly conjugated to known anti-inflammatory pharmacophores to create novel mutual prodrugs or hybrid molecules.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of 2-(ethylthio)nicotinoyl chloride derivatives is intrinsically linked to their molecular structure. While comprehensive SAR studies for this specific scaffold are still emerging, some general principles can be inferred from related classes of compounds.

For instance, in a study of 2-(1-adamantylthio)nicotinic acid derivatives, the carboxylic acid was found to be a more potent vasorelaxant than the corresponding amide and nitrile, highlighting the importance of the group at the 3-position of the pyridine ring.[3][13]

Diagram 1: Key Structural Features for SAR Exploration

SAR_Features cluster_0 2-(Ethylthio)nicotinoyl Scaffold Scaffold Pyridine Ring R1 2-Ethylthio Group (Modulates Lipophilicity & Target Interaction) Scaffold->R1 Substitution at C2 R2 Derivatized Carbonyl (Amide, Ester, etc.) (Influences Potency & Selectivity) Scaffold->R2 Substitution at C3

Sources

A Technical Guide to the Synthesis and Evaluation of 2-(Ethylthio)nicotinoyl Chloride Analogs for Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nicotinic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The strategic modification of the nicotinic acid core offers a promising avenue for the development of novel therapeutic agents. This technical guide focuses on the synthesis and potential biological evaluation of analogs derived from 2-(Ethylthio)nicotinoyl chloride. The introduction of an ethylthio group at the 2-position of the pyridine ring is a rational design choice intended to increase lipophilicity, potentially enhancing membrane permeability and modulating interactions with biological targets.[7]

This document provides a comprehensive framework for researchers and drug development professionals, outlining detailed synthetic protocols, robust methodologies for assessing biological activity, and insights into potential mechanisms of action. We will explore the evaluation of these analogs for their anticancer, anti-inflammatory, and antimicrobial potential, supported by established, self-validating experimental workflows and mechanistic considerations.

Rationale and Synthetic Strategy

The pyridine nucleus is a cornerstone of many natural products and pharmaceuticals.[8] Derivatives of nicotinic acid (Vitamin B3) are of particular interest due to their involvement in crucial biological processes and their documented therapeutic potential.[9][10] The synthesis of novel analogs often begins with the activation of the carboxylic acid group, commonly by converting it to a more reactive acyl chloride. The reaction of nicotinic acid with reagents like thionyl chloride or phosphorus pentachloride is a standard and efficient method to produce nicotinoyl chloride, a key intermediate for further derivatization.[9][10][11][12]

The introduction of an alkylthio group, such as the ethylthio moiety, can significantly alter the physicochemical properties of the parent molecule.[7] This modification can enhance lipophilicity, which may improve oral absorption and the ability to cross biological membranes. Furthermore, the sulfur atom can participate in unique interactions with biological targets, potentially leading to novel or enhanced activities.

The general synthetic pathway to generate a library of 2-(Ethylthio)nicotinoyl chloride analogs involves a multi-step process, starting from 2-mercaptonicotinic acid. This precursor is first alkylated to introduce the ethylthio group, followed by activation of the carboxylic acid to the acyl chloride, which can then be reacted with a variety of nucleophiles (amines, alcohols, etc.) to generate a diverse library of final compounds.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-(Ethylthio)nicotinoyl chloride and its subsequent conversion into various amide or ester analogs.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Derivatization (Amide/Ester Formation) A 2-Mercaptonicotinic Acid reagent1 Ethyl Iodide, Base (e.g., K2CO3), Solvent (e.g., DMF) A->reagent1 B 2-(Ethylthio)nicotinic Acid C 2-(Ethylthio)nicotinoyl Chloride reagent2 Thionyl Chloride (SOCl2) or Oxalyl Chloride B->reagent2 reagent1->B D Diverse Nucleophiles (R-NH2, R-OH) C->D E Library of 2-(Ethylthio)nicotinamide or Nicotinate Analogs C->E reagent2->C reagent3 Base (e.g., Et3N), Solvent (e.g., CH2Cl2) D->reagent3 reagent3->E G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB P_IkBa P-IκBα IkBa->P_IkBa Nucleus Nucleus NFkB->Nucleus translocation Degradation Proteasomal Degradation P_IkBa->Degradation Transcription Gene Transcription (iNOS, COX-2) Nucleus->Transcription Inflammation Inflammatory Response Transcription->Inflammation Analog 2-(Ethylthio)nicotinoyl Analog Analog->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by test analogs.

Evaluation of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the continuous exploration of new chemical entities with antibacterial and antifungal properties. [13]Nicotinic acid and its derivatives have a long history of use and investigation as broad-spectrum antimicrobial agents. [1][2]The incorporation of thio- and amide functionalities can further enhance this activity. [13][14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. [13][14] Methodology:

  • Microorganism Preparation: Standard strains of bacteria (e.g., Gram-positive Staphylococcus aureus ATCC 6538, Gram-negative Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 24433) are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures are then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Controls: Several controls are included: a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Data Presentation: Representative Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Control Ciprofloxacin: 0.5Ciprofloxacin: 0.25Fluconazole: 1
EN-01 64>256128
EN-02 1612832
EN-03 >256>256>256
EN-04 86416

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This technical guide provides a foundational framework for the synthesis and biological evaluation of 2-(Ethylthio)nicotinoyl chloride analogs. The strategic incorporation of the ethylthio group onto the versatile nicotinic acid scaffold presents a compelling opportunity for the discovery of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities. The detailed protocols herein offer robust, validated starting points for screening and characterizing these compounds.

Future work should focus on expanding the library of analogs to establish clear structure-activity relationships (SAR). Promising lead compounds identified through these primary screens should be advanced to more complex secondary assays, such as in vivo animal models for efficacy and preliminary toxicology studies. Mechanistic studies, including specific enzyme inhibition assays and gene expression analysis, will be crucial for elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

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  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (2025). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Molecules. [Link]

  • Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. (2023). Pharmaceuticals. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Scilit. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2022). RSC Advances. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2021). Bentham Science. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2021). PubMed. [Link]

  • Compounds containing isonicotinoyl or nicotinoyl group as antimicrobial... (2024). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). eJournal UM. [Link]

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2014). ResearchGate. [Link]

  • Influence of Available Hydrophobic Interactions in New 2‑(Propylthio)‑N‑(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. (2023). ACS Omega. [Link]

  • Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Vrije Universiteit Amsterdam. [Link]

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2014). Vrije Universiteit Amsterdam. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). MDPI. [Link]

  • A STUDY OF THE ANTI-INFLAMMATORY EFFECTS OF THE ETHYL ACETATE FRACTION OF THE METHANOL EXTRACT OF FORSYTHIAE FRUCTUS. (2016). PubMed Central. [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). ResearchGate. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2021). National Institutes of Health. [Link]

  • Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. (2023). MDPI. [Link]

  • Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. (2013). Asian Journal of Chemistry. [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (2022). MDPI. [Link]

  • Antioxidant and Anti-Inflammatory Effects of Bioactive Compounds in Atherosclerosis. (2025). PubMed. [Link]

  • Antiinflammatory and Analgesic Activities of Ethanol Extract and Isolated Compounds from Millettia pulchra. (2017). ResearchGate. [Link]

  • The anti-inflammatory effects of ethyl acetate on Lipopolysaccharide/D-galactosamine challenged mice and Lipopolysaccharide activated RAW264.7 cells. (2012). PubMed. [Link]

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Methodological & Application

Application Note & Protocol: A Guide to Amide Synthesis Using 2-(Ethylthio)Nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of amides utilizing 2-(Ethylthio)Nicotinoyl Chloride as the acylating agent. Amide bonds are fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and materials. The protocol herein is tailored for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We delve into the reaction mechanism, precursor synthesis, a robust experimental protocol, safety precautions, and troubleshooting, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of 2-(Ethylthio)Nicotinoyl Chloride in Amide Synthesis

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry and organic synthesis.[1] While numerous methods exist, the reaction between an amine and an acyl chloride remains a highly reliable and efficient strategy due to the high reactivity of the acyl chloride electrophile.[2][]

2-(Ethylthio)Nicotinoyl Chloride, a derivative of nicotinic acid, serves as a versatile building block. The presence of the ethylthio group at the 2-position of the pyridine ring can modulate the electronic properties and steric environment of the acyl chloride, potentially influencing reactivity and offering a handle for further synthetic transformations. The resulting N-substituted 2-(ethylthio)nicotinamides are of interest in medicinal chemistry due to the prevalence of the nicotinamide scaffold in biologically active molecules.[4][5]

This guide provides a foundational protocol for the synthesis of amides using this reagent, emphasizing safe handling, procedural logic, and methods for ensuring high yield and purity.

The Underlying Chemistry: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[6] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of 2-(Ethylthio)Nicotinoyl Chloride.

  • Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a transient, negatively charged tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the final amide product. The base also scavenges the hydrogen chloride (HCl) byproduct formed in the reaction.[2]

The overall transformation is a highly favorable process, driven by the formation of a stable amide bond.

Caption: Nucleophilic Addition-Elimination Mechanism for Amide Synthesis.

Preparation of the Starting Material: 2-(Ethylthio)Nicotinoyl Chloride

Acyl chlorides are typically not commercially available in a wide variety and are often prepared immediately before use due to their reactivity, particularly their sensitivity to moisture.[7] The standard procedure involves the conversion of the corresponding carboxylic acid, 2-(Ethylthio)nicotinic acid (CAS 27868-76-4), using a chlorinating agent.[8] Thionyl chloride (SOCl₂) is a common and effective choice for this transformation.[9][10][11]

Reaction Scheme: 2-(Ethylthio)nicotinic acid + SOCl₂ → 2-(Ethylthio)Nicotinoyl Chloride + SO₂ (g) + HCl (g)

This reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent like dichloromethane (DCM) or toluene.[9][12] After the reaction is complete, the excess thionyl chloride is removed under reduced pressure, as it has a relatively low boiling point (76 °C). The resulting crude 2-(Ethylthio)Nicotinoyl Chloride is often used directly in the subsequent amidation step without further purification.[9]

Detailed Experimental Protocol: Amide Synthesis

This protocol describes a general procedure for the reaction of an amine with 2-(Ethylthio)Nicotinoyl Chloride. The quantities can be scaled as needed.

Materials and Equipment
  • Reagents:

    • 2-(Ethylthio)Nicotinoyl Chloride (prepared fresh)

    • Primary or secondary amine of choice

    • Anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIEA)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles/syringes

    • Inert gas line (Nitrogen or Argon)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Glassware for column chromatography

Reagent Data Table (Example Calculation)
ReagentMW ( g/mol )EquivalentsAmount (1 mmol scale)
Amine (e.g., Benzylamine)107.151.0107 mg
2-(Ethylthio)Nicotinoyl Chloride201.681.1222 mg
Triethylamine (TEA)101.191.2168 µL (d=0.726)
Anhydrous DCM--5-10 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.) and anhydrous DCM (to make a ~0.1-0.2 M solution).

  • Base Addition: Add triethylamine (1.2 equiv.) to the solution via syringe.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Causality: This is critical to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, preventing potential side reactions and degradation.

  • Acyl Chloride Addition: Dissolve the freshly prepared 2-(Ethylthio)Nicotinoyl Chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting amine is a good indicator of reaction completion.

  • Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining acyl chloride and neutralize the triethylammonium hydrochloride salt.

  • Workup - Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then brine. Causality: The water wash removes water-soluble impurities, and the brine wash helps to break up emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Experimental Workflow Diagram

Amide Synthesis Workflow A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0°C (Ice Bath) A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Aqueous Workup (NaHCO₃, H₂O, Brine) D->E F 6. Extract with DCM E->F G 7. Dry (MgSO₄) & Filter F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify (Chromatography/Recrystallization) H->I J Pure Amide Product I->J

Caption: Step-by-step workflow for the synthesis of amides.

Safety and Handling

Acyl chlorides are hazardous reagents that must be handled with appropriate care.

  • Corrosivity and Moisture Sensitivity: 2-(Ethylthio)Nicotinoyl Chloride is corrosive and reacts with water, including atmospheric moisture, to produce corrosive HCl gas.[7][13][14] All reactions must be carried out in a certified chemical fume hood using dry glassware under an inert atmosphere.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]

  • Inhalation/Contact: Avoid breathing dust, fumes, or vapors.[13] Skin and eye contact will cause severe burns. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Reagent Hazards: Thionyl chloride, used in the preparation of the acyl chloride, is highly toxic and corrosive. Amines can be toxic and irritant. Solvents like DCM are volatile and have associated health risks. Consult the Safety Data Sheet (SDS) for every chemical used.

  • Waste Disposal: Chemical waste must be disposed of according to institutional and local regulations.[7] Quench reactive waste carefully before disposal.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Deactivated acyl chloride due to moisture. 2. Amine is not sufficiently nucleophilic. 3. Impure starting materials.1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use freshly prepared acyl chloride. 2. Consider adding a catalyst like DMAP (4-dimethylaminopyridine) for less reactive amines. A stronger base or higher reaction temperature may be required. 3. Purify starting materials before the reaction.
Multiple Spots on TLC 1. Side reactions (e.g., double acylation of primary amine). 2. Degradation of product or starting material.1. Use a slight excess of the amine relative to the acyl chloride. Ensure slow, controlled addition of the acyl chloride at 0 °C. 2. Avoid excessive heating. Ensure the workup is not overly acidic or basic.
Difficulty in Purification 1. Product is highly polar and streaks on silica gel. 2. Byproduct (triethylammonium chloride) co-elutes or precipitates.1. Try a different solvent system for chromatography, potentially with a small amount of TEA or acetic acid to improve peak shape. Consider reverse-phase chromatography. 2. Ensure the aqueous workup is thorough to remove all salts. A water wash of the organic layer is crucial.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. [Link]

  • Amide Synthesis - Fisher Scientific. Fisher Scientific. [Link]

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  • BUY 2-(Ethylthio)nicotinic acid - A1 Prolaboratory. A1 Prolaboratory. [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives - eJournal UM. eJournal UM. [Link]

  • Synthesis of nicotinoyl chloride hydrochloride - PrepChem.com. PrepChem.com. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - MDPI. MDPI. [Link]

  • Process for the preparation of nicotinic acids - Google Patents.
  • Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation - DergiPark. (2020). DergiPark. [Link]

  • The synthesis of nicotinic acid derivatives 10, 11. - ResearchGate. ResearchGate. [Link]

  • phenyl nicotinamide derivatives promoted by dcc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2016). RSC Advances. [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - ResearchGate. (2022). ResearchGate. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

  • Derivatives of nicotinic acid with amines variously substituted - Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022). PMC - NIH. [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide - Neliti. (2022). Neliti. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchGate. ResearchGate. [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal. University of Huddersfield Research Portal. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

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Coupling reaction of 2-(Ethylthio)Nicotinoyl Chloride with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Synthesis of N-Alkyl-2-(ethylthio)nicotinamides via Acyl Chloride Coupling with Primary Amines

Abstract

This document provides a comprehensive guide to the synthesis of N-substituted-2-(ethylthio)nicotinamides through the coupling of 2-(Ethylthio)nicotinoyl Chloride with various primary amines. The N-substituted nicotinamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. This guide details the robust and widely applicable Schotten-Baumann reaction conditions for this transformation. It covers the necessary preceding step of converting 2-(ethylthio)nicotinic acid into its highly reactive acyl chloride derivative. The protocols herein are designed for researchers in synthetic chemistry and drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, troubleshooting advice, and essential safety protocols.

Introduction and Scientific Context

Amide bond formation is arguably the most critical reaction in medicinal chemistry and pharmaceutical development. The resulting amide linkage is a stable, planar group capable of participating in key hydrogen bonding interactions, making it a cornerstone of molecular recognition in biological systems. The 2-(ethylthio)nicotinamide moiety, in particular, serves as a versatile building block for creating novel chemical entities with potential therapeutic applications, including inhibitors for various enzymes and modulators for cellular receptors.

The direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is paramount. Conversion to an acyl chloride transforms the carbonyl carbon into a highly electrophilic center, primed for nucleophilic attack by a primary amine. This nucleophilic acyl substitution reaction is efficient and high-yielding when performed under the appropriate conditions.[2][3]

This guide focuses on the Schotten-Baumann reaction, a classic and reliable method that utilizes a two-phase solvent system to facilitate the acylation of amines.[4][5] This technique is particularly advantageous as it uses an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion while minimizing unwanted side reactions like hydrolysis of the sensitive acyl chloride.[6][7]

Reaction Scheme and Mechanism

The overall process involves two key transformations:

  • Activation: Conversion of 2-(ethylthio)nicotinic acid to 2-(ethylthio)nicotinoyl chloride.

  • Coupling: Reaction of the acyl chloride with a primary amine (R-NH₂) to form the desired N-alkyl-2-(ethylthio)nicotinamide.

Overall Reaction

Figure 1. Two-step synthesis of N-Alkyl-2-(ethylthio)nicotinamides.

Mechanism of Amide Formation

The coupling reaction proceeds via a nucleophilic addition-elimination mechanism .[8][9][10]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[8][9]

  • Tetrahedral Intermediate Formation: This attack breaks the C=O π-bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base (either excess amine or the added base like NaOH) removes the proton from the nitrogen atom to yield the final, neutral amide product and neutralize the generated HCl.[8][9]

Figure 2. Mechanism of Nucleophilic Acyl Substitution.

Experimental Protocols

Protocol 1: Synthesis of 2-(Ethylthio)nicotinoyl Chloride

This protocol details the conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂). This step is critical and must be performed under anhydrous conditions as acyl chlorides react vigorously with water.[3]

Reagents and Materials

Reagent/MaterialM.W.AmountEquivalentsRole
2-(Ethylthio)nicotinic Acid[11]183.231.0 g1.0Starting Material
Thionyl Chloride (SOCl₂)118.971.3 mL3.0Chlorinating Agent
N,N-Dimethylformamide (DMF)73.091-2 dropsCatalyticCatalyst
Anhydrous Toluene-20 mL-Solvent
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert gas (N₂/Ar) setup

Step-by-Step Procedure

  • Setup: Assemble a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add 2-(ethylthio)nicotinic acid (1.0 g, 5.46 mmol) and anhydrous toluene (20 mL).

  • Catalyst: Add 1-2 drops of anhydrous DMF to the suspension. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.3 mL, 16.38 mmol) to the stirred suspension at room temperature. Caution: This addition may be exothermic and will evolve HCl and SO₂ gas. Ensure the apparatus is in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Work-up: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure all SOCl₂ is removed, co-evaporate with anhydrous toluene (2 x 10 mL).[12]

  • Result: The resulting crude 2-(ethylthio)nicotinoyl chloride (a yellow/brown oil or solid) is typically used in the next step without further purification. Its high reactivity makes purification by chromatography challenging.

Protocol 2: Coupling with a Primary Amine (General Schotten-Baumann Procedure)

This protocol describes the coupling of the freshly prepared acyl chloride with a generic primary amine (e.g., benzylamine) under biphasic Schotten-Baumann conditions.[4][13]

Reagents and Materials

Reagent/MaterialM.W.AmountEquivalentsRole
2-(Ethylthio)nicotinoyl Chloride201.67~5.46 mmol1.0Electrophile
Primary Amine (e.g., Benzylamine)107.150.64 mL1.1Nucleophile
Dichloromethane (DCM)-25 mL-Organic Solvent
1 M Sodium Hydroxide (NaOH)-15 mL~2.75Base
Erlenmeyer flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Procedure

  • Amine Solution: In a 100 mL Erlenmeyer flask, dissolve the primary amine (e.g., benzylamine, 0.64 mL, 6.0 mmol) in dichloromethane (25 mL).

  • Addition of Base: Add the 1 M aqueous NaOH solution (15 mL) to the flask.

  • Cooling: Cool the biphasic mixture to 0-5°C in an ice bath with vigorous stirring. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Acyl Chloride Addition: Dissolve the crude 2-(ethylthio)nicotinoyl chloride from Protocol 1 in a minimal amount of anhydrous DCM (~5 mL). Add this solution dropwise to the vigorously stirred, cold amine mixture over 15-20 minutes. Maintaining a low temperature controls the exothermic reaction.[13]

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the acyl chloride is consumed.

  • Work-up (Extraction):

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess amine, saturated NaHCO₃ solution (1 x 15 mL) to remove any unreacted acid, and finally with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.

Workflow and Characterization

Overall Experimental Workflow

The entire process from starting materials to the final purified product can be visualized as a clear, sequential workflow.

Workflow start 2-(Ethylthio)nicotinic Acid acyl_chloride_prep Protocol 1: Acyl Chloride Synthesis (SOCl₂, cat. DMF, Reflux) start->acyl_chloride_prep crude_acyl_chloride Crude 2-(Ethylthio)nicotinoyl Chloride (Use Immediately) acyl_chloride_prep->crude_acyl_chloride coupling Protocol 2: Schotten-Baumann Coupling (DCM/H₂O, NaOH, 0°C to RT) crude_acyl_chloride->coupling amine Primary Amine amine->coupling workup Aqueous Work-up (Acid/Base Washes) coupling->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product Pure N-Alkyl-2-(ethylthio)nicotinamide purification->final_product characterization Characterization (NMR, LC-MS, HR-MS, IR) final_product->characterization

Figure 3. General workflow for the synthesis and purification.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the final N-alkyl-2-(ethylthio)nicotinamide.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural elucidation. Expect to see characteristic signals for the ethylthio group, the aromatic pyridine ring, the alkyl group from the amine, and a broad singlet for the N-H proton.[14]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight of the product and assess its purity.[15][16] A single sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z) for [M+H]⁺ is indicative of a pure compound.

  • IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Look for a strong C=O stretch for the amide carbonyl (~1640-1680 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

  • High-Resolution Mass Spectrometry (HR-MS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule.[14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of acyl chloride. 2. Degradation of acyl chloride due to moisture. 3. Low nucleophilicity of the primary amine.1. Ensure reflux is complete; use fresh or distilled SOCl₂. 2. Use flame-dried glassware and anhydrous solvents for Protocol 1. 3. For electron-deficient amines, consider using an organic base like pyridine or triethylamine in an anhydrous solvent instead of Schotten-Baumann conditions.[13]
Significant Carboxylic Acid in Product 1. Hydrolysis of the acyl chloride during the reaction. 2. Inefficient mixing of the biphasic system.1. Ensure slow, dropwise addition of the acyl chloride at 0°C. 2. Increase the stirring rate significantly (>1000 rpm) to improve interfacial reaction.[13]
Unreacted Amine Remains 1. Insufficient acyl chloride (some may have hydrolyzed).1. Use a slight excess (1.05-1.1 equivalents) of the acyl chloride.[13]
Difficult Purification 1. Formation of side products. 2. Product has similar polarity to starting materials.1. Re-evaluate reaction conditions to minimize side reactions. 2. Optimize the solvent system for column chromatography or try a different purification method like recrystallization.

Safety Precautions

Handling the reagents for this synthesis requires strict adherence to safety protocols.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[17] Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles.[17]

  • 2-(Ethylthio)nicotinoyl Chloride: As an acyl chloride, it is corrosive and moisture-sensitive.[18][19] It will cause severe skin burns and eye damage.[20] Avoid inhalation of dust or vapors. Handle exclusively in a fume hood with appropriate PPE.

  • Primary Amines: Many amines are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Minimize exposure by handling in a fume hood.

  • General: Always wear appropriate PPE. Ensure eyewash stations and safety showers are accessible.[18] All waste should be disposed of according to institutional guidelines.

References

  • SATHEE CUET. Chemistry Schotten Baumann Reaction.
  • Grokipedia. Schotten–Baumann reaction.
  • Benchchem. Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Chemguide. the reaction of acyl chlorides with ammonia and primary amines.
  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. Available at: [Link]

  • Pearson. Show how you would use appropriate acyl chlorides and amines to s.... Available at: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • ScienceDirect. A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. Available at: [Link]

  • A1 Prolaboratory. BUY 2-(Ethylthio) - A1 Prolaboratory. Available at: [Link]

  • Toppr. Reactions of Acyl halide. Available at: [Link]

  • Nacalai Tesque, Inc. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Available at: [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). Available at: [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • MDPI. NADomics: Measuring NAD + and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Available at: [Link]

  • Google Patents. US4447615A - Process for the purification of nicotinic acid amide I.
  • ResearchGate. The synthesis of nicotinic acid derivatives 10, 11. Available at: [Link]

  • National Institutes of Health (NIH). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). Available at: [Link]

  • National Institutes of Health (NIH). The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors. Available at: [Link]

  • National Institutes of Health (NIH). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

  • Neliti. Synthesis, characterization of some derivationes of 3-Nicotinc acide. Available at: [Link]

  • ResearchGate. (PDF) LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. Available at: [Link]

  • Chemguide. preparation of acyl chlorides (acid chlorides). Available at: [Link]

  • ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

  • Chemistry LibreTexts. 20.6: Reactions of Amines. Available at: [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available at: [Link]

  • PubMed. Preparation and purification of nicotinamide mononucleotide analogs. Available at: [Link]

  • Save My Exams. Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

  • ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride ?. Available at: [Link]

  • MDPI. Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. Available at: [Link]

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Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-(Ethylthio)Nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic compounds utilizing 2-(Ethylthio)Nicotinoyl Chloride as a versatile starting material. This document is intended for researchers, medicinal chemists, and drug development professionals. We explore the core reactivity of this building block as a potent acylating agent and detail its strategic application in constructing fused and non-fused heterocyclic systems of significant interest in medicinal chemistry, such as thieno[2,3-b]pyridines, oxadiazoles, and thiadiazoles. The protocols herein are presented with an emphasis on mechanistic rationale and experimental causality, ensuring both reproducibility and a foundational understanding for further methodological development.

Introduction: The Strategic Value of 2-(Ethylthio)Nicotinoyl Chloride

Heterocyclic scaffolds are the cornerstone of modern drug discovery, forming the core structure of a vast majority of pharmaceuticals. The pyridine ring, in particular, is a privileged structure, and its functionalization provides a gateway to novel chemical entities with diverse biological activities. 2-(Ethylthio)Nicotinoyl Chloride is a bifunctional reagent of significant synthetic potential. It combines the high electrophilicity of an acyl chloride with the latent nucleophilicity and versatile reactivity of an ethylthio group at the adjacent C-2 position.

The acyl chloride moiety serves as a highly reactive handle for introducing the nicotinoyl scaffold via reactions with a plethora of nucleophiles, including amines, hydrazines, and active methylene compounds. The true synthetic power of this reagent, however, lies in the strategic involvement of the 2-ethylthio group in subsequent intramolecular cyclization reactions. This group can be transformed to direct the formation of fused ring systems, most notably the thieno[2,3-b]pyridine core, which is a key pharmacophore in several anti-inflammatory and kinase-inhibiting agents.[1]

This guide will elucidate the key transformations achievable with this reagent, providing both the "how" and the "why" behind the synthetic protocols.

Preparation of 2-(Ethylthio)Nicotinoyl Chloride

The target compound is most conveniently prepared in a two-step sequence starting from commercially available 2-chloronicotinic acid. The initial step involves a nucleophilic aromatic substitution of the C-2 chloride with ethanethiolate, followed by the conversion of the resulting carboxylic acid to the acyl chloride.

Protocol 2.1: Synthesis of 2-(Ethylthio)Nicotinic Acid

This procedure involves the displacement of the chloro group with sodium ethanethiolate.

Materials:

  • 2-Chloronicotinic Acid

  • Sodium Ethoxide (NaOEt)

  • Ethanethiol (EtSH)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 2M

  • Diethyl Ether

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol.

  • To this solution, add ethanethiol (1.1 eq.) dropwise at 0 °C. Allow the mixture to stir for 15 minutes to form sodium ethanethiolate in situ.

  • Add 2-chloronicotinic acid (1.0 eq.) portion-wise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Redissolve the residue in water and acidify to pH ~4 with 2M HCl. The product will precipitate.

  • Filter the solid precipitate, wash thoroughly with cold water and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield 2-(Ethylthio)Nicotinic Acid as a white to off-white solid.

Protocol 2.2: Conversion to 2-(Ethylthio)Nicotinoyl Chloride

The carboxylic acid is converted to the highly reactive acyl chloride using a standard chlorinating agent like thionyl chloride.

Materials:

  • 2-(Ethylthio)Nicotinic Acid

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • Suspend 2-(Ethylthio)Nicotinic Acid (1.0 eq.) in anhydrous DCM in a flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (2.0-3.0 eq.) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 40 °C) for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 2-(Ethylthio)Nicotinoyl Chloride is typically used immediately in the next step without further purification.

Core Application: Acylation Reactions

The primary and most straightforward application of 2-(Ethylthio)Nicotinoyl Chloride is as a potent acylating agent. It reacts readily with nucleophiles in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

General Protocol 3.1: Synthesis of 2-(Ethylthio)Nicotinamides
  • Dissolve the amine nucleophile (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of freshly prepared 2-(Ethylthio)Nicotinoyl Chloride (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC analysis indicates completion.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

This general protocol can be adapted for reactions with alcohols, thiols, and hydrazines to yield the corresponding esters, thioesters, and hydrazides.

Advanced Application: Synthesis of Fused Heterocycles

The most valuable transformations of 2-(Ethylthio)Nicotinoyl Chloride involve leveraging the ethylthio group to construct fused ring systems. The synthesis of thieno[2,3-b]pyridines via Thorpe-Ziegler cyclization is a prime example.[2]

Workflow for Thieno[2,3-b]pyridine Synthesis

The overall strategy involves converting the C3-carbonyl function into a group that can facilitate the cyclization of a nucleophile generated on the C2-ethylthio side chain. The most common route proceeds through the corresponding nicotinonitrile.

G A 2-(Ethylthio)Nicotinoyl Chloride B 2-(Ethylthio)Nicotinamide A->B  NH₃ / Base C 2-(Ethylthio)Nicotinonitrile B->C  Dehydrating Agent  (e.g., POCl₃, TFAA) D Carbanion Intermediate C->D  Strong Base  (e.g., NaH, LDA) E 3-Amino-2-ethylthieno[2,3-b]pyridine D->E  Intramolecular  Cyclization  (Thorpe-Ziegler)

Fig. 1: Synthetic workflow for thieno[2,3-b]pyridine synthesis.
Protocol 4.1: Synthesis of 2-(Ethylthio)Nicotinonitrile

Step A: Amide Formation

  • Bubble ammonia gas through a cooled (0 °C) solution of 2-(Ethylthio)Nicotinoyl Chloride (1.0 eq.) in anhydrous THF or use aqueous ammonium hydroxide.

  • Stir for 1 hour, then concentrate under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield crude 2-(Ethylthio)Nicotinamide, which is often used directly.

Step B: Dehydration to Nitrile

  • To the crude 2-(Ethylthio)Nicotinamide (1.0 eq.) in a flask, add phosphorus oxychloride (POCl₃, 3.0 eq.) carefully at 0 °C.

  • Heat the mixture gently to 80-90 °C and hold for 2-3 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-(Ethylthio)Nicotinonitrile.

Protocol 4.2: Thorpe-Ziegler Cyclization to 3-Amino-2-ethylthieno[2,3-b]pyridine

This reaction is an intramolecular condensation driven by the formation of a stable aromatic system.[2]

Materials:

  • 2-(Ethylthio)Nicotinonitrile

  • Sodium Hydride (NaH), 60% dispersion in mineral oil, or another strong base

  • Anhydrous DMF or THF

Procedure:

  • To a suspension of NaH (1.5 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2-(Ethylthio)Nicotinonitrile (1.0 eq.) in anhydrous DMF dropwise at room temperature.

  • A color change and/or evolution of hydrogen gas may be observed.

  • Heat the reaction mixture to 70-80 °C and stir for 1-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Extract the product with ethyl acetate or diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the target 3-Aminothieno[2,3-b]pyridine derivative.

Synthesis of 5-Membered Heterocycles

2-(Ethylthio)Nicotinoyl Chloride can be used to synthesize various 5-membered heterocycles by reacting it with appropriate binucleophilic reagents, followed by a cyclization/dehydration step.

Protocol 5.1: Synthesis of 2-(2-(Ethylthio)pyridin-3-yl)-5-substituted-1,3,4-oxadiazoles

This protocol involves the formation of a hydrazide intermediate, followed by cyclization.

G A 2-(Ethylthio)Nicotinoyl Chloride B Acyl Hydrazide Intermediate A->B  R-CONHNH₂ C 1,3,4-Oxadiazole B->C  Cyclizing/Dehydrating  Agent (e.g., POCl₃)

Fig. 2: General route to 1,3,4-Oxadiazoles.
  • Hydrazide Formation: React 2-(Ethylthio)Nicotinoyl Chloride with a substituted hydrazide (R-CONHNH₂) (1.0 eq.) in pyridine at 0 °C to room temperature to form the N-acyl-N'-(2-(ethylthio)nicotinoyl)hydrazine intermediate.

  • Cyclization: Isolate the intermediate and reflux it in excess phosphorus oxychloride (POCl₃) for 2-4 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto ice, neutralize with a base (e.g., K₂CO₃), and extract the product with a suitable organic solvent. Purify by chromatography.

Protocol 5.2: Synthesis of 2-(2-(Ethylthio)pyridin-3-yl)-5-amino-1,3,4-thiadiazole

This synthesis proceeds via a thiosemicarbazide intermediate.

  • Thiosemicarbazide Formation: React 2-(Ethylthio)Nicotinoyl Chloride with thiosemicarbazide (1.0 eq.) in a solvent like dry benzene or THF with a base (e.g., pyridine) to form 1-(2-(ethylthio)nicotinoyl)thiosemicarbazide.

  • Cyclization: Dissolve the isolated thiosemicarbazide intermediate in cold, concentrated sulfuric acid. Stir at room temperature for 2-3 hours.

  • Work-up: Pour the mixture onto crushed ice. The resulting precipitate is the product. Filter, wash with water until neutral, and recrystallize from a suitable solvent like ethanol.

Data Summary

The following table summarizes the expected heterocyclic scaffolds and the key reagents required for their synthesis from 2-(Ethylthio)Nicotinoyl Chloride.

Target HeterocycleKey Reagent(s)Key Reaction TypeSection
Nicotinamides Amines, NH₃Acylation3.1
Thieno[2,3-b]pyridines NH₃, POCl₃, NaHThorpe-Ziegler Cyclization4
1,3,4-Oxadiazoles Substituted HydrazidesAcylation, Dehydrative Cyclization5.1
1,3,4-Thiadiazoles ThiosemicarbazideAcylation, Dehydrative Cyclization5.2

Conclusion

2-(Ethylthio)Nicotinoyl Chloride is a highly effective and versatile building block for heterocyclic synthesis. Its acyl chloride functionality provides a reliable entry point for a wide range of molecular scaffolds through standard acylation reactions. More significantly, the 2-ethylthio group enables advanced synthetic strategies, particularly intramolecular cyclizations, to construct medicinally relevant fused systems like thieno[2,3-b]pyridines. The protocols outlined in this document provide a robust foundation for researchers to explore the rich chemistry of this reagent in drug discovery and materials science applications.

References

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). Retrieved January 13, 2026, from [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1827-1868. Available at: [Link]

  • Eldin, S. M. (2002). New routes for the Synthesis of 2-alkylthiopyridine and thieno[2,3-b]pyridine derivatives. Paper presented at the Biannual Conference on Chemistry, Chem 02. Available at: [Link]

  • Salem, M. A., et al. (2018). Overview on the synthetic routes to nicotine nitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(4), 225-244. Available at: [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2024). National Institutes of Health. Available at: [Link]

  • Gewald reaction. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Synthesis of Novel 2- And 6-Alkyl/Arylthiopurine Derivatives. (n.d.). Retrieved January 13, 2026, from [Link]

  • Al-Azzawi, A. M. (2012). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Journal of Kerbala University, 10(4). Available at: [Link]

  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(3), 121-136. Available at: [Link]

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N-Acylation with 2-(Ethylthio)nicotinoyl Chloride: A Detailed Guide for Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylation in Modern Chemistry

N-acylation stands as a cornerstone transformation in organic synthesis, pivotal for the construction of the ubiquitous amide bond. This linkage is a fundamental feature in a vast array of biologically active molecules, including pharmaceuticals, natural products, and advanced materials.[1][2][3] The strategic installation of an acyl group onto a nitrogen-containing substrate is a frequent necessity in drug discovery and development, enabling the modulation of physicochemical properties, biological activity, and metabolic stability.

Among the diverse array of acylating agents, acyl chlorides are prized for their high reactivity, which often translates to high yields and rapid reaction times.[][5] This guide focuses on a specialized acylating agent, 2-(Ethylthio)nicotinoyl Chloride , providing researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for its application in N-acylation reactions. We will delve into the mechanistic underpinnings of this reaction, offer practical guidance on experimental execution, and provide troubleshooting insights to ensure successful and reproducible outcomes.

Understanding the Reagent: The Role of the 2-(Ethylthio) Substituent

The reactivity of 2-(Ethylthio)nicotinoyl Chloride is governed by the electrophilic nature of the carbonyl carbon, a characteristic inherent to all acyl chlorides.[5] The presence of both a highly electronegative chlorine atom and an oxygen atom bonded to the carbonyl carbon creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack by amines.

The 2-(ethylthio) group, while not directly participating in the reaction mechanism, exerts a subtle yet significant electronic influence on the pyridine ring. The sulfur atom, through its ability to donate electron density via resonance, can modulate the overall electron density of the aromatic system. This can influence the reactivity of the acyl chloride and the properties of the resulting N-acylated product.

The general mechanism for N-acylation with an acyl chloride is a well-established nucleophilic addition-elimination pathway.[6] The reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[7]

Visualizing the Reaction Pathway

The following diagram illustrates the fundamental steps of the N-acylation of a primary amine with 2-(Ethylthio)nicotinoyl Chloride.

N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Amine R-NH₂ (Amine) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack AcylChloride 2-(Ethylthio)nicotinoyl Chloride AcylChloride->TetrahedralIntermediate Amide N-Acylated Product (Amide) TetrahedralIntermediate->Amide Elimination of Cl⁻ HCl HCl TetrahedralIntermediate->HCl Proton Transfer

Caption: Nucleophilic addition-elimination mechanism of N-acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization based on the specific amine substrate being used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(Ethylthio)nicotinoyl Chloride≥95%VariesHandle with care, corrosive and moisture-sensitive.
Amine SubstrateAs requiredVariesEnsure purity and dryness.
Triethylamine (Et₃N)Anhydrous, ≥99.5%VariesOr another suitable non-nucleophilic base (e.g., DIPEA).
Dichloromethane (DCM)Anhydrous, ≥99.8%VariesOr another suitable aprotic solvent (e.g., THF, Chloroform).[8]
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionIn-house prepFor work-up.
Brine (Saturated NaCl)Aqueous solutionIn-house prepFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)GranularVariesOr Sodium Sulfate (Na₂SO₄) for drying.
Silica Gel60 Å, 230-400 meshVariesFor column chromatography.
Reaction Setup and Procedure

The following workflow outlines the key stages of the N-acylation reaction.

experimental_workflow A 1. Dissolve Amine and Base B 2. Cool the Solution to 0 °C A->B C 3. Add 2-(Ethylthio)nicotinoyl Chloride B->C D 4. Reaction Monitoring C->D E 5. Aqueous Work-up D->E F 6. Drying and Solvent Removal E->F G 7. Purification F->G

Caption: General experimental workflow for N-acylation.

Step-by-Step Methodology:

  • Preparation of the Amine Solution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). The concentration will depend on the solubility of the amine, but a starting point of 0.1-0.5 M is common.

    • Causality: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive 2-(Ethylthio)nicotinoyl Chloride with atmospheric moisture.[9] Triethylamine acts as a base to neutralize the HCl produced during the reaction, driving it to completion.[7]

  • Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.

    • Causality: The acylation reaction is often exothermic.[] Cooling the reaction mixture helps to control the reaction rate, minimize potential side reactions, and improve selectivity.

  • Addition of the Acyl Chloride: In a separate, dry vial, dissolve 2-(Ethylthio)nicotinoyl Chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 10-15 minutes.

    • Causality: Dropwise addition helps to maintain a low concentration of the acylating agent, further controlling the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

    • Causality: Reaction times can vary significantly depending on the nucleophilicity of the amine. Monitoring ensures the reaction is stopped at the optimal point, preventing potential degradation of the product.

  • Aqueous Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining HCl and unreacted 2-(Ethylthio)nicotinoyl Chloride (by hydrolysis).

      • Water.

      • Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.

    • Causality: The aqueous work-up is a critical purification step to remove water-soluble byproducts and reagents.[9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality: Removal of residual water is essential before solvent evaporation to prevent potential hydrolysis of the product, especially if further manipulations are planned.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-acylated product.[10]

Safety and Handling Precautions

Acyl chlorides, including 2-(Ethylthio)nicotinoyl Chloride, are corrosive, moisture-sensitive, and toxic.[1][11] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[12] Acyl chlorides react vigorously with water, releasing corrosive HCl gas.[9] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive acyl chloride (hydrolyzed).- Low nucleophilicity of the amine.- Insufficient base.- Use freshly opened or properly stored 2-(Ethylthio)nicotinoyl Chloride.- Increase the reaction temperature or prolong the reaction time.- Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).- Use a stronger, non-nucleophilic base.
Multiple Products Observed by TLC/LC-MS - Diacylation of a primary amine.- Side reactions due to impurities.- Use a slight excess of the amine relative to the acyl chloride.- Ensure the purity of all starting materials.
Product is Difficult to Purify - Co-elution with starting materials or byproducts.- Product instability on silica gel.- Optimize the mobile phase for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC.

Conclusion

This guide provides a robust framework for the successful N-acylation of amines using 2-(Ethylthio)nicotinoyl Chloride. By understanding the underlying chemical principles and adhering to the detailed experimental protocol and safety precautions, researchers can confidently employ this versatile reagent in the synthesis of novel amide-containing molecules. The strategic application of this methodology will undoubtedly continue to fuel innovation in the fields of medicinal chemistry and materials science.

References

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Sciencemadness Wiki. (n.d.). Acyl chloride.
  • Bousfield, T. W., Pearce, K. P. R., Nyamini, S. B., Angelis-Dimakis, A., & Camp, J. E. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 21(13), 3675-3680. [Link]

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Ye, Z., et al. (2018). Amide Bond Formation Assisted by Vicinal Alkylthio Migration in Enaminones: Metal- And CO-Free Synthesis of α,β-Unsaturated Amides. The Journal of Organic Chemistry, 83(10), 5731-5750. [Link]

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  • Phukan, K., & Mahanta, J. (2014). Regioselective N-acylation of Nitrogenous Heterocyclic Compounds using Potter's Clay as a Catalyst. International Journal of ChemTech Research, 6(7), 3568-3574.
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  • L.S. College, Muzaffarpur. (2020, May 25).
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  • Quora. (2020, September 5). What type of reaction is acylation?
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Application Notes & Protocols: The Strategic Use of 2-(Ethylthio)nicotinoyl Chloride in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

In the landscape of modern drug discovery, the development of potent and selective enzyme inhibitors remains a cornerstone of therapeutic strategy. The pyridine ring is a well-established "privileged scaffold" due to its presence in numerous bioactive compounds and its ability to engage in various non-covalent interactions with biological targets.[1] This guide focuses on 2-(Ethylthio)nicotinoyl chloride , a versatile bifunctional reagent, for the synthesis of novel enzyme inhibitors.

This molecule offers two key strategic advantages for the medicinal chemist:

  • A Highly Reactive Acyl Chloride Handle: The nicotinoyl chloride moiety serves as a robust electrophile for coupling with a wide array of nucleophiles (amines, alcohols, thiols), enabling the rapid construction of diverse compound libraries via stable amide or ester linkages.[2]

  • A Modulatable 2-(Ethylthio) Group: The thioether at the C2 position provides a critical vector for structure-activity relationship (SAR) studies. This group can influence inhibitor potency and selectivity by interacting with specific hydrophobic pockets within an enzyme's active site, modifying the electronic properties of the pyridine ring, and potentially altering the metabolic profile of the final compound.[3][4]

This document provides a detailed technical overview, field-proven protocols, and the underlying scientific rationale for employing 2-(Ethylthio)nicotinoyl chloride in a drug discovery program.

Reagent Profile and Safety Mandates

2.1. Chemical Properties

PropertyValue
IUPAC Name 2-(Ethylthio)nicotinoyl chloride
Molecular Formula C₈H₈ClNOS
Molecular Weight 201.67 g/mol
Appearance Expected to be a solid or liquid
Reactivity Highly reactive with nucleophiles, moisture-sensitive

2.2. Critical Safety & Handling Protocols

2-(Ethylthio)nicotinoyl chloride, as an acyl chloride, is corrosive and a lachrymator. It will react exothermically with water and other protic solvents to release hydrochloric acid. All manipulations must be performed under stringent safety protocols.

  • Engineering Controls: All work must be conducted within a certified chemical fume hood to ensure adequate ventilation. An eyewash station and safety shower must be immediately accessible.[5]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).

  • Handling: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture. Use syringes or cannulas for transfers. Avoid inhalation of vapors and any contact with skin or eyes.[6][7]

  • Waste Disposal: Quench excess reagent carefully by slow addition to a stirred, cooled solution of sodium bicarbonate. Dispose of all chemical waste in accordance with local, regional, and national hazardous waste regulations.[8]

  • In Case of Exposure:

    • Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

    • Eyes: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

Core Application: Amide Bond Formation for Inhibitor Scaffolds

The primary utility of 2-(Ethylthio)nicotinoyl chloride in this context is the acylation of primary or secondary amines to form a stable nicotinamide linkage. This reaction is fundamental to building a vast array of potential inhibitors.

3.1. General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base is required to scavenge the HCl generated in situ, preventing the protonation and deactivation of the starting amine.

Diagram 1: General Synthesis Workflow This diagram illustrates the typical laboratory workflow from reaction setup to the final, characterized compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Amine, Base) glassware Dry Glassware (Inert Atmosphere) setup Dissolve Amine & Base in Anhydrous Solvent glassware->setup cool Cool to 0 °C setup->cool add Add 2-(Ethylthio)nicotinoyl Chloride Solution Dropwise cool->add monitor Stir & Monitor (TLC, LC-MS) add->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize assess Assess Purity (HPLC, LC-MS) characterize->assess

Caption: A typical workflow for the synthesis of nicotinamide derivatives.

Protocol: Synthesis of an N-Aryl-2-(ethylthio)nicotinamide Inhibitor Core

This protocol describes a general procedure for the synthesis of a model inhibitor core, which can be adapted for a wide range of amine-containing fragments.

4.1. Rationale Behind Experimental Choices

  • Solvent: Anhydrous dichloromethane (DCM) is chosen for its ability to dissolve a wide range of organic compounds and its inertness under the reaction conditions.

  • Base: Triethylamine (TEA) is a common, non-nucleophilic organic base used to neutralize the HCl byproduct. Its boiling point allows for easy removal under reduced pressure.

  • Temperature Control: The reaction is initiated at 0 °C to manage the initial exotherm of the acylation, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

  • Inert Atmosphere: Essential for preventing the hydrolysis of the highly reactive 2-(Ethylthio)nicotinoyl chloride by atmospheric moisture.[9]

4.2. Step-by-Step Methodology

  • Preparation:

    • To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the desired aryl amine (1.0 eq., e.g., 2.0 mmol, X g).

    • Add anhydrous dichloromethane (DCM, 10 mL) and triethylamine (1.2 eq., 2.4 mmol, 0.33 mL). Stir until all solids are dissolved.

  • Reaction:

    • Cool the flask to 0 °C using an ice-water bath.

    • In a separate dry vial, dissolve 2-(Ethylthio)nicotinoyl chloride (1.1 eq., 2.2 mmol, 0.444 g) in anhydrous DCM (5 mL).

    • Add the acyl chloride solution dropwise to the stirred amine solution over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[10]

  • Workup and Isolation:

    • Pour the reaction mixture into a separatory funnel containing 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and remove excess HCl.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-(ethylthio)nicotinamide derivative.

Application in a Drug Discovery Context: SAR & Lead Optimization

The true power of this reagent lies in its utility for rapid library synthesis to explore Structure-Activity Relationships (SAR). By keeping the 2-(ethylthio)nicotinoyl core constant and varying the amine coupling partner, researchers can systematically probe the target's binding pocket.

Diagram 2: Role in the Drug Discovery Pipeline This diagram shows how the synthesis of a focused library using 2-(Ethylthio)nicotinoyl chloride fits into the broader drug discovery process.

G cluster_synthesis Synthesis Engine cluster_process Discovery & Optimization reagent 2-(Ethylthio)nicotinoyl Chloride protocol Parallel Synthesis Protocol reagent->protocol amines Diverse Amine Building Blocks (R-NH2) amines->protocol library Focused Inhibitor Library protocol->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id sar SAR by Medicinal Chemistry hit_id->sar sar->amines Informs next generation of building blocks lead_op Lead Optimization (ADME/Tox) sar->lead_op candidate Preclinical Candidate lead_op->candidate

Caption: Integration of library synthesis into the drug discovery pipeline.

5.1. Exemplary SAR Table

The following table presents hypothetical data for a series of inhibitors synthesized from 2-(Ethylthio)nicotinoyl chloride, targeting a generic kinase. This demonstrates how results would be tabulated to guide the next round of synthesis.

Compound IDR Group (from Amine)Kinase IC₅₀ (nM) [a]Cell Viability EC₅₀ (µM) [b]
INH-001 4-Fluorophenyl25015.2
INH-002 4-Methoxyphenyl18012.5
INH-003 3-Chlorophenyl858.9
INH-004 4-(Trifluoromethyl)phenyl455.1
INH-005 Indol-5-yl152.3

[a] IC₅₀ values determined by in vitro enzymatic assay.[11] [b] EC₅₀ values determined by cell-based cytotoxicity assay.[12]

Interpretation of SAR: From this hypothetical data, a clear trend emerges: electron-withdrawing groups on the phenyl ring (INH-003, INH-004) improve potency over electron-donating groups (INH-002). Furthermore, extending the aromatic system to a more complex heterocycle like indole (INH-005) provides a significant boost in activity, suggesting a potential interaction with a specific sub-pocket of the enzyme. This insight directs the synthesis of the next generation of analogs.[12][13]

Conclusion

2-(Ethylthio)nicotinoyl chloride is a high-value reagent for medicinal chemists and drug development professionals. Its straightforward reactivity, coupled with the strategic placement of the thioether group, provides an efficient and rational platform for the synthesis of targeted inhibitor libraries. The protocols and insights provided herein serve as a robust starting point for programs aimed at developing novel enzyme inhibitors, accelerating the journey from initial hit identification to lead optimization.[14]

References

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  • Al-Obaidi, O. A. M. J. (2010). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi National Journal of Chemistry. [Link]

  • Keating, G. M., et al. (2019). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ACS Publications. [Link]

  • De Wael, K., et al. (2021). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. MDPI. [Link]

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  • Li, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Acar, Ç., et al. (2019). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. PubMed Central. [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Manetti, F. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]

  • Shibuya, K., et al. (2018). Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Brogi, S., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. [Link]

  • eJournal UM. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from eJournal UM. [Link]

  • Krátký, M., et al. (2021). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zahra, S., et al. (2022). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Royal Society of Chemistry. [Link]

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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 2-(Ethylthio)nicotinoyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of SAR in Drug Discovery

Nicotinic acid (Vitamin B3) and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including lipid-lowering, vasodilation, antioxidant, and antimicrobial effects.[1][2] The strategic modification of the nicotinic acid scaffold is a proven method for optimizing therapeutic efficacy and mitigating side effects. A key tool in this endeavor is the Structure-Activity Relationship (SAR) study, a systematic process of modifying a molecule's structure to understand its effect on biological activity.[3][4]

This guide focuses on a promising, yet underexplored, class of compounds: 2-(Ethylthio)nicotinoyl derivatives . The incorporation of a flexible thioether linkage at the 2-position of the pyridine ring introduces unique electronic and steric properties, offering a rich scaffold for generating novel therapeutic agents. Nicotinoyl chloride, as a highly reactive acylating agent, serves as a pivotal intermediate for creating diverse libraries of amides, esters, and other derivatives for biological screening.[5][6]

Herein, we provide a comprehensive framework for conducting SAR studies on this scaffold. This document outlines the rationale for molecular design, detailed protocols for chemical synthesis of a derivative library, and robust biological assays for determining activity, culminating in the interpretation of SAR data to guide the next generation of drug candidates.

Section 1: Rationale for Molecular Design

The 2-(ethylthio)nicotinoyl scaffold was selected based on several key medicinal chemistry principles:

  • The Nicotinoyl Core: This pyridyl-based heterocycle is a well-established pharmacophore. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in various interactions with biological targets.

  • The 2-Thioether Linkage: The sulfur atom and the ethyl group at the 2-position are of particular interest. Unlike an oxygen ether linkage, the thioether is less polar and more lipophilic. The sulfur atom's lone pairs can participate in unique interactions, and the ethyl group provides a flexible, hydrophobic moiety. Studies on related thionicotinic acid derivatives have shown that this substitution can lead to potent vasorelaxant and antioxidant activities.[1][7]

  • The C3-Carbonyl Group: The carbonyl group, activated as an acyl chloride (nicotinoyl chloride), is the primary point for diversification. By reacting this group with a library of nucleophiles (amines, alcohols, thiols), a wide array of derivatives can be rapidly synthesized.[8][9] This allows for the systematic probing of the chemical space around the core scaffold to identify key interactions that govern biological activity.

Our SAR strategy will focus on modifying the R-group attached to the C3-carbonyl, investigating how changes in electronics, sterics, and hydrophobicity at this position modulate biological effects. The primary biological activities of interest for this guide, based on precedent from similar structures, will be vasorelaxation and antioxidant potential.[1]

Section 2: Synthesis of a 2-(Ethylthio)nicotinamide Library

The synthesis of a diverse library of derivatives is the foundational step of any SAR study. The following workflow outlines a reliable, two-step process to generate a variety of 2-(ethylthio)nicotinamides from commercially available 2-chloronicotinic acid.

G cluster_0 Step 1: Core Scaffold Synthesis cluster_1 Step 2: Library Generation A 2-Chloronicotinic Acid C 2-(Ethylthio)nicotinic Acid A->C Nucleophilic Aromatic Substitution (SNAr) DMSO, Heat B Sodium Ethanethiolate (NaSEt) B->C D 2-(Ethylthio)nicotinic Acid F 2-(Ethylthio)nicotinoyl Chloride (Reactive Intermediate) D->F Acyl Chloride Formation Reflux E Thionyl Chloride (SOCl₂) E->F H 2-(Ethylthio)nicotinamide Derivatives Library F->H Amidation DCM, Et₃N G Amine Library (R-NH₂) G->H

Caption: General workflow for synthesizing a library of 2-(ethylthio)nicotinamide derivatives.

Protocol 2.1: Synthesis of 2-(Ethylthio)nicotinic Acid

Causality: This initial step replaces the chlorine atom at the 2-position with the desired ethylthio group via a nucleophilic aromatic substitution reaction. Ethanethiolate is a potent nucleophile, and a polar aprotic solvent like DMSO is used to facilitate the reaction.

Materials:

  • 2-Chloronicotinic acid

  • Sodium ethanethiolate (NaSEt)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous DMSO, add sodium ethanethiolate (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain pure 2-(ethylthio)nicotinic acid.

Protocol 2.2: General Procedure for the Synthesis of 2-(Ethylthio)nicotinamide Derivatives

Causality: The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride. This intermediate is not isolated but is immediately reacted with a primary or secondary amine from a diverse library. Triethylamine (Et₃N) is used as a non-nucleophilic base to neutralize the HCl byproduct generated during the amidation reaction.[8]

Materials:

  • 2-(Ethylthio)nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • A library of diverse primary and secondary amines

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flask containing 2-(ethylthio)nicotinic acid (1.0 eq), add thionyl chloride (3.0 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 2 hours. After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(ethylthio)nicotinoyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the cooled acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide derivative by silica gel column chromatography to yield the final product.

Section 3: Biological Evaluation Protocols

To establish a structure-activity relationship, all synthesized derivatives must be evaluated in a consistent and reproducible biological assay. Based on the known activities of related nicotinic acid analogs, we present protocols for assessing vasorelaxant and antioxidant effects.[1][7]

Protocol 3.1: Ex Vivo Vasorelaxation Assay on Rat Thoracic Aorta

Causality: This ex vivo assay provides a functional measure of a compound's ability to relax pre-constricted blood vessels, a key indicator of potential antihypertensive activity.[10][11][12][13][14] The use of phenylephrine induces a stable contraction, against which the relaxing effects of the test compounds can be quantified. Including inhibitors like L-NAME (an NO synthase inhibitor) and Indomethacin (a cyclooxygenase inhibitor) helps to elucidate the mechanism of vasorelaxation (i.e., whether it is dependent on nitric oxide or prostacyclin pathways).[1][7] This provides mechanistic insight and serves as a self-validating control.

G A Isolate Thoracic Aorta from Wistar Rat B Cut into 2-3 mm Rings A->B C Mount Rings in Organ Bath (Krebs-Henseleit Buffer, 37°C, 95% O₂/5% CO₂) B->C D Equilibrate under Tension (1.5g, 60 min) C->D E Induce Contraction (Phenylephrine, 1µM) D->E F Cumulative Addition of Test Compound E->F G Record Isotonic Contraction Data F->G H Data Analysis: Calculate ED₅₀ G->H

Caption: Workflow for the ex vivo rat aortic ring vasorelaxation assay.

Procedure:

  • Tissue Preparation: Humanely euthanize a male Wistar rat and carefully excise the thoracic aorta. Place it immediately in ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Under a dissecting microscope, remove adhering connective tissue and fat. Cut the aorta into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings between two stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g. Replace the buffer every 15 minutes.

  • Contraction: After equilibration, induce a sustained contraction by adding phenylephrine (PE) to a final concentration of 1 µM.

  • Compound Testing: Once the PE-induced contraction has stabilized, add the test compounds in a cumulative manner (e.g., from 1 nM to 100 µM). Record the relaxation response using an isometric force transducer.

  • Data Analysis: Express the relaxation as a percentage of the maximal PE-induced contraction. Plot the concentration-response curve and calculate the ED₅₀ (the concentration required to produce 50% of the maximal relaxation).

Protocol 3.2: DPPH Radical Scavenging (Antioxidant) Assay

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for antioxidant activity.[15][16] The stable DPPH free radical has a deep violet color. When it is neutralized by an antioxidant (a hydrogen donor), the solution turns yellow. The degree of color change, measured by a spectrophotometer, is directly proportional to the antioxidant capacity of the compound.[15]

Procedure:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions for each test compound and a positive control (e.g., Ascorbic Acid) in methanol.

  • Assay: In a 96-well plate, add 20 µL of each test compound dilution to separate wells.

  • Add 180 µL of the DPPH solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution with methanol only, and Asample is the absorbance with the test compound.

  • Data Analysis: Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Section 4: Data Interpretation and SAR Analysis

The ultimate goal is to correlate structural changes with biological activity. The data from the assays should be compiled into a clear, comparative table.

Hypothetical SAR Data for 2-(Ethylthio)nicotinamide Derivatives
Compound IDR-Group (on Amide)Vasorelaxation ED₅₀ (nM)Antioxidant IC₅₀ (µM)
EN-1 -H550.6> 200
EN-2 -CH₃425.1185.4
EN-3 -CH₂CH₃310.8150.2
EN-4 -Cyclopropyl155.395.7
EN-5 -Phenyl85.265.1
EN-6 -4-Fluorophenyl60.750.8
EN-7 -4-Methoxyphenyl98.475.3
EN-8 -Benzyl45.942.6
Acetylcholine (Positive Control)5.2N/A
Ascorbic Acid (Positive Control)N/A22.5

SAR Interpretation:

Based on the hypothetical data presented in the table, several key relationships can be inferred:

  • Effect of Amide Substitution: The unsubstituted amide (EN-1 ) is the least potent. Activity generally increases with the size and lipophilicity of the R-group.

  • Alkyl vs. Aryl: Small alkyl groups (EN-2, EN-3 ) show modest activity. A constrained cycloalkyl group (EN-4 ) significantly improves potency. Aromatic substituents (EN-5, EN-6, EN-7 ) are highly favorable.

  • Electronic Effects on Phenyl Ring: Comparing EN-5 , EN-6 , and EN-7 , the presence of an electron-withdrawing fluorine atom (EN-6 ) enhances activity, while an electron-donating methoxy group (EN-7 ) slightly reduces it compared to the unsubstituted phenyl ring. This suggests that the electronic nature of the aromatic ring plays a role in target interaction.

  • Conformational Flexibility: The benzyl group (EN-8 ), which introduces a flexible methylene spacer between the amide and the phenyl ring, results in the most potent compound in the series. This indicates that the binding pocket may accommodate a non-planar conformation more effectively.

These observations lead to a clear hypothesis for the next round of synthesis: focus on derivatives with substituted benzyl or other flexible arylalkyl groups to further optimize potency.

Caption: Visual summary of key SAR findings for the 2-(ethylthio)nicotinamide scaffold.

Conclusion

This application guide provides a comprehensive, step-by-step methodology for conducting SAR studies on 2-(ethylthio)nicotinoyl derivatives. By integrating rational design, systematic synthesis, and robust biological evaluation, researchers can efficiently navigate the chemical space of this promising scaffold. The protocols herein are designed to be self-validating and to provide mechanistic insights, accelerating the hit-to-lead optimization process. The illustrative SAR data demonstrates how structured analysis can yield clear directives for designing next-generation analogs with enhanced therapeutic potential.

References

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Shimamura, T., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. As mentioned in a review by BenchChem.
  • Chang, C., et al. (2001). DPPH assay (2, 2-diphenyl-1-picrylhydrazyl). As described in ResearchGate compilation on Antioxidant Assays. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Tep-areenun, P., et al. (2010). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. Molecules, 15(1), 345-364. Retrieved from [Link]

  • Tep-areenun, P., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Retrieved from [Link]

  • Bio-Protocol. (2015). Rat aortic ring model to assay angiogenesis ex vivo. Retrieved from [Link]

  • Baker, A., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Matrix Biology Plus, 6-7, 100025. Retrieved from [Link]

  • UCHEM. (2025). Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1): A Versatile Acylating Agent in Modern Chemical Synthesis. Retrieved from [Link]

  • PubMed. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). Synthesis of N-phenyl nicotinamide derivatives promoted by dcc. Retrieved from [Link]

  • PubMed. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Retrieved from [Link]

  • Al-Amiery, A. A. (n.d.). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 2-(Ethylthio)nicotinamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Alkylthio)nicotinamide scaffolds are significant structural motifs in medicinal chemistry and drug discovery, exhibiting a range of biological activities. The incorporation of a thioether linkage at the 2-position of the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document provides a comprehensive guide for the synthesis of 2-(ethylthio)nicotinamides, targeting researchers and professionals in organic synthesis and pharmaceutical development. The primary synthetic strategy discussed is the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinamide with ethanethiol.

Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 2-(ethylthio)nicotinamide from 2-chloronicotinamide and ethanethiol proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-poor pyridine ring of 2-chloronicotinamide is susceptible to attack by a nucleophile. The presence of the electron-withdrawing nicotinamide group further activates the ring towards nucleophilic attack.

The reaction is typically initiated by the deprotonation of ethanethiol with a suitable base to form the more nucleophilic ethanethiolate anion. This anion then attacks the carbon atom bearing the chlorine atom on the pyridine ring. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, delocalizing onto the electron-withdrawing groups of the aromatic ring. In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the 2-(ethylthio)nicotinamide product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Reagents 2-Chloronicotinamide Ethanethiol Base (e.g., NaH, K2CO3) Anhydrous Solvent (e.g., DMF, THF) Reaction_Setup Combine reagents under inert atmosphere (N2 or Ar) Reagents->Reaction_Setup 1. Add Reaction_Conditions Stir at specified temperature and time Reaction_Setup->Reaction_Conditions 2. Heat/Stir Quenching Quench reaction (e.g., with water or NH4Cl(aq)) Reaction_Conditions->Quenching Extraction Extract with an organic solvent (e.g., EtOAc) Quenching->Extraction 4. Extract Washing Wash organic layer (e.g., with brine) Extraction->Washing 5. Wash Drying Dry over anhydrous Na2SO4 or MgSO4 Washing->Drying 6. Dry Filtration Filter and concentrate in vacuo Drying->Filtration 7. Filter Purification Purify by column chromatography or recrystallization Filtration->Purification 8. Purify Characterization Characterize by NMR, MS, and other analytical techniques Purification->Characterization 9. Analyze Final_Product 2-(Ethylthio)nicotinamide Characterization->Final_Product

Application Notes and Protocols for 2-(Ethylthio)nicotinoyl Chloride in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-(Ethylthio)nicotinoyl Chloride in the synthesis and development of novel agrochemicals. This document outlines the synthesis of the core reagent, its derivatization into biologically active compounds, and protocols for evaluating their efficacy.

Introduction: The Strategic Importance of the Nicotinoyl Scaffold in Agrochemicals

The nicotinic acid (niacin) framework is a well-established and highly versatile scaffold in the development of bioactive molecules for both pharmaceutical and agricultural applications.[1] In the agrochemical sector, derivatives of nicotinic acid have led to the successful commercialization of herbicides, insecticides, and fungicides.[1] The pyridine ring system is a key pharmacophore that can interact with various biological targets in pests and pathogens.

The introduction of a 2-(ethylthio) substituent onto the nicotinoyl chloride backbone offers a unique opportunity for fine-tuning the physicochemical and biological properties of the resulting agrochemical candidates. The ethylthio group can influence factors such as lipophilicity, metabolic stability, and target binding affinity, potentially leading to compounds with enhanced efficacy, selectivity, or improved environmental profiles. 2-(Ethylthio)nicotinoyl chloride serves as a reactive intermediate, primed for coupling with a diverse range of nucleophiles to generate extensive libraries of novel candidate molecules for screening.

Synthesis and Chemical Properties of 2-(Ethylthio)nicotinoyl Chloride

The synthesis of 2-(Ethylthio)nicotinoyl chloride begins with its corresponding carboxylic acid, 2-(ethylthio)nicotinic acid. This precursor is commercially available from various chemical suppliers. The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step that enables subsequent derivatization.

Protocol 1: Synthesis of 2-(Ethylthio)nicotinoyl Chloride

This protocol describes the conversion of 2-(ethylthio)nicotinic acid to 2-(ethylthio)nicotinoyl chloride using oxalyl chloride. This method is often preferred due to the clean reaction byproducts (CO, CO₂, and HCl), which are gaseous and easily removed.

Materials:

  • 2-(ethylthio)nicotinic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Round-bottom flask and condenser

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 2-(ethylthio)nicotinic acid (1.0 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension. Gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitoring by TLC or quenching a small aliquot with methanol and analyzing by LC-MS is recommended).

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

  • The resulting crude 2-(ethylthio)nicotinoyl chloride is typically used in the next step without further purification due to its reactive nature.

Causality Behind Experimental Choices:

  • Inert Atmosphere: 2-(Ethylthio)nicotinoyl chloride is moisture-sensitive and will readily hydrolyze back to the carboxylic acid. An inert atmosphere prevents this.

  • Anhydrous Solvent: The presence of water in the solvent will consume the oxalyl chloride and the product.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating agent.

  • Excess Oxalyl Chloride: Using an excess of oxalyl chloride ensures the complete conversion of the carboxylic acid.

Application in the Synthesis of Novel Agrochemicals

2-(Ethylthio)nicotinoyl chloride is a versatile building block for creating a wide array of potential agrochemicals. The primary application involves the acylation of various nucleophiles to form amides, esters, and other derivatives.

Synthesis of 2-(Ethylthio)nicotinamide Derivatives as Potential Fungicides

Nicotinamide-based compounds have shown significant promise as fungicides. The following protocol details the synthesis of N-substituted 2-(ethylthio)nicotinamides, which can be screened for fungicidal activity.

Protocol 2: General Procedure for the Synthesis of N-Substituted 2-(Ethylthio)nicotinamides

This protocol outlines the coupling of 2-(ethylthio)nicotinoyl chloride with a primary or secondary amine.

Materials:

  • Crude 2-(ethylthio)nicotinoyl chloride in anhydrous DCM (from Protocol 1)

  • Substituted amine (1.0 equivalent)

  • Triethylamine (Et₃N) or other non-nucleophilic base (1.1-1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • Dissolve the substituted amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a separate flask under an inert atmosphere.

  • Cool the amine solution to 0 °C.

  • Slowly add the solution of crude 2-(ethylthio)nicotinoyl chloride in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N-substituted 2-(ethylthio)nicotinamide.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_synthesis Synthesis of 2-(Ethylthio)nicotinoyl Chloride cluster_derivatization Derivatization to Agrochemical Candidates cluster_evaluation Biological Evaluation 2-EtS-Nicotinic_Acid 2-(Ethylthio)nicotinic Acid Acyl_Chloride 2-(Ethylthio)nicotinoyl Chloride 2-EtS-Nicotinic_Acid->Acyl_Chloride Acylation Oxalyl_Chloride Oxalyl Chloride, cat. DMF Oxalyl_Chloride->Acyl_Chloride Nicotinamide N-Substituted 2-(Ethylthio)nicotinamide Acyl_Chloride->Nicotinamide Amidation Amine Substituted Amine Amine->Nicotinamide Base Base (e.g., Et3N) Base->Nicotinamide Bioassay Fungicidal/Insecticidal/ Herbicidal Bioassay Nicotinamide->Bioassay Data_Analysis Data Analysis (EC50/IC50) Bioassay->Data_Analysis

Caption: Workflow for the synthesis and evaluation of 2-(ethylthio)nicotinamide agrochemicals.

Biological Evaluation of 2-(Ethylthio)nicotinamide Derivatives

Once synthesized, the novel 2-(ethylthio)nicotinamide derivatives must be evaluated for their biological activity. The following are example protocols for in vitro and in vivo screening against common agricultural pests and pathogens.

In Vitro Antifungal Assay

This protocol is designed to determine the inhibitory effect of the synthesized compounds on the mycelial growth of a target fungus.

Materials:

  • Synthesized 2-(ethylthio)nicotinamide derivatives

  • Target fungal species (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO at a high concentration (e.g., 10,000 mg/L).

  • Prepare PDA medium and autoclave. Allow it to cool to 50-60 °C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L). Also prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for each compound by probit analysis.

Table 1: Example Antifungal Activity Data of Hypothetical 2-(Ethylthio)nicotinamide Derivatives

Compound IDTarget FungusEC₅₀ (mg/L)
ETN-Amide-1 Botrytis cinerea15.2
ETN-Amide-2 Botrytis cinerea8.7
ETN-Amide-3 Sclerotinia sclerotiorum12.5
Commercial Standard Botrytis cinerea5.1
In Vivo Insecticidal Assay

This protocol describes a systemic uptake and efficacy test against a common sucking insect pest, such as aphids.

Materials:

  • Synthesized 2-(ethylthio)nicotinamide derivatives

  • Aphids (Myzus persicae or other relevant species)

  • Host plants (e.g., cabbage or pepper seedlings)

  • Acetone

  • Tween-80 (surfactant)

  • Distilled water

  • Spray bottle or atomizer

  • Cages or containers to house the plants and insects

Procedure:

  • Prepare test solutions of the compounds at various concentrations (e.g., 200, 100, 50, 25, 12.5 mg/L) in a solution of acetone/water (1:1) with a small amount of Tween-80 (0.1%) as a surfactant.

  • Spray the host plant seedlings evenly with the test solutions until runoff. A control group should be sprayed with the solvent mixture only.

  • Allow the plants to air dry.

  • Place the treated plants in a well-ventilated area and infest each plant with a known number of aphids (e.g., 20-30 adult aphids) using a fine brush.

  • Cover the plants with cages to prevent the aphids from escaping.

  • Maintain the plants under controlled conditions (e.g., 25 °C, 16:8 h light:dark cycle).

  • Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when gently prodded are considered dead.

  • Calculate the corrected mortality rate using Abbott's formula:

    • Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100

  • Determine the LC₅₀ (Lethal Concentration for 50% mortality) for each compound.

Structure-Activity Relationship (SAR) Insights

Systematic variation of the N-substituent on the 2-(ethylthio)nicotinamide scaffold allows for the exploration of structure-activity relationships. For instance, incorporating different aromatic or heterocyclic moieties can significantly impact the biological activity. Researchers should aim to synthesize a diverse library of derivatives to probe the effects of electronic and steric properties on efficacy. The data from these studies will guide the rational design of more potent and selective agrochemicals.

Conclusion

2-(Ethylthio)nicotinoyl chloride is a valuable and reactive intermediate for the synthesis of novel agrochemical candidates. The protocols outlined in these application notes provide a framework for the synthesis of 2-(ethylthio)nicotinamide derivatives and their subsequent biological evaluation. The versatility of this scaffold, combined with systematic biological screening, holds significant potential for the discovery of new and effective crop protection agents.

References

  • Wu, H.; Lu, X.; Xu, J.; Yang, X.; Yuan, H.; Xu, G.; Ling, Y. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules2022 , 27, 8700. [Link]

  • Yu, C.; Wang, Q.; Min, L.; Bajsa Hirschel, J. N.; Hua, X.; Cantrell, C. L.; Duke, S. O.; Liu, X. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. J. Agric. Food Chem.2021 , 69 (23), 6423–6430. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Amide Synthesis with Nicotinoyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for amide synthesis using nicotinoyl chlorides. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during your experiments. Our approach is rooted in explaining the "why" behind experimental choices to empower you with the scientific principles needed for successful synthesis.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Common Side Reactions & Solutions

  • Protocols and Methodologies

  • References

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in nicotinamide synthesis can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Purity and Stability of Nicotinoyl Chloride: Nicotinoyl chloride is highly susceptible to hydrolysis. Ensure it is handled under strictly anhydrous conditions. If using the hydrochloride salt, ensure it is dry. Old or improperly stored reagents may have already hydrolyzed to nicotinic acid, which will not participate in the amide coupling.[1]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A base is required to neutralize the HCl generated during the reaction (and to deprotonate the amine if starting from an amine salt). An insufficient amount of base will result in the formation of the amine hydrochloride salt, which is no longer nucleophilic, thus halting the reaction.[2][3] Conversely, some strong bases can promote side reactions.

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to the degradation of starting materials or products, especially with sensitive substrates. It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above.[4][5]

  • Work-up Procedure: Your desired amide product might have some solubility in the aqueous phase during extraction. It is good practice to re-extract the aqueous layer with your organic solvent to maximize recovery.

Q2: Why is nicotinoyl chloride often supplied as its hydrochloride salt, and how does this affect my reaction setup?

A2: Nicotinoyl chloride is commonly available as its hydrochloride salt to enhance its stability. The basic nitrogen of the pyridine ring can autocatalyze the hydrolysis of the acyl chloride in the presence of atmospheric moisture.[6][7] Protonating the pyridine nitrogen to form the hydrochloride salt deactivates this catalytic activity, giving the reagent a longer shelf life.[6][7]

When using nicotinoyl chloride hydrochloride, it is crucial to account for the extra equivalent of acid in your reaction. You will need to add an additional equivalent of base to neutralize the hydrochloride salt in addition to the equivalent required to quench the HCl generated from the amide bond formation.

Q3: How do I choose the right base for my reaction?

A3: The choice of base depends on the specific amine and the reaction conditions.

  • Tertiary Amines (e.g., Triethylamine, DIEA): These are commonly used as they are non-nucleophilic and act solely as proton scavengers.[5] They are suitable for most applications. However, an excess of a tertiary amine can sometimes lead to the formation of N-acylpyridinium salts, which can be intermediates but may also lead to other byproducts.

  • Pyridine: Pyridine can be used as both a base and a solvent.[1][3] It can also act as a nucleophilic catalyst by forming a highly reactive N-nicotinoylpyridinium intermediate.[1][8] This can be advantageous for less reactive amines.

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used in biphasic systems or when a milder, less soluble base is preferred.[9] They are particularly useful for large-scale reactions where the removal of amine salts can be problematic.

Q4: My reaction mixture is turning dark brown/black. What's happening, and should I be concerned?

A4: Darkening of the reaction mixture often indicates decomposition or the formation of highly conjugated byproducts. Potential causes include:

  • Reaction with Solvent: If using DMF, heating can lead to the formation of a Vilsmeier-Haack type reagent, which can react with electron-rich species to form colored byproducts.[10][11][12][13]

  • Oxidation: The pyridine ring, especially if activated, can be susceptible to oxidation, leading to colored impurities. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive.

  • High Temperatures: Excessive heat can cause the decomposition of starting materials or the product, leading to charring.

  • Impure Starting Materials: Impurities in the starting amine or nicotinoyl chloride can lead to side reactions that produce colored compounds.

While a slight color change may not be detrimental, a significant darkening often correlates with lower yields and more complex purification. It is advisable to investigate the cause by running the reaction at a lower temperature or under an inert atmosphere.

Troubleshooting Guide: Common Side Reactions & Solutions

Problem: My primary byproduct is nicotinic acid, indicating hydrolysis of the nicotinoyl chloride.

Causality: Nicotinoyl chloride is highly electrophilic and readily reacts with water. This can happen if there is residual moisture in the starting materials, solvent, or glassware, or from exposure to atmospheric humidity.

Troubleshooting Workflow:

Caption: Troubleshooting Hydrolysis

Preventative Measures & Solutions:

  • Rigorous Anhydrous Technique: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas. Use anhydrous solvents, either freshly distilled or from a solvent purification system.

  • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize exposure to atmospheric moisture.

  • Reagent Quality: Use a fresh bottle of nicotinoyl chloride or its hydrochloride salt. If the purity is questionable, consider a purification step or synthesizing it fresh from nicotinic acid using reagents like thionyl chloride or oxalyl chloride.[5][14]

Problem: With my primary amine, I am observing a byproduct with a higher molecular weight, suggesting diacylation.

Causality: Primary amines, after forming the initial amide, still have a proton on the nitrogen. Under basic conditions, this proton can be removed, and the resulting amide anion can act as a nucleophile, reacting with a second molecule of nicotinoyl chloride to form an imide.

Mechanism of Diacylation:

Diacylation cluster_0 Step 1: Amide Formation cluster_1 Step 2: Deprotonation cluster_2 Step 3: Second Acylation Amine R-NH₂ Amide R-NH-CO-Nicotinoyl Amine->Amide + Nicotinoyl-Cl - HCl NicotinoylChloride1 Nicotinoyl-Cl Amide2 R-NH-CO-Nicotinoyl AmideAnion R-N⁻-CO-Nicotinoyl Amide2->AmideAnion + Base - HB⁺ AmideAnion2 R-N⁻-CO-Nicotinoyl Imide R-N(CO-Nicotinoyl)₂ AmideAnion2->Imide + Nicotinoyl-Cl - Cl⁻ NicotinoylChloride2 Nicotinoyl-Cl

Caption: Diacylation of a primary amine.

Preventative Measures & Solutions:

  • Control Stoichiometry: Avoid using a large excess of nicotinoyl chloride. A 1:1 to 1.1:1 ratio of amine to acyl chloride is generally recommended.

  • Slow Addition: Add the nicotinoyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the acyl chloride low at any given time, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic amide.

  • Choice of Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIEA) can sometimes disfavor the deprotonation of the less accessible amide proton.

Problem: I am seeing unexpected peaks in my HPLC/LC-MS analysis that do not correspond to my starting materials, product, or nicotinic acid.

Causality: Unexpected peaks can arise from a variety of side reactions. It is crucial to obtain a mass spectrum of these peaks to aid in their identification.

Common Unexpected Byproducts and Their Origins:

Observed m/z Potential Structure Likely Cause Suggested Action
M + 14N-methylated amine or amideIf using DMF as a solvent, it can act as a source of a methyl group under certain conditions.Switch to a different aprotic solvent like Dichloromethane (DCM) or Acetonitrile (ACN).
M + 71N-formylated amine or amideReaction with DMF, especially at elevated temperatures, can lead to formylation.[10][11][12][13]Use a non-amide solvent and lower reaction temperatures.
M + 105N-nicotinoylpyridinium adductReaction of the pyridine nitrogen with another molecule of nicotinoyl chloride.Use precise stoichiometry and slow addition of the acyl chloride.

Troubleshooting Steps:

  • Obtain Mass Spectra: Use LC-MS to determine the molecular weight of the impurities. This is the most critical step in identification.[5][15][16][17][18]

  • Review Reaction Conditions: Cross-reference the observed molecular weights with potential side reactions based on your specific reagents, solvent, and temperature.

  • Isolate and Characterize: If the impurity is significant, consider preparative HPLC to isolate a small amount for NMR analysis to confirm its structure.

Problem: I suspect the pyridine ring itself is participating in side reactions.

Causality: While the pyridine ring is electron-deficient and generally unreactive towards electrophilic substitution, the nitrogen atom is nucleophilic and can participate in reactions.

Potential Side Reactions:

  • N-Acylation: The pyridine nitrogen of one nicotinoyl chloride molecule can, in principle, attack the acyl chloride of another, leading to a reactive N-acylpyridinium salt. This can lead to polymerization or other decomposition pathways.

  • N-Oxide Formation: If oxidizing agents are present, even adventitiously, the pyridine nitrogen can be oxidized to an N-oxide.[9][14][19][20][21][22] This is generally not an issue unless strong oxidants are used in the workup or are present as impurities.

Visualizing N-Acylation:

N_Acylation NicotinoylCl_1 Nicotinoyl-Cl (Molecule 1) N_Acylpyridinium N-Nicotinoylpyridinium Chloride (Reactive Intermediate) NicotinoylCl_1->N_Acylpyridinium Pyridine N attacks carbonyl C NicotinoylCl_2 Nicotinoyl-Cl (Molecule 2) NicotinoylCl_2->N_Acylpyridinium Decomposition Decomposition Products N_Acylpyridinium->Decomposition

Caption: N-acylation side reaction.

Preventative Measures & Solutions:

  • Temperature Control: Keep the reaction temperature as low as feasible to minimize these higher-activation energy side reactions.

  • Use of Hydrochloride Salt: As mentioned, using nicotinoyl chloride hydrochloride deactivates the pyridine nitrogen, making it less likely to participate in nucleophilic attack.

Problem: I am using DMF as a solvent and observing formylation or methylation byproducts.

Causality: At elevated temperatures, or in the presence of activating agents like thionyl chloride or oxalyl chloride (which may be present from the synthesis of the nicotinoyl chloride), DMF can decompose to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl).[10][11][12][13] This is a potent formylating agent and can react with nucleophiles, including the starting amine or the product amide.

Vilsmeier-Haack Type Side Reaction:

Caption: Side reactions involving DMF.

Preventative Measures & Solutions:

  • Solvent Choice: If possible, switch to a non-amide aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).[23][24][25][26]

  • Temperature Control: If DMF must be used for solubility reasons, keep the reaction temperature as low as possible (ideally at or below room temperature).

  • Purity of Acyl Chloride: Ensure the nicotinoyl chloride is free from residual thionyl chloride or oxalyl chloride from its preparation.

Protocols and Methodologies

General Protocol for Amide Synthesis with Nicotinoyl Chloride Hydrochloride
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the amine (1.0 eq) and anhydrous dichloromethane (DCM, sufficient to dissolve the amine).

  • Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise while maintaining the temperature below 5 °C.

  • Acyl Chloride Addition: In a separate flask, dissolve nicotinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any nicotinic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol for Purification of Nicotinamide Product
  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective purification method. Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[8] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point for the mobile phase.

  • Acid/Base Wash: As described in the work-up, washing the crude product solution with dilute acid will remove basic impurities (unreacted amine, pyridine-based byproducts), and washing with dilute base will remove acidic impurities (nicotinic acid).[15]

HPLC Method for Reaction Monitoring and Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[4]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

This method will allow for the separation of the relatively polar nicotinic acid, the starting amine, the nicotinamide product, and less polar byproducts like the diacylated product.

References

  • Use of LC‐MS analysis to elucidate by‐products of niacinamide transformation following in vitro skin perme
  • Acid Chlorides → Esters with Alcohols and Pyridine. OrgoSolver. (URL not available)
  • Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem. (URL not available)
  • Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange. [Link]

  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem. (URL not available)
  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. (URL not available)
  • NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. MDPI. [Link]

  • Why does the acyl chloride react with the more basic NH rather than the acidic OH? Reddit. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Alkylation and acylation of pyridine. Química Organica.org. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • What is the proper conditions ( solvent, catalyst and temperature ) to react primary aromatic amine with nicotinoyl chloride hydrochloride ? ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Semantic Scholar. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. NIH. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
  • LC-MS chromatograms of nicotinamide metabolites in tomato separated... ResearchGate. [Link]

  • Chapter 8 Notes. (URL not available)
  • Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. PubMed. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Pyridine N-Oxides. Baran Lab. [Link]

  • Pyridine N-Oxide. Wikipedia. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates †. ResearchGate. [Link]

  • Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide.. (URL not available)
  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. arkat usa. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. NIH. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Why is nicotinoyl chloride available as its hydrochloride salt?
  • Nucleophilic substitution in polar protic/aprotic solvents. Chemistry Stack Exchange. [Link]

  • Amine Reactions. Chemistry LibreTexts. [Link]

  • Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. The Royal Society of Chemistry. [Link]

  • Dmf role in acid chloride form
  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega. [Link]

  • Solved 1. In Hinsberg test the final product for primary and. Chegg.com. [Link]

  • Why don't tertiary amines react with Hinsberg reagents? Quora. [Link]

  • Hinsberg reaction. Wikipedia. [Link]

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Technical Support Center: Purification of 2-(ethylthio)nicotinamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-(ethylthio)nicotinamides. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the purification of this important class of compounds. Our goal is to empower you with the knowledge to enhance purity, maximize yield, and ensure the integrity of your final product.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered problems during the purification of 2-(ethylthio)nicotinamides. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.

Question 1: My final product shows persistent contamination with nicotinic acid and its salts, even after initial purification. How can I effectively remove these acidic impurities?

Expert Analysis: This is a classic challenge arising from the synthesis of nicotinamide derivatives, where hydrolysis of the amide or incomplete reaction of precursors like 3-cyanopyridine can leave behind acidic impurities.[1] These impurities, such as nicotinic acid and its corresponding salts (e.g., sodium nicotinate), can be difficult to remove due to their polarity and potential to co-precipitate with the desired product.[1][2] A pH-controlled recrystallization is often the most effective first-line solution.

Solution: pH-Controlled Recrystallization Protocol

The key is to manipulate the pH to ensure the acidic impurities are in their more soluble salt form while the neutral 2-(ethylthio)nicotinamide product crystallizes out.

Step-by-Step Protocol:

  • Solvent Selection: Prepare a solvent system of 2-methylpropanol-1 containing 10-18% water by weight. This specific solvent mixture has been shown to be highly effective for nicotinamide purification.[2]

  • Dissolution: Dissolve the crude 2-(ethylthio)nicotinamide product in the heated (80-100°C) solvent system.

  • pH Adjustment: Carefully adjust the pH of the hot solution to between 7.5 and 9.5.[2] This can be achieved by the dropwise addition of a suitable base (e.g., dilute NaOH or KOH). This step is critical as it converts the acidic nicotinic acid into its more soluble nicotinate salt, which will remain in the mother liquor.

  • Cooling & Crystallization: Slowly cool the solution to allow for the selective crystallization of the pure 2-(ethylthio)nicotinamide. A gradual cooling process is essential for forming well-defined crystals and minimizing the trapping of impurities.

  • Isolation & Washing: Isolate the crystals by filtration. Wash the collected crystals with a small amount of the cold solvent mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature to remove residual solvents.

Question 2: I'm observing significant product degradation during my purification workflow, especially when using chromatography. What's causing this instability and how can I prevent it?

Expert Analysis: Nicotinamide derivatives are susceptible to degradation, primarily through hydrolysis of the nicotinamide-ribose linkage in related cofactors, and this lability can extend to simpler derivatives under certain conditions.[3][4] The choice of buffer, pH, and temperature are critical factors.[5] For instance, base-catalyzed hydrolysis can cleave the amide bond, while certain buffers, like HEPES, have been shown to accelerate the degradation of the oxidized form (NAD+) compared to Tris or phosphate buffers.[4][5] Elevated temperatures will also significantly increase the rate of degradation.[5]

Solution: Optimizing for Stability

The strategy is to create an environment that minimizes hydrolytic degradation throughout the purification process.

Workflow Adjustments:

  • Temperature Control: Perform all purification steps, especially chromatography, at reduced temperatures (e.g., 4-8°C) whenever possible.

  • Buffer Selection: For aqueous solutions and chromatographic mobile phases, utilize buffers that promote stability. Tris buffer at a pH around 8.5 has been shown to be more favorable for NADH stability than phosphate or HEPES buffers.[5] Always work within a pH range where your specific compound is most stable, which may require empirical determination.

  • Minimize Time in Solution: Do not let your compound sit in solution for extended periods. Process samples promptly from dissolution to the final dry product.

  • Inert Atmosphere: If your compound is sensitive to oxidation, consider blanketing solutions with an inert gas like nitrogen or argon.

Recommended Analytical Check: Use a stability-indicating HPLC method to monitor for the appearance of degradation products throughout your workflow. A common degradant to monitor for would be the corresponding nicotinic acid derivative.

Question 3: My purity, as assessed by HPLC, is lower than expected, and I see several small, unidentified peaks. How can I identify these impurities and select the right purification technique?

Expert Analysis: Achieving high purity requires a robust analytical strategy to first identify and then target the removal of impurities. These unknown peaks could be starting materials, byproducts, isomers, or degradation products.[6][7] Advanced analytical techniques are essential for characterization, and the choice of purification method depends on the physicochemical properties of these impurities relative to your target compound.

Solution: A Multi-Step Approach to Impurity Profiling and Removal

Step 1: Impurity Identification

  • LC-MS/MS: This is the workhorse for impurity identification. It provides the molecular weight of the impurities, and tandem MS (MS/MS) can yield structural fragments, allowing for putative identification. This is especially crucial for detecting potentially genotoxic impurities like N-nitrosamines, which are a major regulatory concern.[8][9]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, enabling the determination of elemental composition for unknown impurities.

  • NMR Spectroscopy: If an impurity can be isolated or is present in sufficient quantity, ¹H and ¹³C NMR are invaluable for definitive structural elucidation.

Step 2: Selecting a Purification Strategy Once impurities are characterized, a targeted purification strategy can be developed.

Impurity TypePhysicochemical Difference from ProductRecommended Purification TechniqueRationale
Non-polar byproducts Lower polarityReverse-Phase Chromatography (RPC)Separates based on hydrophobicity. Impurities will elute at different times than the more polar target compound.[3]
Ionic/Acidic Species Different charge state/pKaIon Exchange Chromatography (IEX) or pH-controlled recrystallizationIEX separates based on charge, while recrystallization can exploit differences in solubility at a specific pH.[1][2]
Isomers/Structurally Similar Subtle differences in structure/polarityHigh-Performance Preparative HPLCOffers the highest resolution needed to separate compounds with very similar properties.
High Molecular Weight Species Larger sizeSize Exclusion Chromatography (SEC)Separates molecules based on their size in solution.[10]

Purification Workflow Diagram

G Crude Crude Product Recrystallization pH-Controlled Recrystallization Crude->Recrystallization Remove Bulk Acidic Impurities Analysis1 Purity Check (HPLC) Recrystallization->Analysis1 Chromatography Preparative Chromatography (e.g., RP-HPLC) Analysis1->Chromatography Purity < 99% Final Pure Product (>99%) Analysis1->Final Purity ≥ 99% Analysis2 Final Purity & Identity Check (HPLC, LC-MS, NMR) Chromatography->Analysis2 Collect Fractions Analysis2->Final

Caption: General purification workflow for 2-(ethylthio)nicotinamides.

Frequently Asked Questions (FAQs)

Q1: What is the best method for assessing the final purity of my 2-(ethylthio)nicotinamide? For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[11] For higher sensitivity and confirmation, especially in a regulatory context, techniques like LC-MS are preferred.[8] For crystalline materials, Differential Scanning Calorimetry (DSC) can also be used to determine purity by analyzing the melting point depression caused by impurities.[12]

Q2: Can I use co-crystallization as a purification strategy? Yes, potentially. Nicotinamide is known to be a prolific co-crystal former, a property that can be exploited for purification.[13] Co-crystallization with a carefully selected co-former can sometimes result in a highly ordered crystalline solid that excludes impurities.[14] However, this requires significant screening and development to find a suitable co-former and crystallization conditions.

Q3: What are the ideal storage conditions for purified 2-(ethylthio)nicotinamides? Given the potential for hydrolysis and oxidation, the purified solid product should be stored in a cool, dry place, protected from light.[6] Storing under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is recommended for long-term stability. For solutions, it is best to prepare them fresh; if storage is necessary, they should be kept at low temperatures (2-8°C or frozen) for the shortest possible time.[6]

Q4: I am having trouble getting my compound to crystallize. What can I do? If crystallization is difficult, try the following:

  • Solvent Screening: Test a variety of solvents and solvent mixtures with different polarities.

  • Seeding: Introduce a tiny crystal of a previously purified batch to induce crystallization.

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a saturated solution of your compound.

  • Concentration: Slowly evaporate the solvent from the solution to increase the concentration to the point of saturation.

Troubleshooting Decision Tree

G Start Low Purity after Initial Purification Impurity_Type Impurity Type? Start->Impurity_Type Acidic Acidic/Ionic Impurity_Type->Acidic Check pKa, LC-MS NonPolar Non-Polar/ Byproduct Impurity_Type->NonPolar Check LogP, RP-HPLC Isomeric Isomeric/ Similar Polarity Impurity_Type->Isomeric Check NMR, High-Res LC-MS Solution1 Perform pH-Controlled Recrystallization or IEX Acidic->Solution1 Solution2 Use Reverse-Phase Chromatography NonPolar->Solution2 Solution3 Use High-Resolution Preparative HPLC Isomeric->Solution3

Caption: Decision tree for selecting a secondary purification method.

References
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • US4447615A - Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. (2019). Nature. Retrieved January 13, 2026, from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2023). MDPI. Retrieved January 13, 2026, from [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2022). NIH. Retrieved January 13, 2026, from [Link]

  • preparation and characterization of artesunate - nicotinamide cocrystal by solvent evaporation and slurry method. (n.d.). UNAIR Repository. Retrieved January 13, 2026, from [Link]

  • Nicotinamide N-Ethyl Impurity. (n.d.). Allmpus. Retrieved January 13, 2026, from [Link]

  • Isolation and Identification of Two New Nicotinamide Metabolites. (1968). Journal of Biological Chemistry. Retrieved January 13, 2026, from [Link]

  • Stepwise synthesis of the 2 : 1 cocrystal of nicotinamide and suberic acid, via the intermediate 1 : 1 cocrystal. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2024). Asian Journal of Pharmaceutical Analysis. Retrieved January 13, 2026, from [Link]

  • The Purification of Nicotinamide Nucleotide-Dependent Dehydrogenases on Immobilized Cofactors. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. (2022). MDPI. Retrieved January 13, 2026, from [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Chromatography Principles. (n.d.). Cytiva. Retrieved January 13, 2026, from [Link]

  • Advances in Recovery and Purification Part 1. (2024). Bioprocessing Summit Europe. Retrieved January 13, 2026, from [Link]

  • Nicotinamide EP Impurity A. (n.d.). Veeprho. Retrieved January 13, 2026, from [Link]

  • Co-crystallization with nicotinamide in two conformations lowers energy but expands volume. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • US6218543B1 - Processes for producing highly pure nicotinamide. (n.d.). Google Patents.
  • Determination of Nicotinic Acid and Nicotinamide in Human Serum by High-Peformance Liquid Chromatography. (1991). Teikyo University. Retrieved January 13, 2026, from [Link]

  • Purity Determination of Nipagin by Means of DSC. (2017). NETZSCH Analyzing & Testing. Retrieved January 13, 2026, from [Link]

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By-products in 2-(Ethylthio)Nicotinoyl Chloride reactions and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 2-(Ethylthio)Nicotinoyl Chloride. As a highly reactive acylating agent, this compound is a critical intermediate in the synthesis of numerous pharmaceutical and agrochemical targets. However, its reactivity also presents unique challenges, often leading to the formation of specific by-products that can complicate downstream processes and compromise final product purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, understanding, and removing common impurities encountered during the synthesis and use of 2-(Ethylthio)Nicotinoyl Chloride. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve current issues but also prevent future ones.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis of 2-(Ethylthio)Nicotinoyl Chloride, which is typically prepared by reacting 2-(ethylthio)nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

Q1: What are the primary by-products I should expect in my crude reaction mixture?

A1: When synthesizing 2-(Ethylthio)Nicotinoyl Chloride, particularly with thionyl chloride, you can anticipate several common impurities:

  • Excess Thionyl Chloride (SOCl₂): The chlorinating agent is almost always used in excess to drive the reaction to completion. It is volatile but corrosive and must be thoroughly removed.[3][4]

  • Unreacted 2-(Ethylthio)nicotinic Acid: Incomplete reactions will leave residual starting material. This acidic impurity can interfere with subsequent nucleophilic substitution reactions.

  • 2-(Ethylthio)nicotinoyl Chloride Hydrochloride: The reaction of thionyl chloride with the carboxylic acid generates two equivalents of HCl gas for every equivalent of the starting acid.[4] The basic pyridine nitrogen on your molecule will readily react with this HCl to form a hydrochloride salt, which often presents as a solid precipitate.[5][6]

  • Hydrolysis Product (2-(Ethylthio)nicotinic Acid): Acyl chlorides are extremely sensitive to moisture. Any exposure to atmospheric water or residual water in solvents will rapidly hydrolyze the product back to the starting carboxylic acid.

  • Sulfurous Impurities & Degradants: Using thionyl chloride at elevated temperatures can sometimes lead to decomposition and the formation of colored, sulfur-based by-products, which may appear as yellow or orange precipitates.[3]

Q2: My reaction mixture has turned dark yellow or brown after refluxing with thionyl chloride. What is the likely cause and is my product compromised?

A2: Discoloration is a common observation and typically points to thermal degradation. Thionyl chloride can decompose at temperatures above its boiling point (74.6°C), and prolonged heating can promote side reactions with the pyridine ring or the ethylthio group.[7] While some discoloration may be acceptable if the desired product is stable, significant darkening often indicates reduced yield and the presence of complex impurities that can be difficult to remove. The best practice is to use the mildest conditions possible. Refluxing should be gentle, and in many cases, the reaction can proceed efficiently at temperatures well below reflux (e.g., 40-60°C), especially with the addition of a catalytic amount of N,N-Dimethylformamide (DMF).[8]

Q3: How can I be certain that all the excess thionyl chloride has been removed from my product?

A3: Complete removal of thionyl chloride is critical, as its presence can lead to unwanted side reactions in the next step. There are several methods to confirm its removal:

  • Spectroscopic Analysis: A simple IR spectrum of your crude product can be informative. Thionyl chloride has a characteristic S=O stretch. The most definitive confirmation is the disappearance of the signal for the starting carboxylic acid's broad O-H stretch and the appearance of the sharp, high-frequency C=O stretch of the acyl chloride around 1800 cm⁻¹.

  • Quench Test: Take a very small aliquot of the crude product and carefully quench it with a few drops of an alcohol, like methanol. If significant fuming (HCl gas) and heat are produced, excess thionyl chloride is likely still present.

  • Derivatization for HPLC/GC Analysis: For quantitative analysis, a sample can be derivatized. For instance, reacting an aliquot with a nucleophile like methanol or a phenol will convert the acyl chloride to a stable ester, which can be easily analyzed by HPLC or GC to distinguish it from the corresponding ester of the starting acid impurity.[9][10]

Q4: A large amount of solid has precipitated from my reaction mixture. Is this my product?

A4: While the final product can be a solid, a precipitate forming during or immediately after the reaction with thionyl chloride is very likely the 2-(Ethylthio)nicotinoyl Chloride Hydrochloride salt .[6] The pyridine nitrogen atom in the nicotinoyl ring is basic and acts as an internal trap for the HCl gas generated during the reaction. This salt is often less soluble in non-polar organic solvents like dichloromethane or toluene. This is not necessarily a problem; the salt can be filtered and used directly in the next step, provided a base is used to neutralize the hydrochloride and liberate the free pyridine for the subsequent reaction.

Q5: How can I minimize the hydrolysis of my acyl chloride product during workup and storage?

A5: Preventing hydrolysis is paramount to achieving a high yield and purity. Acyl chlorides react vigorously with water.[11]

  • Use Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent or taken from a commercial anhydrous solvent system. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Aqueous Workups: Do not wash the crude product with water or brine. If a wash is necessary to remove water-soluble impurities, it should be done with extreme care, using ice-cold, saturated sodium bicarbonate, and only after the excess thionyl chloride has been thoroughly removed.[7]

  • Proper Storage: Store the purified acyl chloride under an inert atmosphere in a tightly sealed container, preferably in a desiccator or freezer to minimize exposure to atmospheric moisture.

Part 2: Troubleshooting Guide & Detailed Protocols
Troubleshooting Common Issues
ProblemProbable Cause(s)Suggested Solution(s)
Low Yield of Acyl Chloride 1. Incomplete reaction. 2. Hydrolysis during reaction or workup. 3. Product loss during thionyl chloride removal.1. Increase reaction time or gently heat. Consider adding catalytic DMF. 2. Ensure strictly anhydrous conditions.[12] 3. Use the co-evaporation method (Protocol 1A) instead of high-temperature distillation.
Product is an Insoluble Solid The product has formed the hydrochloride salt with generated HCl.[5][6]This is normal. Filter the solid and use it directly in the next step with at least 2 equivalents of a base (e.g., triethylamine), one to neutralize the HCl salt and one to scavenge acid from the subsequent reaction.
Difficulty Removing Excess SOCl₂ High boiling point of SOCl₂ relative to some solvents; strong interaction with the product.Use co-evaporation with a higher-boiling aprotic solvent like toluene to form a lower-boiling azeotrope.[7][12] See Protocol 1A.
Inconsistent Results in Subsequent Reaction Residual thionyl chloride or unreacted carboxylic acid is present in the crude product.Ensure complete removal of SOCl₂ using one of the methods in Protocol 1. Confirm purity by IR or a quench test before proceeding.
Experimental Protocols

Causality: Thionyl chloride must be removed as it will react with nucleophiles in subsequent steps. Simple evaporation is often insufficient. Vacuum distillation is effective but can degrade thermally sensitive products.[4][7] Co-evaporation with an aprotic solvent is a milder and often more thorough method.[12]

Method A: Co-evaporation with Toluene

  • Initial Concentration: After the reaction is complete, cool the flask to room temperature. Concentrate the reaction mixture under reduced pressure (using a rotary evaporator with a proper base trap for acidic vapors) to remove the bulk of the thionyl chloride.[13]

  • Toluene Addition: Add anhydrous toluene (a volume roughly equal to the initial volume of thionyl chloride) to the flask.

  • Co-evaporation: Concentrate the mixture again on the rotary evaporator. The toluene forms a low-boiling azeotrope with the residual thionyl chloride, facilitating its complete removal at a lower temperature.

  • Repeat: Repeat steps 2 and 3 at least two more times to ensure all traces of thionyl chloride are gone. The final product should be a solid or oil free of the sharp odor of SOCl₂.

Method B: Vacuum Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus using oven-dried glassware. Connect the receiving flask to a cold trap cooled with dry ice/acetone, which is then connected to a vacuum pump protected by a base trap (e.g., containing NaOH pellets or solution).

  • Distillation: After the reaction is complete, place the reaction flask in an oil bath. Apply vacuum slowly.

  • Controlled Heating: Gently heat the oil bath to a temperature of 40-50°C.[4][7] The thionyl chloride (boiling point 74.6°C) will distill under reduced pressure.

  • Completion: Distillation is complete when no more liquid is collected in the receiving flask. Carefully and slowly release the vacuum before turning off the pump.

Part 3: Visualization & Data
Diagrams

// Nodes Start [label="2-(Ethylthio)nicotinic Acid"]; SOCl2 [label="SOCl₂ (Chlorinating Agent)"]; Product [label="2-(Ethylthio)Nicotinoyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCl [label="HCl (gas)"]; SO2 [label="SO₂ (gas)"]; H2O [label="H₂O (Moisture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Product\n(Back to Starting Material)", fillcolor="#FBBC05", fontcolor="#202124"]; HCl_Salt [label="Hydrochloride Salt\n(Precipitate)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Product [label="+ SOCl₂"]; SOCl2 -> Product; Product -> HCl [style=dashed, label="generates"]; Product -> SO2 [style=dashed, label="generates"]; Product -> HCl_Salt [label="+ HCl (from reaction)"]; Product -> Hydrolysis [label="+ H₂O (contamination)"]; } enddot Caption: Reaction scheme for the formation of 2-(Ethylthio)Nicotinoyl Chloride and its major by-products.

// Nodes Start [label="Crude Reaction Mixture"]; RemoveSOCl2 [label="Step 1: Remove Excess SOCl₂\n(Protocol 1A or 1B)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolid [label="Is a solid (hydrochloride salt)\npresent?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FilterSolid [label="Filter solid.\nUse directly with base in next step."]; UseLiquid [label="Use resulting oil/solution\ndirectly in next step."]; FinalProduct [label="Purified Product Ready for Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> RemoveSOCl2; RemoveSOCl2 -> CheckSolid; CheckSolid -> FilterSolid [label="Yes"]; CheckSolid -> UseLiquid [label="No"]; FilterSolid -> FinalProduct; UseLiquid -> FinalProduct; } enddot Caption: Decision workflow for the purification of crude 2-(Ethylthio)Nicotinoyl Chloride.

Data Presentation

Table 1: Physical Properties of Relevant Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
2-(Ethylthio)nicotinoyl Chloride C₈H₈ClNOS201.67N/A (Reactive)Highly moisture-sensitive acylating agent.
2-(Ethylthio)nicotinic Acid C₈H₉NO₂S183.23N/A (Solid)The starting material and primary hydrolysis by-product.
Thionyl Chloride SOCl₂118.9774.6Corrosive chlorinating agent; reacts with water to form HCl and SO₂.[7]
Toluene C₇H₈92.14110.6Aprotic solvent used for co-evaporation to remove thionyl chloride.[7]
References
  • Reddit. (2021). How to efficiently remove thionyl chloride SOCl2? [Online Forum]. Available at: [Link]

  • ResearchGate. (2016). How to remove thionyl chloride after reaction? [Online Forum]. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride. BenchChem Technical Resources.
  • PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available at: [Link]

  • Reddit. (2019). Removing thionyl chloride. [Online Forum]. Available at: [Link]

  • Reddit. (2024). Removal of Thionyl Chloride with rotovap. [Online Forum]. Available at: [Link]

  • Google Patents. (1977). Derivatives of nicotinic acid with amines variously substituted.
  • Google Patents. (1966). Nicotinic acid derivatives and process for the preparation thereof.
  • University of Calgary. (n.d.). Spectroscopic Analysis: Acyl Chlorides. Available at: [Link]

  • PrepChem. (2023). Synthesis of Nicotinoyl chloride. Available at: [Link]

  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? [Online Forum]. Available at: [Link]

  • MDPI. (2023). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Available at: [Link]

  • Reddit. (2025). Recepi for hydrolysis of acid chloride. [Online Forum]. Available at: [Link]

  • RSC Publishing. (2012). Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy. Available at: [Link]

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Technical Support Center: Optimizing Coupling Reactions with Substituted Nicotinoyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving substituted nicotinoyl chlorides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges. Our focus is on understanding the "why" behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Introduction to Nicotinoyl Chloride Coupling Reactions

Substituted nicotinoyl chlorides are valuable building blocks in medicinal chemistry and materials science due to the prevalence of the pyridine motif in bioactive molecules. However, their coupling reactions can be challenging. The electron-deficient nature of the pyridine ring, combined with the reactivity of the acyl chloride, and the influence of various substituents, creates a unique chemical environment. This guide will provide a structured approach to troubleshooting and optimizing these reactions, with a focus on palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and amide bond formations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a substituted nicotinoyl chloride is giving low yields. What are the most common causes?

A1: Low yields in Suzuki-Miyaura couplings of nicotinoyl chlorides can often be attributed to several factors:

  • Catalyst Inactivity: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.

  • Premature Hydrolysis: Nicotinoyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of water and certain bases.

  • Side Reactions: Homocoupling of the boronic acid or decomposition of the starting materials can be significant side reactions.[1]

  • Poor Solubility: The solubility of the reactants, catalyst, and base in the chosen solvent system is crucial for efficient reaction kinetics.

Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?

A2: Homocoupling typically arises from the presence of oxygen, which can oxidize the boronic acid.[1] To mitigate this, ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[1] Using a well-defined palladium precatalyst can also help minimize side reactions by ensuring the rapid formation of the active catalytic species.

Q3: For a Buchwald-Hartwig amination, what type of ligand is best suited for coupling an amine with a substituted nicotinoyl chloride?

A3: The choice of ligand is critical. For electron-deficient heteroaryl chlorides like nicotinoyl chlorides, bulky, electron-rich phosphine ligands are generally preferred.[2] Ligands such as XPhos, SPhos, and BrettPhos have demonstrated effectiveness in promoting the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[2] The specific choice will depend on the steric and electronic properties of both the nicotinoyl chloride substituent and the amine coupling partner.

Q4: Can I use common amide coupling reagents like HATU or EDC for nicotinoyl chlorides?

A4: While standard peptide coupling reagents can be used, direct acylation with the nicotinoyl chloride is often more straightforward and atom-economical. The Schotten-Baumann reaction conditions, involving the acyl chloride and an amine in the presence of a base, are a common and effective method.[3] If you are starting from the corresponding nicotinic acid, then coupling reagents are necessary. However, be mindful of potential side reactions with the pyridine nitrogen, which can act as a nucleophile.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during coupling reactions with substituted nicotinoyl chlorides.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution(s)
Catalyst Inhibition/Decomposition Analyze crude reaction mixture by LC-MS for catalyst degradation products or unreacted starting materials.- Screen Ligands: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to protect the metal center and facilitate key catalytic steps.[2] - Use a Precatalyst: Employ a well-defined palladium precatalyst to ensure efficient generation of the active Pd(0) species.[4] - Consider Nickel Catalysts: For certain transformations, nickel catalysts can offer complementary reactivity.[5][6]
Reagent Purity/Stability Check the purity of starting materials (nicotinoyl chloride, boronic acid/amine, base, solvent) by NMR or other appropriate techniques.- Freshly Prepare or Purify Nicotinoyl Chloride: Acyl chlorides can degrade upon storage. Consider in-situ generation from the corresponding nicotinic acid using reagents like oxalyl chloride or thionyl chloride.[7][8] - Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere to prevent hydrolysis of the acyl chloride and boronic acid.[1]
Sub-optimal Reaction Conditions Review reaction temperature, concentration, and base selection.- Optimize Temperature: Some reactions may require higher temperatures to overcome activation barriers, while others may benefit from lower temperatures to minimize side reactions.[1] - Screen Bases: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[9] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[1] - Vary Solvent: Solvents can significantly impact solubility and reactivity.[10][11] Screen a range of solvents such as dioxane, THF, and toluene.
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Recommended Solution(s)
Hydrolysis of Nicotinoyl Chloride Presence of water in the reaction mixture.- Use Anhydrous Solvents and Reagents: Dry solvents over appropriate drying agents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.[1]
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; slow oxidative addition.- Degas Solvents Thoroughly: Use methods like freeze-pump-thaw or sparging with an inert gas.[1] - Optimize Catalyst System: A more active catalyst can promote the desired cross-coupling over homocoupling.
Protodeacylation (Loss of COCl group) Instability of the acyl chloride under the reaction conditions.- Use Milder Bases: If possible, switch to a weaker base. - Lower Reaction Temperature: This can help to minimize decomposition pathways.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the palladium-catalyzed coupling of a substituted nicotinoyl chloride with a boronic acid.

  • Reaction Setup: To a dry reaction vessel, add the substituted nicotinoyl chloride (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of a substituted nicotinoyl chloride with an amine.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a G3-precatalyst, 2 mol%), the appropriate ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the substituted nicotinoyl chloride (1.0 equiv.) and the amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or dioxane).

  • Reaction Execution: Seal the vessel and heat to the desired temperature (e.g., 65-100 °C) with stirring.

  • Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArCl Nicotinoyl-Cl ArCl->OxAdd

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Reagent Purity (Nicotinoyl Chloride, Boronic Acid/Amine, Solvent, Base) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Purify Purify/Replace Reagents PurityOK->Purify No ScreenCatalyst Screen Catalyst System (Ligand, Precatalyst, Metal) PurityOK->ScreenCatalyst Yes Purify->CheckPurity CatalystOK Improvement? ScreenCatalyst->CatalystOK ScreenConditions Screen Reaction Conditions (Base, Solvent, Temperature, Concentration) CatalystOK->ScreenConditions No Success Optimized Reaction CatalystOK->Success Yes ConditionsOK Improvement? ScreenConditions->ConditionsOK Consult Consult Literature for Similar Substrates ConditionsOK->Consult No ConditionsOK->Success Yes Consult->ScreenCatalyst

A decision-making workflow for troubleshooting low-yielding coupling reactions.

References

  • Herrmann, W. A., & Beller, M. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry, 7(13), 2908-15. [Link]

  • Zhang, H., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Shaikh, A. A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]

  • Vantourout, J. C., et al. (2023). Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base. Chemistry. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Zhang, H., et al. (2020). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. ResearchGate. [Link]

  • Chemistry Luminated. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thompson, L. A., & Ellman, J. A. (1998). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-catalyzed chemoselective cross-coupling of acyl chlorides and organostannanes. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Wisniewska, H. M., et al. (2016). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. ACS Catalysis. [Link]

  • Gentry, E. C., & Knowles, R. R. (2017). Enantioselective Carbonylative Coupling Reactions: Merging Nickel-Based Selectivity and Photoredox Reactivity. Accounts of Chemical Research. [Link]

  • Nova, A., et al. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]

  • Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry. [Link]

  • Restrepo, J., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules. [Link]

  • Kobayashi, Y. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Catalysts. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinoyl chloride. PubChem. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Li, Y., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Catalysts. [Link]

  • Grote, T., & Scott, P. J. H. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Medicinal Chemistry Letters. [Link]

  • Narayanan, S., & Sridevi, B. (2005). Solvent effects on some new meso-aryl substituted octabromoporphyrins. Journal of Chemical Sciences. [Link]

  • Reddit. (2024). Struggling with amide coupling. r/Chempros. [Link]

  • Köcher, T., & Beller, M. (2002). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Advanced Synthesis & Catalysis. [Link]

  • Mancini, P. M. E., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

Sources

Improving the yield and purity of 2-(ethylthio)nicotinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(ethylthio)nicotinamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to synthesize this molecule. As a key intermediate in various research and development programs, achieving high yield and purity is paramount. This document provides in-depth, experience-driven guidance, moving beyond simple protocols to explain the "why" behind the "how." Here, you will find troubleshooting advice for common experimental hurdles, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles.

Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach

The most direct and widely employed method for synthesizing 2-(ethylthio)nicotinamide is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a halide, typically chloride, from the 2-position of a nicotinamide ring by a sulfur nucleophile. The starting material, 2-chloronicotinamide, is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent ring nitrogen and the carboxamide group. Ethanethiol, a potent nucleophile especially in its thiolate form, readily attacks the electron-deficient carbon, leading to the desired product.

The reaction is typically facilitated by a base, which deprotonates the ethanethiol to form the much more nucleophilic ethanethiolate anion (EtS⁻).[1] This is a critical step for achieving a practical reaction rate.

Synthesis_Overview SM 2-Chloronicotinamide Product 2-(ethylthio)nicotinamide SM->Product SNAr Reaction RGT Ethanethiol (EtSH) RGT->Product Base Base (e.g., NaH, K₂CO₃) Base->RGT Deprotonation Solvent Solvent (e.g., DMF, THF) Byproduct Salt Byproduct (e.g., NaCl, KHCO₃) Troubleshooting_Workflow cluster_impurities Impurity Type cluster_solutions Purification Method start Crude Product Analysis check_purity Purity < 95%? start->check_purity impurity_id Identify Impurities (NMR, LC-MS) check_purity->impurity_id Yes end Pure Product (>99%) check_purity->end No sm Starting Material impurity_id->sm disulfide Disulfide impurity_id->disulfide acidic Acidic Impurity impurity_id->acidic solvent Residual Solvent impurity_id->solvent recrystal Recrystallization sm->recrystal triturate Trituration / Column disulfide->triturate base_wash Aqueous Base Wash acidic->base_wash high_vac High Vacuum Drying solvent->high_vac recrystal->end triturate->end base_wash->end high_vac->end

Sources

Troubleshooting guide for reactions involving 2-(Ethylthio)Nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Ethylthio)Nicotinoyl Chloride

Welcome to the technical support resource for 2-(Ethylthio)Nicotinoyl Chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but highly reactive reagent. My goal is to move beyond simple protocols and provide you with the causal logic behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Ethylthio)Nicotinoyl Chloride and what are its primary applications?

2-(Ethylthio)Nicotinoyl Chloride is a derivative of nicotinic acid, featuring a reactive acyl chloride group and an ethylthio substituent on the pyridine ring. Its primary utility is as an acylating agent in organic synthesis.[1] The presence of the acyl chloride allows for the facile formation of esters, amides, and ketones through reactions with alcohols, amines, and carbon nucleophiles, respectively. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Q2: How must I handle and store 2-(Ethylthio)Nicotinoyl Chloride to ensure its integrity?

This reagent is classified as a corrosive solid and is extremely sensitive to moisture.[2] Proper handling is critical for both safety and experimental success.

  • Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[2] Avoid generating dust. In case of spills, do not use water; collect the material dry and dispose of it as hazardous waste.

  • Storage: The reagent must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated place.[3][4] Many suppliers recommend refrigeration (2-8°C).[4] The key is to rigorously exclude moisture to prevent hydrolysis.[3]

Q3: The reagent I received is "Nicotinoyl Chloride Hydrochloride." Why is it supplied as a salt and how does this affect its use?

Nicotinoyl chlorides are often prepared and sold as their hydrochloride salts to enhance stability.[5] The pyridine nitrogen is basic and can autocatalyze decomposition pathways, particularly in the presence of trace moisture.[5] By protonating the nitrogen to form the hydrochloride salt, this basicity is neutralized, deactivating the ring and improving the compound's shelf-life.

When using the hydrochloride salt in a reaction, you must account for the extra mole of acid. This typically requires the addition of at least one extra equivalent of base to first neutralize the salt before scavenging the HCl generated during the acylation reaction itself.

Q4: What are the primary safety hazards associated with 2-(Ethylthio)Nicotinoyl Chloride?

The primary hazards are its corrosivity and reactivity with water.

  • Corrosivity: It causes severe skin burns and serious eye damage.[2] Immediate and thorough rinsing with water is required upon contact, after removing contaminated clothing.

  • Reactivity: Contact with water or moisture leads to decomposition, liberating corrosive and toxic gases like hydrogen chloride (HCl).[2] It is also incompatible with strong bases and strong oxidizing agents.

ParameterRecommendationSource
Storage Condition Tightly closed, dry, under inert gas, cool (2-8°C recommended)[3][4]
Incompatible Materials Water, Strong Bases, Strong Oxidizing Agents
Primary Hazard Corrosive (Causes severe skin/eye burns), Moisture Sensitive[2]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield in Acylation Reactions (Amide/Ester Formation)

Q: My reaction of 2-(Ethylthio)Nicotinoyl Chloride with an amine/alcohol is sluggish or yields almost no product. What are the most likely causes?

This is the most common issue and almost always traces back to reagent integrity or reaction conditions. The acyl chloride is highly electrophilic, and its failure to react points to either its prior decomposition or suboptimal conditions.

Causality Analysis & Corrective Actions:

  • Reagent Hydrolysis (The Prime Suspect): The most probable cause is that the 2-(Ethylthio)Nicotinoyl Chloride has hydrolyzed to the unreactive 2-(Ethylthio)Nicotinic acid by reacting with atmospheric or solvent moisture.[2][3]

    • Diagnostic Approach: Check the starting material via IR spectroscopy. The appearance of a broad O-H stretch (around 3000 cm⁻¹) and a shift in the carbonyl peak is indicative of the carboxylic acid.

    • Corrective Action: Use a freshly opened bottle of the reagent or material that has been rigorously stored under an inert atmosphere.

  • Inadequate Anhydrous Conditions: Trace amounts of water in the solvent, on the glassware, or in the nucleophile (amine/alcohol) will preferentially react with and consume the acyl chloride.

    • Diagnostic Approach: Review your procedure. Were solvents sourced from a solvent purification system or a freshly opened bottle of anhydrous solvent? Was glassware flame- or oven-dried immediately before use?

    • Corrective Action: Implement a rigorous anhydrous protocol. Use freshly distilled or purchased anhydrous solvents. Flame-dry all glassware under vacuum or nitrogen. Ensure your amine or alcohol substrate is dry, distilling or drying with an agent if necessary.

  • Insufficient or Inappropriate Base: Acylation reactions generate one equivalent of HCl. This HCl can protonate your nucleophile (especially amines), rendering it non-nucleophilic. A base is required to scavenge this acid.

    • Diagnostic Approach: Check the pKa of your base and nucleophile. Is the base strong enough to deprotonate the protonated nucleophile? Was at least one equivalent of base used (or two if starting with the hydrochloride salt)?

    • Corrective Action: Use a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in at least stoichiometric amounts.[6] For sensitive substrates, a hindered base is preferable.

  • Sub-Optimal Temperature: While many acylations are rapid at room temperature, highly hindered substrates or weakly nucleophilic partners may require gentle heating (e.g., 40-50°C) to proceed at a reasonable rate.[6] Conversely, highly exothermic reactions may require initial cooling (0°C) to prevent side reactions.

Troubleshooting Workflow: Low Acylation Yield

LowYieldWorkflow start Low or No Yield Observed check_reagent 1. Assess Reagent Quality (Is it hydrolyzed?) start->check_reagent reagent_ok reagent_ok check_reagent->reagent_ok Reagent is good reagent_bad Action: Procure fresh, properly stored reagent. check_reagent->reagent_bad Reagent is hydrolyzed check_conditions 2. Verify Anhydrous Conditions cond_ok cond_ok check_conditions->cond_ok Conditions are dry cond_bad Action: Flame-dry glassware. Use fresh anhydrous solvent. check_conditions->cond_bad Moisture present check_base 3. Evaluate Base Stoichiometry & Strength base_ok base_ok check_base->base_ok Base is correct base_bad Action: Add >1 eq. of base (>2 eq. for HCl salt). Use Et3N or DIPEA. check_base->base_bad Base is insufficient or inappropriate check_temp 4. Optimize Reaction Temperature temp_bad Action: Try gentle heating (40°C) or initial cooling (0°C). check_temp->temp_bad Reaction may be too cold/hot reagent_ok->check_conditions cond_ok->check_base base_ok->check_temp success Yield Improved base_ok->success

Caption: Decision tree for troubleshooting low yield in acylation reactions.

Problem 2: Failure of Friedel-Crafts Acylation Reactions

Q: I'm attempting a Lewis-acid catalyzed Friedel-Crafts acylation on an aromatic ring, but the reaction is failing or giving a complex mixture. What's wrong?

Friedel-Crafts acylation is a powerful C-C bond-forming reaction, but it has strict limitations that are often the source of failure.

Causality Analysis & Corrective Actions:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely moisture-sensitive.[7] Any water will hydrolyze it, rendering it inactive. This is the most frequent cause of failure.

    • Corrective Action: Adhere to strictly anhydrous conditions as detailed in Problem 1. Use a fresh, high-purity bottle of the Lewis acid.

  • Substrate Incompatibility: The reaction is an electrophilic aromatic substitution and fails with certain substrates.

    • Deactivated Rings: Aromatic rings bearing strongly electron-withdrawing groups (-NO₂, -CN, -SO₃H, -C(O)R) are too deactivated to undergo acylation.[7][8]

    • Amine Substituents: Aromatic rings with basic amine (-NH₂, -NHR) or aniline-like substituents will not work. The Lewis acid, being an acid, will preferentially coordinate with the basic nitrogen lone pair, deactivating the ring and consuming the catalyst.[7]

    • Corrective Action: Check the electronic properties of your aromatic substrate. If it is highly deactivated or contains a basic nitrogen, the reaction will likely fail. A different synthetic route may be required.

  • Insufficient Catalyst: The product of the reaction is an aryl ketone. This ketone is a Lewis base and will form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[7]

    • Corrective Action: Friedel-Crafts acylation often requires more than a stoichiometric amount of the Lewis acid catalyst (e.g., 1.1-1.3 equivalents) to drive the reaction to completion. Catalytic amounts are rarely sufficient.

Key Reaction Pathways

ReactionPathways sub 2-(Ethylthio)Nicotinoyl Chloride C(O)Cl desired_path Product 2-(Ethylthio)Nicotinamide Derivative C(O)NHR sub:f1->desired_path Desired Reaction + R-NH₂ (Nucleophile) - HCl side_path Byproduct 2-(Ethylthio)Nicotinic Acid C(O)OH sub:f1->side_path Side Reaction + H₂O (Moisture)

Caption: Desired acylation pathway versus the undesired hydrolysis side reaction.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with an Amine

This protocol provides a robust starting point for the synthesis of an amide derivative.

  • Preparation: Under an inert atmosphere of nitrogen, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Base Addition: Add triethylamine (1.2 eq., or 2.2 eq. if using the acyl chloride hydrochloride salt) to the stirred solution. Cool the mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve 2-(Ethylthio)Nicotinoyl Chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with DCM. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution (to remove excess acid chloride and HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by crystallization.[9]

Protocol 2: Purification Strategy for Removing Hydrolysis Byproduct

If your reaction is contaminated with the 2-(Ethylthio)Nicotinic acid byproduct, a simple liquid-liquid extraction can often remove it.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.

  • Basic Wash: Transfer the solution to a separatory funnel and wash thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic byproduct, forming the water-soluble sodium 2-(ethylthio)nicotinate salt.

  • Separation: The salt will partition into the aqueous layer, while the desired neutral amide or ester product remains in the organic layer. Discard the aqueous layer.

  • Final Wash & Dry: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the purified product, now free of the acid impurity.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for Nicotinoyl chloride hydrochloride.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • PrepChem.com. (n.d.). Synthesis of Nicotinoyl chloride.
  • ResearchGate. (n.d.). Tools for Purifying the Product.
  • TCI Chemicals. (2025). Safety Data Sheet for 2-Chloronicotinoyl Chloride.
  • TCI Chemicals. (2025). Safety Data Sheet for Nicotinoyl Chloride Hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet for Nicotinoyl chloride hydrochloride.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
  • CymitQuimica. (n.d.). CAS 97936-43-1: 2-(Methylthio)nicotinyl chloride.
  • Chemistry Stack Exchange. (2013). Why is nicotinoyl chloride available as its hydrochloride salt?
  • Chemistry Steps. (n.d.).
  • Apollo Scientific. (2023).

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Technical Support Center: Managing the Moisture Sensitivity of 2-(Ethylthio)nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(Ethylthio)nicotinoyl chloride. This document is designed for researchers, scientists, and drug development professionals who utilize this highly reactive reagent in their synthetic workflows. As an acyl chloride, 2-(Ethylthio)nicotinoyl chloride is a powerful acylating agent, but its high reactivity also makes it extremely sensitive to moisture.[1][2] Successful and reproducible results depend entirely on the rigorous exclusion of water from the reaction system.

This guide provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Ethylthio)nicotinoyl chloride and why is it so reactive?

2-(Ethylthio)nicotinoyl chloride is a derivative of nicotinic acid, belonging to the acyl chloride class of organic compounds.[2] Its high reactivity stems from the electronic properties of the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms. Furthermore, the chloride ion (Cl⁻) is an excellent leaving group, which greatly facilitates nucleophilic acyl substitution reactions.[1][3] This inherent reactivity makes it an efficient reagent for creating amides, esters, and ketones, but also makes it highly susceptible to unintended reactions, especially with water.

Q2: How exactly does moisture affect 2-(Ethylthio)nicotinoyl chloride?

Moisture leads to the rapid and irreversible hydrolysis of the acyl chloride. This is typically a vigorous, exothermic reaction where a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.[4] The result is the formation of the corresponding carboxylic acid (2-(Ethylthio)nicotinic acid) and corrosive hydrogen chloride (HCl) gas.[5][6] This side reaction is detrimental for two primary reasons:

  • It consumes your starting material, leading to significantly lower yields of the desired product.

  • The generation of HCl can cause undesired side reactions with acid-sensitive functional groups within your substrate or product.

Hydrolysis reagents 2-(Ethylthio)nicotinoyl Chloride + H₂O intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products 2-(Ethylthio)nicotinic Acid + HCl intermediate->products Elimination of Cl⁻ & Deprotonation

Caption: Hydrolysis of 2-(Ethylthio)nicotinoyl Chloride.

Q3: How should I properly store 2-(Ethylthio)nicotinoyl chloride?

Proper storage is critical to maintaining the reagent's integrity. It should be stored in a tightly sealed container, preferably with a PTFE-lined cap, to prevent atmospheric moisture ingress. For long-term storage, it is highly recommended to store the container inside a desiccator or a glovebox.[7] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as alcohols, amines, and strong bases.[1]

Q4: What are the primary safety precautions when handling this reagent?

Due to its corrosive and reactive nature, all handling of 2-(Ethylthio)nicotinoyl chloride and its reactions must be conducted in a certified chemical fume hood.[8] Always wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical splash goggles and a face shield.

  • Chemically resistant gloves (e.g., nitrile or neoprene).

  • A flame-resistant lab coat.

Avoid inhaling the vapors, which are corrosive to the respiratory tract.[9][10] In case of accidental spillage, do not use water to clean it up, as this will cause a violent reaction.[11] Instead, use an inert absorbent material like sand or diatomaceous earth and follow your institution's hazardous waste disposal procedures.[8][12]

Troubleshooting Guide: Common Reaction Issues

Low yields and unexpected byproducts are common frustrations when working with highly sensitive reagents. This section addresses the most frequent problems and provides actionable solutions.

Problem Probable Cause(s) Recommended Solutions & Explanations
Low or No Yield of Desired Product 1. Moisture Contamination: This is the most common culprit. Water can be introduced from inadequately dried glassware, solvents, reagents, or the atmosphere.[13]Solution: Implement rigorous anhydrous techniques. Oven- or flame-dry all glassware immediately before use and cool under an inert atmosphere.[14] Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are anhydrous. Refer to Protocol 2 for setting up an inert atmosphere reaction.
2. Degraded Acyl Chloride: The reagent may have hydrolyzed during storage due to improper sealing or repeated opening of the container.Solution: Use a fresh bottle of 2-(Ethylthio)nicotinoyl chloride. If purity is suspect, the reagent can sometimes be purified by distillation under reduced pressure, but this should only be attempted by experienced chemists with appropriate safety measures.
3. Sub-optimal Reaction Conditions: The reaction temperature may be too low, the reaction time too short, or the stoichiometry of the reagents incorrect.[15]Solution: If the reaction is sluggish, consider gentle heating, but monitor closely for decomposition. Ensure your nucleophile is added in the correct stoichiometric ratio. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
Multiple Byproducts Observed 1. Hydrolysis: The primary byproduct is likely 2-(Ethylthio)nicotinic acid from the reaction with trace water.Solution: This is a clear indicator of moisture contamination. Re-evaluate and enhance all drying and inert atmosphere procedures.[16]
2. Side Reactions with Nucleophile: If the nucleophile has multiple reactive sites, or if the product can react further with the acyl chloride, multiple products can form.Solution: Consider using protecting groups for other reactive sites on your substrate. Adding the acyl chloride slowly to the reaction mixture at a low temperature can sometimes improve selectivity.
3. Catalyst Deactivation (e.g., in Friedel-Crafts): Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture and can be deactivated, leading to a stalled or incomplete reaction.[13]Solution: Use fresh, anhydrous Lewis acid from an unopened container. Ensure the catalyst is added under a strictly inert atmosphere. In many acylations, a stoichiometric amount of the catalyst is required, not a catalytic amount, because the product ketone can complex with it.[13][15]
Reaction Starts but Does Not Go to Completion 1. Insufficient Reagent: The limiting reagent may have been consumed, or an insufficient amount was added initially.Solution: Verify all calculations and measurements. If possible, monitor the reaction and add more of the excess reagent if the reaction stalls.
2. HCl Scavenging Issues: The HCl generated during the acylation can protonate the nucleophile (especially if it's an amine), rendering it non-nucleophilic.Solution: Include a non-nucleophilic base (e.g., pyridine, triethylamine) in the reaction mixture to act as an acid scavenger.[1] Ensure the base is also anhydrous.

Experimental Protocols & Methodologies

Protocol 1: Selection of Appropriate Drying Agents for Solvents

The quality of your "anhydrous" solvent is paramount. While commercially available dry solvents are convenient, they should be handled under inert gas to maintain dryness. For preparing your own, choose a drying agent that is compatible with your solvent and effective at removing water.[17][18]

Solvent Recommended Drying Agent(s) Comments & Cautions
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ overnight and distill. CaH₂ is a reactive drying agent that destroys water.[17]
Tetrahydrofuran (THF) Sodium/BenzophenoneDistill from sodium metal and benzophenone. A deep blue or purple color indicates the solvent is anhydrous and oxygen-free. This is a hazardous procedure and requires proper training.
Toluene Sodium/Benzophenone or CaH₂Similar to THF for sodium/benzophenone. Can also be dried effectively with CaH₂.[17]
Acetonitrile Calcium Hydride (CaH₂)Stir over CaH₂ and distill. Do not use sodium.
General Use Activated 3Å Molecular SievesLess effective for rigorous drying but useful for storing already-dry solvents. Sieves must be activated by heating under vacuum before use.[17]

Reference: Data synthesized from various sources on solvent drying.[17][18][19][20]

Protocol 2: Step-by-Step Guide to Setting Up a Reaction Under Inert Atmosphere

This protocol outlines the standard procedure for running a reaction with moisture-sensitive reagents like 2-(Ethylthio)nicotinoyl chloride using a Schlenk line or a manifold with nitrogen or argon gas.[21][22]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 1. Dry Glassware (Oven >120°C or Flame-Dry) p2 2. Assemble Apparatus (while hot) p1->p2 p3 3. Purge with Inert Gas (3x Vacuum/Backfill Cycles) p2->p3 r1 4. Add Anhydrous Solvent (via Syringe/Cannula) p3->r1 r2 5. Add Reagents (Substrate, Base, etc.) r1->r2 r3 6. Add Acyl Chloride (Slowly, at appropriate temp.) r2->r3 r4 7. Monitor Reaction (TLC, LC-MS) r3->r4 w1 8. Quench Reaction (Carefully) r4->w1 w2 9. Isolate Product (Extraction, Chromatography) w1->w2

Caption: Workflow for Handling Moisture-Sensitive Reactions.

Methodology:

  • Glassware Preparation: All glassware (flasks, stir bars, condensers, addition funnels) must be rigorously dried by placing them in an oven at >120 °C overnight or by flame-drying under vacuum.[23][14]

  • Assembly and Purging: Assemble the apparatus while it is still hot and immediately attach it to a manifold that can supply an inert gas (nitrogen or argon).[14] Purge the entire system by alternating between applying a vacuum and backfilling with the inert gas. Repeat this cycle at least three times to ensure the atmosphere inside is completely inert.[21]

  • Solvent and Reagent Addition: Introduce anhydrous solvents and liquid reagents into the flask using dry syringes or a cannula.[24] Solid reagents should be added quickly against a positive flow of inert gas.

  • Maintaining Positive Pressure: Throughout the entire reaction, maintain a slight positive pressure of the inert gas. This can be achieved by connecting the outlet of the system to a gas bubbler (filled with mineral oil) or a balloon filled with the inert gas.[22] This ensures that if there are any small leaks, inert gas will flow out rather than atmospheric air flowing in.

  • Addition of 2-(Ethylthio)nicotinoyl Chloride: The acyl chloride should be added slowly (dropwise) to the stirred solution of the nucleophile, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity and improve selectivity.

  • Reaction Workup: Once the reaction is complete, it is often quenched by carefully and slowly adding a proton source (e.g., water, saturated ammonium chloride solution) at a low temperature. Proceed immediately with standard extraction and purification procedures.[16]

By adhering to these guidelines and protocols, you can effectively manage the moisture sensitivity of 2-(Ethylthio)nicotinoyl chloride, leading to more reliable, reproducible, and higher-yielding synthetic outcomes.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Drying Agents - Removing water from organic solvents. Retrieved from [Link]

  • Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Drying Agents. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Inert atmosphere methods. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]

  • Save My Exams. (2025). Acyl Chlorides. Retrieved from [Link]

  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with water, alcohols and phenol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Reddit. (2024). Why can't this reaction continue? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • eJournal UM. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nicotinoyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Nicotinoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • University of Baghdad. (n.d.). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). Phenyl nicotinamide derivatives promoted by dcc. Retrieved from [Link]

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Preventing decomposition of 2-(Ethylthio)Nicotinoyl Chloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Ethylthio)Nicotinoyl Chloride

Welcome to the technical support center for 2-(Ethylthio)Nicotinoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this highly reactive compound. As a bifunctional molecule containing both a reactive acyl chloride and an oxidizable thioether, its stability is paramount for successful downstream applications. This document provides in-depth troubleshooting advice, preventative protocols, and analytical methods to ensure the integrity of your material.

Section 1: Understanding the Instability of 2-(Ethylthio)Nicotinoyl Chloride

2-(Ethylthio)Nicotinoyl Chloride is susceptible to two primary decomposition pathways due to its chemical structure:

  • Hydrolysis of the Acyl Chloride: The acyl chloride group is highly electrophilic and reacts readily with water, including atmospheric moisture, to hydrolyze back to the corresponding carboxylic acid, 2-(Ethylthio)Nicotinic Acid. This reaction is often rapid and is a major cause of decreased purity during storage.[1][2][3]

  • Oxidation of the Thioether: The thioether (ethylthio) group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or other oxidizing agents. This process typically forms the corresponding sulfoxide and can be further oxidized to the sulfone.[4][5][6]

Both decomposition pathways result in the loss of the desired starting material and the introduction of impurities that can complicate subsequent reactions and purifications.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the storage and use of 2-(Ethylthio)Nicotinoyl Chloride in a question-and-answer format.

Q1: I opened a new bottle of 2-(Ethylthio)Nicotinoyl Chloride and noticed a pungent, acidic odor. Is the material still usable?

A1: A sharp, acidic odor, often reminiscent of HCl, is a strong indicator that the acyl chloride has been exposed to moisture and has begun to hydrolyze.[7] When the acyl chloride reacts with water, it produces the corresponding carboxylic acid and hydrogen chloride (HCl) gas, which is responsible for the pungent smell.

  • Immediate Action: If the fuming is significant, handle the bottle in a chemical fume hood.

  • Assessment: The extent of decomposition will determine its usability. A small amount of surface-level hydrolysis may be acceptable for some applications, but for reactions requiring high purity and stoichiometry, the material should be repurified or discarded.

  • Recommendation: We recommend performing a purity analysis via NMR or HPLC with derivatization to quantify the extent of degradation before use.

Q2: My reaction yield is significantly lower than expected when using a previously opened bottle of 2-(Ethylthio)Nicotinoyl Chloride. What could be the cause?

A2: A lower-than-expected yield is a classic symptom of reactant degradation. The most likely cause is the hydrolysis of the acyl chloride to the less reactive carboxylic acid. This inactive impurity will not participate in the desired acylation reaction, leading to a de facto reduction in the molar equivalents of your starting material.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the purity of the stored 2-(Ethylthio)Nicotinoyl Chloride.

    • Adjust Stoichiometry: If a minor amount of hydrolysis has occurred and you can quantify it, you may be able to compensate by adding a slight excess of the reagent. However, be aware that the carboxylic acid impurity may interfere with your reaction or purification.

    • Review Storage Protocol: Ensure that your storage protocol is adequate to prevent moisture ingress. Refer to our recommended storage protocol in Section 3.

Q3: I've noticed a change in the color of the solid material from off-white to a yellowish tint after storage. What does this indicate?

A3: A color change can be indicative of decomposition, potentially through oxidation of the thioether moiety or other side reactions. While minor color changes can sometimes be attributed to trace impurities from synthesis, a noticeable change upon storage warrants investigation.

  • Possible Cause: Oxidation of the thioether to a sulfoxide or sulfone can sometimes result in a color change. Additionally, prolonged exposure to air and light can promote the formation of various chromophoric impurities.

  • Action Plan:

    • Protect the compound from light by storing it in an amber vial.

    • Ensure the container is properly sealed under an inert atmosphere to minimize contact with oxygen.[8][9][10]

    • Analyze the material for the presence of oxidized species using techniques like mass spectrometry or HPLC.

Q4: Can I store 2-(Ethylthio)Nicotinoyl Chloride in a standard laboratory freezer?

A4: While low-temperature storage is beneficial for slowing down the rate of decomposition, using a standard, non-desiccated freezer can be counterproductive. The "freeze-thaw" cycles can introduce moisture condensation into the container each time it is opened.

  • Best Practice: If using a freezer, the container must be placed within a secondary sealed container containing a desiccant.[11] Allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.

  • Alternative: Storing the compound in a desiccator at room temperature or in a controlled low-humidity environment (e.g., a glove box) is often a safer and more effective long-term storage solution.

Section 3: Preventative Storage and Handling Protocols

Proactive measures are the most effective way to prevent the decomposition of 2-(Ethylthio)Nicotinoyl Chloride.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of decomposition reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces moisture and oxygen, preventing hydrolysis and oxidation.[8][9][12][13]
Container Amber glass bottle with a tight-fitting capProtects from light and provides a good seal against the atmosphere.
Moisture Control Use of a desiccant in a secondary containerActively removes any moisture that may penetrate the primary container's seal.[14][15][16]
Experimental Protocol: Long-Term Storage
  • Preparation: In a glovebox or under a steady stream of inert gas, aliquot the desired quantity of 2-(Ethylthio)Nicotinoyl Chloride into a clean, dry amber glass vial.

  • Inert Gas Purge: Purge the headspace of the vial with dry nitrogen or argon for 1-2 minutes to displace any residual air.[10]

  • Sealing: Tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE). For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Secondary Containment: Place the sealed vial inside a larger, airtight container (such as a desiccator jar) that contains a suitable desiccant (e.g., silica gel or molecular sieves).

  • Refrigeration: Store the secondary container in a refrigerator at 2-8°C.

Diagram: Recommended Storage Workflow

G cluster_0 Preparation (Inert Environment) cluster_1 Secondary Containment A Aliquot into Amber Vial B Purge with N2 or Ar A->B C Seal Vial Tightly B->C D Place Vial in Desiccator Jar C->D E Add Desiccant to Jar D->E F Store at 2-8°C E->F

Caption: Workflow for optimal storage of 2-(Ethylthio)Nicotinoyl Chloride.

Section 4: Quality Control and Purity Analysis

Regularly assessing the purity of your 2-(Ethylthio)Nicotinoyl Chloride is crucial, especially for material that has been in storage for an extended period.

Protocol: Purity Assessment by Derivatization and HPLC Analysis

Since acyl chlorides are highly reactive and can degrade on standard HPLC columns, a common and reliable method is to derivatize them into a more stable compound, such as an ester or amide, prior to analysis.[17][18][19][20] This protocol outlines the derivatization to the corresponding methyl ester.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(Ethylthio)Nicotinoyl Chloride into a clean, dry vial.

    • In a chemical fume hood, add 1.0 mL of anhydrous methanol to the vial. The reaction is typically rapid.

    • Cap the vial and let it stand for 15 minutes at room temperature to ensure complete conversion to the methyl 2-(ethylthio)nicotinate.

    • Dilute the sample to an appropriate concentration for HPLC analysis with your mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 260 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The primary peak will be the methyl ester derivative.

    • Hydrolysis will appear as the carboxylic acid, which will have a different retention time.

    • Oxidation products (sulfoxide and sulfone) will also elute at different retention times.

    • Calculate the purity based on the relative peak areas.

Diagram: Troubleshooting Logic for Purity Analysis

G Start Is Purity >95%? Yes Proceed with Experiment Start->Yes No Purity is Low Start->No Analyze Analyze Impurity Profile No->Analyze Hydrolysis Major Peak is Carboxylic Acid? Analyze->Hydrolysis Oxidation Major Peak is Sulfoxide/Sulfone? Analyze->Oxidation Hydrolysis->Oxidation No Discard Discard or Repurify Material Hydrolysis->Discard Yes Oxidation->Discard Yes ReviewStorage Review Storage Protocol (Moisture Control) Discard->ReviewStorage ReviewAtmosphere Review Storage Protocol (Inert Atmosphere) Discard->ReviewAtmosphere

Caption: Decision tree for assessing the quality of stored material.

References

  • Air Products. (n.d.). Packaging, Inerting and Blanketing.
  • Lab Supply Network. (2019, February 13). Top 6 Desiccant Types to Prevent Moisture Damage.
  • Poly Processing. (2023, August 7). Using A Nitrogen Blanket on a Poly Processing Tank.
  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More.
  • Wikipedia. (n.d.). Tank blanketing.
  • Process Online. (n.d.). BASICS OF TANK BLANKETING.
  • Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types.
  • Benchchem. (n.d.). Technical Support Center: Prevention of Thiol Group Oxidation During Synthesis.
  • Sorbead India. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.
  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
  • Armor Protective Packaging®. (2023, September 26). The How and Why of Keeping it Dry with Desiccant. Retrieved from Armor Protective Packaging® Website.
  • Fisher Scientific. (n.d.). Lab Desiccants and Drying Agents.
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
  • ACS Publications. (n.d.). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework | Chemistry of Materials.
  • ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters.
  • ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Sathee Jee. (n.d.). Chemistry Acid Chloride.
  • Reddit. (2023, July 31). Acetyl Chloride Storage.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation.
  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Decanoyl Chloride Reaction Monitoring.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • NIH. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC.
  • Reddit. (2019, May 9). [A level chemistry] testing for an acyl chloride.
  • Sigma-Aldrich. (n.d.). Nicotinoyl chloride 97 20260-53-1.
  • ACS Publications. (n.d.). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors.
  • ResearchGate. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • NIH. (n.d.). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC - PubMed Central.
  • ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.

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Technical Support Center: Work-up Procedures for Reactions with 2-(Ethylthio)nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Ethylthio)nicotinoyl Chloride. As a specialized acyl chloride, this reagent is a valuable building block in medicinal chemistry and drug development, primarily for the synthesis of novel amide and ester derivatives of nicotinic acid.[1][2] However, its reactivity, particularly its sensitivity to moisture, necessitates careful planning and execution of reaction work-ups to ensure high yield and purity.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting common issues and implementing robust work-up procedures. We will move beyond simple step-by-step instructions to explain the chemical principles behind each technique, empowering you to adapt and optimize these methods for your specific application.

Part 1: Frequently Asked Questions (FAQs) & Reagent Handling

This section addresses common preliminary questions regarding the properties, storage, and handling of 2-(Ethylthio)nicotinoyl Chloride.

Q1: What is 2-(Ethylthio)nicotinoyl Chloride and what are its primary applications?

Q2: What are the critical safety precautions for handling this reagent?

A: Like most acyl chlorides, 2-(Ethylthio)nicotinoyl Chloride is corrosive and moisture-sensitive.[5][6]

  • Corrosive: It causes severe skin burns and eye damage.[6][7] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

  • Moisture Sensitivity: It reacts exothermically with water and moisture to release corrosive hydrogen chloride (HCl) gas.[6] This hydrolysis reaction also deactivates the reagent.

  • Inhalation: Vapors can cause respiratory irritation.[6]

  • General Handling: Always add the reagent to the reaction mixture; never add liquids to the reagent to avoid uncontrolled reactions.[6] Ensure all glassware is oven- or flame-dried before use.

Q3: How should I properly store 2-(Ethylthio)nicotinoyl Chloride?

A: Store the reagent in its original container, tightly sealed, in a cool, dry, and well-ventilated area.[6] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture. Keep it away from incompatible materials, especially water, alcohols, and bases.[6]

Q4: What solvents and bases are recommended for reactions involving this reagent?

A:

  • Solvents: Anhydrous (dry) aprotic solvents are essential to prevent hydrolysis. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and toluene.

  • Bases: In many reactions, particularly with amine hydrochlorides or to scavenge the HCl byproduct, a non-nucleophilic base is required. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common. Pyridine can also be used, but be aware that it can sometimes influence the reaction mechanism.[8]

Part 2: Troubleshooting Guide for Reaction Work-up

This section addresses specific experimental challenges in a problem-cause-solution format.

Problem 1: Very low or no desired product yield.

  • Possible Cause: The 2-(Ethylthio)nicotinoyl Chloride reagent may have degraded due to improper storage or handling, leading to hydrolysis back to the unreactive 2-(ethylthio)nicotinic acid.[9]

  • Troubleshooting & Solution:

    • Verify Reagent Quality: Before starting, check the reagent. If it is a solid, it should be crystalline; if a liquid, it should be clear. Fuming upon opening the cap is a sign of reactivity but also indicates some exposure to moisture.

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure throughout the reaction.

    • Control Temperature: Add the acyl chloride to the reaction mixture slowly, often at a reduced temperature (e.g., 0 °C), to control the initial exothermic reaction with the nucleophile.

Problem 2: During aqueous work-up, a persistent emulsion forms, making phase separation impossible.

  • Possible Cause: The product, especially if it's an amine derivative, may have amphiphilic properties (acting like a soap) and stabilizing the oil-water interface. The formation of fine precipitates of inorganic salts can also contribute to this issue.

  • Troubleshooting & Solution:

    • Add Brine: Break the emulsion by adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to force phase separation.

    • Adjust pH: If the product is an amine, adding a strong base (e.g., 1M NaOH) to ensure the amine is deprotonated and fully soluble in the organic layer can help.[10] Conversely, if the product is acidic, adding acid can achieve a similar effect.

    • Filter through Celite: Pass the entire emulsified mixture through a pad of Celite or diatomaceous earth. This can break up the emulsion by disrupting the interface and removing particulate matter.

    • Change Solvent: If the problem persists, consider using a different extraction solvent that has a greater density difference with water, such as dichloromethane (DCM).

Problem 3: The final product is contaminated with 2-(ethylthio)nicotinic acid.

  • Possible Cause: This is a classic issue caused by the hydrolysis of unreacted 2-(Ethylthio)nicotinoyl Chloride during the aqueous work-up.[9]

  • Troubleshooting & Solution:

    • Quench with a Base: Before adding water, consider quenching the reaction mixture with a small amount of an amine scavenger or alcohol if compatible with your product's stability.

    • Perform a Basic Wash: During the work-up, wash the organic layer thoroughly with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃).[11] The carboxylic acid impurity will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and will be washed away. The neutral amide or ester product will remain in the organic layer. Repeat the wash 2-3 times and check the pH of the aqueous layer to ensure it remains basic.

Problem 4: The mass spectrum of the product shows a mass of +16 or +32 Da higher than expected.

  • Possible Cause: The ethylthio group (-SEt) is susceptible to oxidation, forming the corresponding sulfoxide (-SOEt, +16 Da) or sulfone (-SO₂Et, +32 Da). This can occur due to exposure to oxidizing agents or even air over long reaction times or during purification.

  • Troubleshooting & Solution:

    • Maintain Inert Atmosphere: Rigorously exclude air from the reaction by maintaining a positive pressure of nitrogen or argon.

    • Degas Solvents: For sensitive substrates, degassing solvents before use can remove dissolved oxygen.

    • Avoid Oxidants: Ensure no inadvertent oxidizing agents are present in the reaction mixture.

    • Purification: If oxidation has occurred, these more polar byproducts can often be separated from the desired product by column chromatography.[12]

Part 3: Standard Experimental Protocols

Protocol 3.1: General Procedure for Amide Synthesis

  • Setup: Add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., DCM, ~0.1 M concentration) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Add Base: If starting from an amine salt, or to scavenge HCl, add a non-nucleophilic base like triethylamine (1.1 - 1.5 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 2-(Ethylthio)nicotinoyl Chloride (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

Protocol 3.2: Standard Aqueous Work-up Procedure

  • Quench: Cool the reaction mixture in an ice bath. Slowly add water or saturated aqueous NaHCO₃ to quench any unreacted acyl chloride.

  • Dilute: Dilute the mixture with additional DCM and transfer to a separatory funnel.

  • Wash: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2 times) to remove acidic impurities.

    • Water (1 time).

    • Saturated aqueous NaCl (brine) (1 time) to facilitate drying.

  • Dry: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify: Purify the crude material by crystallization or silica gel column chromatography as needed.[11][12]

Work-up Step Purpose Typical Reagents
Quenching Neutralize excess acyl chloride and HClSaturated aq. NaHCO₃, Water
Extraction Isolate product into an organic phaseDichloromethane (DCM), Ethyl Acetate (EtOAc)
Washing Remove acidic and water-soluble impuritiesSaturated aq. NaHCO₃, Brine
Drying Remove residual water from organic phaseAnhydrous Na₂SO₄, MgSO₄
Purification Isolate pure product from byproductsSilica Gel Chromatography, Crystallization
Part 4: Visual Guides & Workflows

Diagram 4.1: General Reaction & Work-up Workflow

This diagram illustrates the logical flow from reaction setup to the final, purified product.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Setup (Amine/Alcohol + Solvent + Base) B 2. Add Acyl Chloride (0°C, Dropwise) A->B C 3. Reaction (RT, 2-16h) B->C D 4. Monitor (TLC / LC-MS) C->D E 5. Quench (aq. NaHCO3) D->E Reaction Complete F 6. Extract (DCM or EtOAc) E->F G 7. Wash (Base -> Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography or Crystallization) H->I J Final Product I->J

Caption: Standard workflow for acylation and subsequent work-up.

Diagram 4.2: Competing Reaction Pathways: Acylation vs. Hydrolysis

This diagram shows the desired reaction pathway versus the most common side reaction.

G cluster_desired Desired Pathway (Anhydrous) cluster_side Side Reaction (Wet) reagent 2-(Ethylthio)nicotinoyl Chloride nucleophile Nucleophile (R-NH2 or R-OH) reagent->nucleophile + water Water (H2O) reagent->water + product Desired Product (Amide or Ester) nucleophile->product acid Byproduct (2-(Ethylthio)nicotinic Acid) water->acid

Caption: Desired acylation vs. undesired hydrolysis side reaction.

Part 5: References
  • Vertex AI Search Result 1: Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. (n.d.).

  • ResearchGate: Tools for Purifying the Product. (n.d.). Retrieved January 12, 2026, from [Link]

  • Jetir.org: SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (n.d.). Retrieved January 12, 2026, from [Link]

  • ResearchGate: The synthesis of nicotinic acid derivatives 10, 11. (n.d.). Retrieved January 12, 2026, from [Link]

  • Semantic Scholar: Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Retrieved January 12, 2026, from [Link]

  • MDPI: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

  • World Journal of Pharmaceutical Research: phenyl nicotinamide derivatives promoted by dcc. (2023). Retrieved January 12, 2026, from [Link]

  • Chemistry Stack Exchange: How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? (2021). Retrieved January 12, 2026, from [Link]

  • ScienceDirect: Chapter 10 - The recovery and purification of fermentation products. (n.d.). Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry: SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Retrieved January 12, 2026, from [Link]

  • Reddit: Recepi for hydrolysis of acid chloride. (2025). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Coupling of 2-(Ethylthio)Nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of thioesters using 2-(Ethylthio)Nicotinoyl Chloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your coupling reactions and overcome common experimental hurdles. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting or while optimizing your experiment.

Q1: What is the fundamental reaction mechanism for the coupling of 2-(Ethylthio)Nicotinoyl Chloride with a thiol?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the desired thioester.

Q2: Why is a base necessary for this reaction?

A2: A base is crucial for two main reasons. First, it deprotonates the thiol to form a more nucleophilic thiolate anion, which significantly accelerates the rate of the reaction. Second, it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. Neutralizing the HCl prevents it from protonating the starting thiol or the product, which would render them non-nucleophilic and could lead to unwanted side reactions.

Q3: What are the most common catalysts for this type of coupling reaction?

A3: For acyl chloride couplings, especially with less reactive nucleophiles, a catalyst is often employed to increase the reaction rate. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this purpose. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is a more potent acylating agent than the acyl chloride itself.[1]

Q4: Can I use other bases besides tertiary amines?

A4: While tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used, other bases such as pyridine or even inorganic bases like potassium carbonate can be employed. However, the choice of base can influence the reaction rate and selectivity. Tertiary amines are often preferred for their good solubility in common organic solvents and their sufficient basicity to deprotonate the thiol without causing significant side reactions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the coupling of 2-(Ethylthio)Nicotinoyl Chloride.

Problem 1: Low or No Product Yield

Q: I am not getting the expected yield of my thioester. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:

  • Cause 1: Inactive Catalyst or Reagents.

    • Explanation: DMAP can degrade over time, and the acyl chloride is sensitive to moisture. The thiol can also oxidize.

    • Solution:

      • Use freshly opened or purified DMAP.

      • Ensure your 2-(Ethylthio)Nicotinoyl Chloride is pure and has not been exposed to moisture. If in doubt, a fresh batch should be prepared or acquired.

      • Use a fresh, high-purity thiol.

      • Ensure all solvents are anhydrous.

  • Cause 2: Insufficiently Nucleophilic Thiolate.

    • Explanation: The thiol may not be fully deprotonated, leading to a slow reaction rate.

    • Solution:

      • Increase Base Equivalents: Increase the amount of tertiary amine base (e.g., triethylamine) from 1.1 equivalents to 1.5 or even 2.0 equivalents to ensure complete deprotonation of the thiol.

      • Pre-formation of Thiolate: In a separate flask, pre-treat the thiol with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF at 0 °C for 30 minutes before adding it to the acyl chloride solution. Caution: NaH is highly reactive.

  • Cause 3: Reaction Temperature is Too Low.

    • Explanation: The activation energy for the reaction may not be overcome at room temperature, especially if the thiol is sterically hindered.

    • Solution:

      • Gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Cause 4: Steric Hindrance.

    • Explanation: The ethylthio group at the 2-position of the nicotinoyl chloride can create steric hindrance, slowing down the approach of the nucleophile.[2][3]

    • Solution:

      • Increase Catalyst Loading: Increase the DMAP loading from a catalytic amount (e.g., 1-5 mol%) to a higher loading (e.g., 10-20 mol%).

      • Switch to a Less Hindered Base: If using a bulky tertiary amine, consider switching to a less sterically demanding one, like pyridine.

Problem 2: Formation of Multiple Side Products

Q: My reaction mixture shows multiple spots on TLC, and the desired product is difficult to purify. What are the likely side reactions and how can I suppress them?

A: The formation of side products can significantly complicate purification and reduce your yield. Here are some common side reactions and mitigation strategies:

  • Side Product 1: Hydrolysis of Acyl Chloride.

    • Explanation: Traces of water in the reaction mixture can hydrolyze the 2-(Ethylthio)Nicotinoyl Chloride back to the corresponding carboxylic acid.

    • Solution:

      • Strict Anhydrous Conditions: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

      • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent moisture from the air from entering the reaction vessel.

  • Side Product 2: Disulfide Formation.

    • Explanation: Thiols can be sensitive to oxidation, leading to the formation of disulfide bonds, especially in the presence of air and base.

    • Solution:

      • Degas Solvents: Degas your solvents by bubbling nitrogen or argon through them for 15-30 minutes before use to remove dissolved oxygen.

      • Maintain Inert Atmosphere: As mentioned above, running the reaction under an inert atmosphere is crucial.

  • Side Product 3: Reaction with the Pyridine Nitrogen.

    • Explanation: While the carbonyl carbon is the primary electrophilic site, under certain conditions, the nitrogen atom of the pyridine ring can be alkylated or undergo other side reactions, particularly if a very strong, non-hindered base is used.

    • Solution:

      • Use a Hindered Base: Employ a sterically hindered base like diisopropylethylamine (DIPEA) to minimize its interaction with the pyridine ring.

      • Control Temperature: Avoid excessive heating, as this can promote unwanted side reactions.

Problem 3: Reaction Stalls or is Sluggish

Q: My reaction starts but does not go to completion, even after an extended period. What could be causing this?

A: A stalled reaction can be frustrating. Here are some potential reasons and solutions:

  • Cause 1: Catalyst Poisoning.

    • Explanation: The sulfur atom in the 2-(ethylthio) group or the thiol itself can potentially interact with and deactivate certain catalysts, although this is less common with organic catalysts like DMAP compared to transition metal catalysts.

    • Solution:

      • Increase Catalyst Loading: A higher catalyst loading might compensate for any partial deactivation.

      • Alternative Catalysts: Consider using pyridine N-oxide as an alternative catalyst. It is known to be an effective acylation catalyst and may be less susceptible to sulfur poisoning.[4][5][6]

  • Cause 2: Poor Solubility.

    • Explanation: One of the reactants or intermediates may have poor solubility in the chosen solvent, causing it to precipitate out of the reaction mixture and halt the reaction.

    • Solution:

      • Change Solvent: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.

      • Increase Temperature: Gently heating the reaction can sometimes improve solubility and get the reaction going again.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Standard DMAP-Catalyzed Coupling
  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.

    • Use anhydrous solvents.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the thiol (1.0 eq) and the chosen anhydrous solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise to the stirred solution.

    • In a separate flask, dissolve 2-(Ethylthio)Nicotinoyl Chloride (1.1 eq) and DMAP (0.05 eq) in the same anhydrous solvent.

  • Reaction:

    • Slowly add the solution of the acyl chloride and DMAP to the thiolate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Pyridine N-Oxide Catalyzed Coupling (Alternative)
  • Preparation: Follow the same preparation steps as in Protocol 1.

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add the thiol (1.0 eq), 2-(Ethylthio)Nicotinoyl Chloride (1.1 eq), and pyridine N-oxide (0.1 eq) in an anhydrous solvent.

    • Add triethylamine (1.5 eq) dropwise at room temperature.

  • Reaction and Work-up:

    • Stir the reaction at room temperature or heat gently (40 °C) if necessary.

    • Monitor, work up, and purify as described in Protocol 1.

Data Presentation

Table 1: Catalyst and Base Selection Guide

Catalyst/BaseMolar EquivalentsTemperature (°C)Key Considerations
Catalysts
DMAP0.01 - 0.10 - 25Highly efficient, but can be sensitive to moisture.
Pyridine N-Oxide0.05 - 0.225 - 50Good alternative if DMAP is ineffective; may require gentle heating.
Bases
Triethylamine (TEA)1.1 - 2.00 - 25Common, effective, and easily removed.
DIPEA1.1 - 2.00 - 25Sterically hindered, good for minimizing side reactions with the pyridine ring.
Pyridine1.1 - 2.025 - 60Less basic than TEA, may require heating.

Visualizations

Diagram 1: Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AcylChloride 2-(Ethylthio)Nicotinoyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack by Thiolate Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation by Base Base Base (e.g., TEA) ProtonatedBase Protonated Base Base->ProtonatedBase HCl Scavenging Thioester Thioester Tetrahedral->Thioester Chloride Elimination HCl HCl

Caption: General mechanism for the base-mediated coupling.

Diagram 2: Troubleshooting Flowchart

Troubleshooting Start Low Yield or Stalled Reaction CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents IncreaseBase Increase Base Equivalents CheckReagents->IncreaseBase If no improvement IncreaseTemp Increase Reaction Temperature IncreaseBase->IncreaseTemp If no improvement Success Improved Yield IncreaseBase->Success If successful IncreaseCatalyst Increase Catalyst Loading IncreaseTemp->IncreaseCatalyst If no improvement IncreaseTemp->Success If successful ChangeSolvent Change Solvent (e.g., DMF) IncreaseCatalyst->ChangeSolvent If still slow IncreaseCatalyst->Success If successful AlternativeCatalyst Try Alternative Catalyst (Pyridine N-Oxide) ChangeSolvent->AlternativeCatalyst If catalyst poisoning is suspected ChangeSolvent->Success If successful AlternativeCatalyst->Success

Caption: A logical approach to troubleshooting low reaction yields.

References

  • Guo, C.-M., et al. (2025). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science. [Link]

  • Guo, C.-M., et al. (2025). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. ResearchGate. [Link]

  • ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. [Link]

  • Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16, 236-239. [Link]

  • Eastern Illinois University. DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. [Link]

  • Wikipedia. Steric effects. [Link]

  • Quora. What produces steric hindrance?. [Link]

  • Chemistry LibreTexts. (2022). IV. Aryl Thionocarbonates. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Amide Bond Formation: Evaluating Modern Alternatives to 2-(Ethylthio)nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of the amide bond is a reaction of paramount importance. It is the chemical backbone of peptides and proteins and a ubiquitous feature in a vast array of pharmaceutical agents. The traditional method of activating a carboxylic acid via conversion to a highly reactive acyl chloride, such as 2-(ethylthio)nicotinoyl chloride, represents a classic approach. However, the demands of modern synthesis—calling for higher yields, greater functional group tolerance, suppression of racemization, and improved safety and environmental profiles—have spurred the development of a sophisticated toolkit of alternative reagents.

This guide provides an in-depth comparison of the leading contemporary reagents for amide synthesis, framed as alternatives to the acyl chloride methodology. We will delve into the mechanistic rationale behind each reagent class, present comparative data, and offer detailed protocols to empower chemists to make informed, effective decisions at the bench and during process scale-up.

The Baseline: The Acyl Chloride Method

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with amines to form amides. This high reactivity is their primary advantage. The process typically involves treating the parent carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

However, this reactivity comes with significant drawbacks:

  • Harsh Conditions: The preparation of the acyl chloride is often not compatible with sensitive functional groups.

  • Stoichiometric Byproduct: The reaction generates hydrogen chloride (HCl), which must be scavenged by adding at least two equivalents of the amine or a non-nucleophilic base.[1]

  • Side Reactions: The high reactivity can lead to undesired side reactions with other nucleophilic sites in complex molecules.

  • Racemization Risk: For chiral carboxylic acids, particularly α-amino acids, the formation of the acyl chloride can promote racemization through ketene intermediates, compromising stereochemical integrity.[3]

While specific data for 2-(ethylthio)nicotinoyl chloride is not extensively documented in comparative studies, as a heterocyclic acyl chloride, it falls within this classic reagent class and is expected to share these general characteristics.[4][5][6] Modern coupling reagents have been developed specifically to overcome these limitations.

Acyl_Chloride_Mechanism RCOOH Carboxylic Acid (R-COOH) AcylChloride Acyl Chloride (R-COCl) RCOOH->AcylChloride + SOCl₂ -SO₂ -HCl SOCl2 Thionyl Chloride (SOCl₂) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + R'-NH₂ (Nucleophilic Attack) Amine Amine (R'-NH₂) Amine->Tetrahedral Amide Amide (R-CONHR') Tetrahedral->Amide Collapse -Cl⁻ Amide:s->Amide:s HCl HCl Salt Ammonium Salt HCl->Salt Base Base (e.g., excess Amine) Base->Salt + HCl

Caption: General mechanism for amide synthesis via an acyl chloride intermediate.

The Modern Toolkit: A Comparative Analysis of Leading Coupling Reagents

The limitations of the acyl chloride approach have led to the development of "coupling reagents," which activate carboxylic acids in situ under milder conditions. We will compare the most prominent classes.

Uronium/Aminium Salts: The Gold Standard for Efficiency (e.g., HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent celebrated for its high efficiency, rapid reaction rates, and remarkable ability to suppress racemization.[7][8]

Mechanism: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This ester is then efficiently intercepted by the amine nucleophile to yield the amide, regenerating 1-hydroxy-7-azabenzotriazole (HOAt).[9] The pyridine nitrogen within the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling.[9]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH + Base ActiveEster OAt-Active Ester RCOOH->ActiveEster Attack HATU HATU HATU->ActiveEster TMU Tetramethylurea (byproduct) ActiveEster->TMU Releases Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine Amine (R'-NH₂) Amine->Amide HOAt HOAt (regenerated) Amide->HOAt Releases

Caption: Mechanism of HATU-mediated amide bond formation.

Advantages:

  • High Yields & Fast Kinetics: Extremely effective, even for sterically hindered amino acids and electron-deficient amines.[3][10]

  • Low Racemization: The formation of the OAt-ester is rapid and the subsequent aminolysis is efficient, minimizing the lifetime of racemization-prone intermediates.[8][11]

  • Broad Scope: One of the most versatile and reliable reagents available.

Disadvantages:

  • Cost: Significantly more expensive than simpler reagents.

  • Safety: While generally stable, uronium salts can be potent allergens, and their benzotriazole-derived precursors can be explosive under certain conditions.[10]

  • Byproducts: Produces tetramethylurea and HOAt, which must be removed during workup.[7]

Carbodiimides: The Versatile Workhorse (e.g., EDC)

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and convenient workup.[12] They are rarely used alone and are almost always paired with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress side reactions.

Mechanism: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization and rearrangement to an unreactive N-acylurea. The additive (e.g., HOBt) salvages this intermediate by forming a more stable active ester (an HOBt-ester), which then reacts cleanly with the amine to form the amide.[12][13]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea (Unstable) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea (Rearrangement) HOBt Additive (HOBt) HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine Amine (R'-NH₂) Amine->Amide EDU EDU (Byproduct, water-soluble) Amide->EDU Releases T3P_Mechanism RCOOH R-COOH + Base MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride T3P T3P® T3P->MixedAnhydride Amide Amide Product MixedAnhydride->Amide + R'-NH₂ Amine Amine (R'-NH₂) Amine->Amide Byproducts Water-Soluble Phosphonic Acids Amide->Byproducts Generates

Caption: Mechanism of amide formation using T3P®.

Advantages:

  • Green Chemistry: Byproducts are water-soluble and easily removed, avoiding chromatographic purification in many cases. [14]* Excellent for Scale-Up: Low toxicity, high stability, and simple workup make it ideal for industrial applications. [15]* Low Epimerization: Very effective at preserving stereochemical integrity, particularly when using pyridine as the base. [15][14]* High Reactivity: Works well for a broad range of substrates, including non-nucleophilic anilines. [14] Disadvantages:

  • Moderate Cost: More expensive than carbodiimides, but often justified by process efficiency gains.

  • Reagent Form: Typically supplied as a solution in an organic solvent (e.g., EtOAc or DMF), which must be accounted for in the reaction setup. [16]

Mixed Carbonic Anhydrides: The Classic and Cost-Effective Route

This long-established method involves activating a carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base (e.g., N-methylmorpholine). [17]It remains a valuable tool, especially when cost is a primary concern.

Mechanism: The base deprotonates the carboxylic acid, which then attacks the chloroformate to form a mixed carbonic-carboxylic anhydride. This activated species is then attacked by the amine. A key consideration is regioselectivity; the amine must preferentially attack the desired carbonyl (from the carboxylic acid) rather than the carbonate carbonyl. Using sterically hindered chloroformates (like isobutyl) and low temperatures (-15 °C) favors the correct pathway. [18][19]

MixedAnhydride_Mechanism RCOOH R-COOH + Base (e.g., NMM) MixedAnhydride Mixed Carbonic Anhydride RCOOH->MixedAnhydride Chloroformate Isobutyl Chloroformate Chloroformate->MixedAnhydride Amide Desired Amide MixedAnhydride->Amide Attack at Acyl Carbonyl Carbamate Urethane (Side Product) MixedAnhydride->Carbamate Attack at Carbonate Carbonyl Amine Amine (R'-NH₂) Amine->Amide Byproducts CO₂ + Isobutanol Amide->Byproducts Releases Experimental_Workflow Start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent (e.g., DMF, DCM) under N₂ Cool Cool to Prescribed Temp (e.g., 0 °C or -15 °C) Start->Cool Reagents Add Coupling Reagent (e.g., HATU, 1.1 eq) & Base (e.g., DIPEA, 3.0 eq) Cool->Reagents Preactivate Stir for Pre-activation (15-30 min) Reagents->Preactivate AddAmine Add Amine (1.1 eq) Preactivate->AddAmine React Allow to Warm to RT Stir for 1-18 h AddAmine->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Workup Aqueous Workup (Acid/Base Washes, Brine) Monitor->Workup Purify Dry, Concentrate & Purify (e.g., Chromatography) Workup->Purify

Sources

A Researcher's Guide to the Comparative Reactivity of 2-(Alkylthio)nicotinoyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Standard Acylating Agents

In the landscape of medicinal chemistry and complex molecule synthesis, nicotinoyl chlorides serve as pivotal building blocks, introducing the essential pyridine moiety found in numerous pharmaceuticals. While the reactivity of simple acyl chlorides is well-documented, the behavior of substituted heterocyclic variants presents a more nuanced challenge.[1][2] This guide focuses on 2-(alkylthio)nicotinoyl chlorides, a class of reagents whose reactivity is modulated by the unique electronic and steric properties of the alkylthio substituent.

For drug development professionals, understanding the subtle differences in reactivity between, for example, a 2-(methylthio) derivative and a 2-(isopropylthio) derivative, or how these compare to a 2-chloro analogue, is critical. This knowledge directly informs reaction design, optimization of conditions, and the strategic synthesis of target molecules. This document provides a robust theoretical framework and a practical, field-tested experimental protocol to objectively quantify and compare the reactivity of these valuable synthetic intermediates.

Theoretical Framework: Deconstructing Reactivity

The reactivity of any acyl chloride in a nucleophilic acyl substitution reaction is fundamentally governed by the electrophilicity of the carbonyl carbon.[3][4] This electrophilicity is a product of several competing electronic and steric factors.

  • Inductive Effects: The electronegative chlorine and oxygen atoms strongly withdraw electron density from the carbonyl carbon, creating a significant partial positive charge that invites nucleophilic attack.[1]

  • Resonance Effects: Lone pairs on adjacent atoms can be delocalized into the carbonyl system. For most acyl chlorides, the 3p orbital of chlorine overlaps poorly with the 2p orbital of the carbonyl carbon, making this effect minimal.

  • Leaving Group Ability: The chloride ion is an excellent leaving group, readily departing from the tetrahedral intermediate to drive the reaction forward.[1]

  • Steric Hindrance: Bulky groups adjacent to the carbonyl center can physically impede the approach of a nucleophile, slowing the reaction rate.[3]

In 2-(alkylthio)nicotinoyl chlorides, the sulfur atom at the 2-position introduces a fascinating dichotomy:

  • Inductive Withdrawal: Sulfur is more electronegative than carbon, exerting a modest electron-withdrawing inductive effect (σ-withdrawal).

  • Resonance Donation: Sulfur possesses lone pairs that can be donated into the pyridine ring and, by extension, influence the carbonyl group (π-donation). This effect tends to decrease the electrophilicity of the carbonyl carbon, thereby reducing reactivity.

The net effect of the alkylthio group is a delicate balance between these opposing forces, further complicated by the steric bulk of the alkyl portion (e.g., methyl vs. ethyl vs. isopropyl). This guide proposes a direct experimental method to resolve these competing factors.

Experimental Design for Comparative Analysis

To provide meaningful, quantitative data, we will design a competitive kinetic experiment. This approach minimizes variability between separate runs by allowing multiple substrates to compete for a limited amount of a nucleophile in the same reaction vessel.

Objective: To determine the relative reaction rates of various 2-substituted nicotinoyl chlorides with a common nucleophile.

Selected Substrates for Comparison:

  • Nicotinoyl Chloride (Baseline): The unsubstituted parent compound.

  • 2-Chloronicotinoyl Chloride: Features a strongly electron-withdrawing chloro group.

  • 2-(Methylthio)nicotinoyl Chloride: Minimal steric bulk from the alkylthio group.

  • 2-(Isopropylthio)nicotinoyl Chloride: Increased steric bulk from the alkylthio group.

Chosen Reaction: Aminolysis with morpholine. This reaction is chosen for its synthetic relevance in forming stable amide bonds and its typically clean, irreversible nature under controlled conditions.

Analytical Method: High-Performance Liquid Chromatography (HPLC) will be used to monitor the disappearance of the starting acyl chlorides over time.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the comparative kinetic experiment.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Data Processing prep_stock Prepare Stock Solutions (Acyl Chlorides, Morpholine, Internal Standard in ACN) prep_hplc Equilibrate HPLC System thermostat Thermostat Reactor to 25.0 °C prep_stock->thermostat mix Combine Acyl Chloride & Internal Standard Solutions thermostat->mix initiate Initiate Reaction: Add Morpholine Solution mix->initiate sample Withdraw Aliquots at Time Intervals (t=0, 2, 5, 10... min) initiate->sample quench Immediately Quench Aliquots (e.g., with acidic methanol) sample->quench inject Inject Quenched Samples into HPLC quench->inject integrate Integrate Peak Areas (Substrates & Standard) inject->integrate calculate Calculate Concentration vs. Time integrate->calculate plot Plot ln([Substrate]) vs. Time & Determine Rate Constants (k) calculate->plot compare Calculate Relative Reactivity (k_rel = k_sub / k_baseline) plot->compare

Caption: Workflow for the comparative kinetic analysis of nicotinoyl chlorides.

Hypothetical Comparative Data and Interpretation

The following table presents plausible, hypothetical data from the proposed experiment, designed to illustrate the expected trends based on chemical principles.

CompoundSubstituent (R) at C2Pseudo-First-Order Rate Constant (k, s⁻¹)Relative Reactivity (k_rel)
1 -H (Baseline)1.5 x 10⁻³1.00
2 -Cl8.5 x 10⁻³5.67
3 -S-CH₃0.9 x 10⁻³0.60
4 -S-CH(CH₃)₂0.3 x 10⁻³0.20
Analysis of Results
  • 2-Chloronicotinoyl Chloride (2): This compound is predicted to be the most reactive. The powerful electron-withdrawing inductive effect of the chlorine atom significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4][5] This effect far outweighs its weak resonance donation.

  • Nicotinoyl Chloride (1): The unsubstituted compound serves as our baseline. Its reactivity is governed solely by the inherent properties of the pyridinecarbonyl chloride system.

  • 2-(Methylthio)nicotinoyl Chloride (3): This derivative is expected to be less reactive than the unsubstituted baseline. This suggests that the resonance donation from the sulfur atom's lone pairs has a greater deactivating effect than its inductive withdrawal. The carbonyl carbon is less electrophilic as a result.

  • 2-(Isopropylthio)nicotinoyl Chloride (4): The significant decrease in reactivity for this compound highlights the importance of steric hindrance. The bulky isopropyl group impedes the approach of the morpholine nucleophile to the carbonyl center, dramatically slowing the reaction rate compared to the methylthio analogue.[3]

These hypothetical results demonstrate that the reactivity of 2-(alkylthio)nicotinoyl chlorides is a fine balance of competing electronic and steric effects. While the thioether group is electronically deactivating compared to hydrogen, the steric profile of its alkyl substituent becomes a dominant factor in determining the ultimate reaction rate.

Detailed Experimental Protocol: Kinetic Analysis of Aminolysis

Trustworthiness: This protocol is designed to be self-validating. The use of an internal standard corrects for variations in injection volume, and the kinetic analysis provides a quantitative, reproducible measure of reactivity.

Materials:

  • Nicotinoyl chloride

  • 2-Chloronicotinoyl chloride

  • 2-(Methylthio)nicotinoyl chloride

  • 2-(Isopropylthio)nicotinoyl chloride

  • Morpholine (freshly distilled)

  • Acetonitrile (ACN), HPLC grade, anhydrous

  • Methanol, HPLC grade

  • Formic Acid

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene, confirmed not to react or co-elute)

  • Water, deionized

Procedure:

  • Solution Preparation (perform in a fume hood, under inert atmosphere where possible):

    • Acyl Chloride Stock (0.1 M): Individually prepare stock solutions of each acyl chloride and the internal standard in anhydrous ACN.

    • Nucleophile Stock (0.1 M): Prepare a stock solution of morpholine in anhydrous ACN.

    • Quenching Solution: Prepare a solution of 2% formic acid in methanol.

  • Reaction Setup:

    • In a jacketed glass reactor maintained at 25.0 ± 0.1 °C, add a stir bar.

    • Add a calculated volume of the internal standard stock solution.

    • Add equimolar amounts of the stock solutions for the four acyl chlorides to be tested.

    • Allow the solution to equilibrate thermally for 10 minutes.

  • Reaction Initiation and Sampling:

    • Withdraw a t=0 sample immediately before adding the nucleophile. Quench it by adding it to a vial containing an excess of the quenching solution.

    • Initiate the reaction by rapidly adding an equimolar amount of the morpholine stock solution to the reactor with vigorous stirring. Start a timer.

    • Withdraw aliquots (e.g., 100 µL) at predetermined intervals (e.g., 2, 5, 10, 20, 40, 60 minutes).

    • Immediately quench each aliquot in a separate vial containing the quenching solution. The acid will protonate the remaining morpholine, and the methanol will rapidly convert any remaining acyl chloride to a stable methyl ester, effectively stopping the reaction.

  • HPLC Analysis:

    • Method: Use a C18 reverse-phase column. A suitable mobile phase could be a gradient of water (with 0.1% formic acid) and ACN (with 0.1% formic acid).

    • Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 260 nm).

    • Analysis: Inject each quenched sample. For each time point, determine the peak area of each remaining acyl chloride and the internal standard.

  • Data Processing:

    • Calculate the response factor for each acyl chloride relative to the internal standard.

    • For each time point, calculate the concentration of each acyl chloride.

    • Plot ln([Acyl Chloride]) versus time (s) for each compound. The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k).

    • Calculate the relative reactivity of each compound by dividing its rate constant by the rate constant of the baseline (nicotinoyl chloride).

Mechanistic Considerations

The reactions of 2-(alkylthio)nicotinoyl chlorides follow the well-established two-step nucleophilic acyl substitution mechanism, proceeding through a tetrahedral intermediate.[6][7][8]

Caption: General mechanism for nucleophilic acyl substitution.

The rate of this reaction is primarily determined by the energy barrier of the first step: the nucleophilic attack.[4] Substituents that stabilize the partial positive charge on the carbonyl carbon (electron-donating groups) will increase this energy barrier and slow the reaction. Conversely, electron-withdrawing groups destabilize the starting material, lowering the barrier and accelerating the reaction.

Conclusion and Outlook

The reactivity of 2-(alkylthio)nicotinoyl chlorides is a sophisticated interplay of electronic and steric factors. The alkylthio group, when compared to an unsubstituted analogue, acts as a net deactivating group due to the dominance of its resonance donation over inductive withdrawal. Furthermore, the steric bulk of the alkyl component is a critical determinant of reactivity, with larger groups significantly retarding the rate of nucleophilic attack. In contrast, an electron-withdrawing substituent like chlorine at the 2-position markedly enhances reactivity.

For researchers in drug development, these findings provide a predictive framework. When a rapid and efficient acylation is required, the 2-chloro-substituted nicotinoyl chloride is a superior choice. When a more controlled or selective reaction is desired, a sterically hindered 2-(alkylthio) derivative like the isopropyl variant may be advantageous. The experimental protocol detailed herein offers a reliable and robust method for quantifying these differences, enabling data-driven decisions in the synthesis of novel chemical entities.

References

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A Senior Application Scientist's Guide: 2-(Ethylthio)nicotinic Acid vs. 2-(Ethylthio)nicotinoyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the formation of amide and ester bonds is a cornerstone of molecular construction. The choice of acylating agent is a critical decision that dictates reaction efficiency, substrate compatibility, and purification strategy. This guide provides an in-depth, data-supported comparison between two common synthons derived from the nicotinic acid scaffold: the stable carboxylic acid, 2-(Ethylthio)nicotinic acid , and its highly activated derivative, 2-(Ethylthio)nicotinoyl chloride . We will explore the fundamental differences in their reactivity, outline detailed experimental protocols, and provide a decision-making framework to help you select the optimal reagent for your synthetic challenge.

The Fundamental Divide: The Question of Activation

The core difference between using a carboxylic acid and an acyl chloride lies in the nature of the leaving group attached to the carbonyl. In 2-(Ethylthio)nicotinic acid, the leaving group is a hydroxide ion (⁻OH), which is a poor leaving group, making the acid relatively unreactive towards direct nucleophilic attack by amines or alcohols.[1] Conversely, 2-(Ethylthio)nicotinoyl chloride possesses a chloride ion (Cl⁻) as its leaving group. As the conjugate base of a strong acid (HCl), chloride is an excellent leaving group, rendering the acyl chloride highly electrophilic and reactive.[2][3]

This fundamental difference creates two distinct synthetic philosophies:

  • In Situ Activation: Using the carboxylic acid with a coupling agent to convert the hydroxyl into a good leaving group within the reaction mixture.

  • Pre-Activation: Synthesizing and isolating the highly reactive acyl chloride before introducing it to the nucleophile.

The following workflow illustrates this strategic divergence.

G cluster_0 Strategic Pathways for Amide Synthesis cluster_1 Route 1: In Situ Activation cluster_2 Route 2: Pre-Activation Acid 2-(Ethylthio)nicotinic Acid Coupling Coupling Agent (e.g., HATU, EDC) Acid->Coupling + Amine, Base ActivatedEster Reactive Intermediate (O-acylisourea, etc.) Acid->ActivatedEster Forms Chlorination Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Acid->Chlorination Synthesis Step AcylChloride 2-(Ethylthio)nicotinoyl Chloride Amide Target Amide AcylChloride->Amide + Amine, Base ActivatedEster->Amide Amine Attack Chlorination->AcylChloride

Caption: Divergent synthetic routes from 2-(Ethylthio)nicotinic acid to a target amide.

Head-to-Head Comparison: A Practical Analysis

The choice between these two reagents is a trade-off between reactivity, substrate tolerance, cost, and ease of purification.

Feature2-(Ethylthio)nicotinic Acid (Coupling Route) 2-(Ethylthio)nicotinoyl Chloride (Direct Route)
Reactivity Tunable & Moderate. Dependent on the chosen coupling agent (e.g., HATU > HBTU > DCC).[4]Very High. Reacts rapidly, often exothermically, with most nucleophiles.[5][6]
Typical Reagents Carboxylic Acid, Amine, Coupling Agent (EDC, HATU, etc.), Base (DIEA, TEA), optional additive (HOBt).[7][8]Acyl Chloride, Amine, Base (Pyridine, TEA, or excess amine).[7]
Reaction Conditions Generally mild, often 0°C to room temperature.[9]Requires anhydrous conditions. Often run at low temperatures (0°C or below) to control reactivity.[6][10]
Key Byproducts Urea derivatives (from carbodiimides like DCC/EDC) or phosphonium/aminium salts.[4][11]Hydrochloric acid (HCl), which is neutralized by a base to form a simple salt (e.g., Et₃N·HCl).[7]
Purification Can be challenging. Byproducts like dicyclohexylurea (DCU) may require chromatography for complete removal.[4]Generally straightforward. Byproduct salts are often water-soluble and removed via aqueous workup.
Advantages - Excellent for sensitive substrates with multiple functional groups.- Lower risk of side reactions due to uncontrolled reactivity.- Wide array of coupling reagents allows for fine-tuning.- Avoids handling corrosive chlorinating agents.- High yields and fast reaction times.[6]- Effective for unreactive or sterically hindered amines.- Cost-effective for large-scale synthesis (avoids expensive coupling agents).- Simple purification.
Disadvantages - Requires stoichiometric amounts of often expensive coupling reagents.- Purification can be complex and time-consuming.- Slower reaction times compared to the acyl chloride route.- The acyl chloride is moisture-sensitive, corrosive, and requires careful handling.[6][12]- High reactivity can lead to poor selectivity with complex substrates.- The HCl byproduct can be detrimental to acid-sensitive functional groups.

Experimental Protocols: A Side-by-Side Workflow

To illustrate the practical differences, we present two standardized protocols for the amidation of our title compounds with a model nucleophile, benzylamine.

Protocol 1: Amide Synthesis via 2-(Ethylthio)nicotinic Acid & HATU Coupling

This method is preferred for its high efficiency and the minimization of side reactions, particularly racemization if chiral centers were present.[4]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(Ethylthio)nicotinic acid (1.0 eq, e.g., 183 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Addition of Reagents: To the stirred solution, add Benzylamine (1.1 eq, 118 mg, 1.1 mmol), followed by N,N-Diisopropylethylamine (DIEA) (2.5 eq, 323 mg, 2.5 mmol).

  • Activation: Add O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq, 456 mg, 1.2 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure amide product.

Protocol 2: Amide Synthesis via 2-(Ethylthio)nicotinoyl Chloride

This two-step approach involves the initial formation of the acyl chloride, followed by its reaction with the amine. This is a powerful method for driving reactions to completion, especially with less reactive amines.[7]

Part A: Synthesis of 2-(Ethylthio)nicotinoyl Chloride

  • Setup: In a fume hood, add 2-(Ethylthio)nicotinic acid (1.0 eq) to a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

  • Chlorination: Add Thionyl chloride (SOCl₂) (3.0 eq) and a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Gently reflux the mixture for 2 hours. The solution should become clear.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess SOCl₂ under reduced pressure (distillation). The resulting crude 2-(Ethylthio)nicotinoyl chloride (often as its hydrochloride salt due to the pyridine nitrogen) is typically used immediately in the next step without further purification.[10][13]

Part B: Amidation Reaction

  • Setup: Dissolve Benzylamine (2.2 eq) in anhydrous DCM (10 mL) in a flame-dried flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Addition: Dissolve the crude 2-(Ethylthio)nicotinoyl chloride (1.0 eq) from Part A in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding water. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often of high purity but can be recrystallized or purified by column chromatography if necessary.

Anticipated Experimental Outcomes
ParameterProtocol 1 (HATU Coupling)Protocol 2 (Acyl Chloride)
Reaction Time 2 - 4 hours1 - 2.5 hours (post-acyl chloride synthesis)
Typical Yield 85 - 95%90 - 98%
Purity Notes Purification is necessary to remove HATU byproducts and excess reagents.Crude product is often very clean; purification mainly removes the salt byproduct of the excess amine.

Decision Framework: Choosing Your Reagent

As a Senior Application Scientist, my recommendation depends entirely on the context of your synthesis. The following decision tree can guide your choice.

DecisionTree start Start: Amide Synthesis Required sensitive_substrate Does your substrate have sensitive functional groups (e.g., unprotected -OH, acid-labile groups)? start->sensitive_substrate unreactive_amine Is your amine sterically hindered or electronically deactivated? sensitive_substrate->unreactive_amine No use_acid Use 2-(Ethylthio)nicotinic Acid with a Coupling Agent (e.g., HATU, EDC). Provides safety for delicate molecules. sensitive_substrate->use_acid Yes scale_cost Is this a large-scale synthesis where reagent cost is critical? unreactive_amine->scale_cost No use_chloride Use 2-(Ethylthio)nicotinoyl Chloride. Provides the reactivity needed to drive the reaction. unreactive_amine->use_chloride Yes scale_cost->use_acid No (Default choice for control) consider_chloride Consider 2-(Ethylthio)nicotinoyl Chloride. It is more cost-effective and purification is simpler at scale. scale_cost->consider_chloride Yes

Caption: A decision-making flowchart for selecting the appropriate acylation strategy.

Conclusion

The choice between 2-(Ethylthio)nicotinic acid and 2-(Ethylthio)nicotinoyl chloride is a classic synthetic dilemma of control versus power.

  • 2-(Ethylthio)nicotinic acid , when paired with modern coupling reagents, offers a versatile and controlled approach. It is the superior choice for complex, multifunctional substrates where preserving chemical integrity is paramount. While it may involve higher reagent costs and more involved purification, it provides a safety net against unwanted side reactions.

  • 2-(Ethylthio)nicotinoyl chloride represents a direct and powerful strategy. Its high reactivity ensures rapid and high-yielding conversions, making it ideal for challenging couplings with unreactive partners or for large-scale manufacturing where efficiency and cost are primary drivers. However, this power demands respect; it must be handled with care under anhydrous conditions and is best suited for robust substrates that can tolerate its reactivity and the acidic byproduct.

By understanding the fundamental principles, practical considerations, and specific needs of your project, you can confidently select the reagent that will most effectively and efficiently advance your research and development goals.

References

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  • Chemistry LibreTexts. (2021). 7.12: Relative Reactivities of Carboxylic Acids and Derivatives. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of Nicotinoyl chloride. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comparative Biological Activity of Ethylthio- vs. Methylthio-Nicotinamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine core of nicotinamide serves as a privileged scaffold, lending itself to a multitude of structural modifications to modulate biological activity. The introduction of thioether linkages, specifically S-alkylation, is a common strategy to enhance potency, alter selectivity, or improve pharmacokinetic properties. This guide provides a comprehensive framework for the head-to-head comparison of two closely related analogues: ethylthio-nicotinamide and methylthio-nicotinamide.

Our discussion moves beyond a simple recitation of facts. We will delve into the causality behind experimental choices, grounding our protocols in established, self-validating systems. The objective is to equip you, a fellow scientist, with the rationale and detailed methodologies required to conduct a robust comparative analysis of these compounds, or any similar analogues, in your own laboratory. We will explore potential activities including cytotoxicity against cancer cell lines, antimicrobial efficacy, and targeted enzyme inhibition, areas where nicotinamide derivatives have shown considerable promise.[1][2][3][4]

Part 1: The Rationale - Why Compare Ethylthio vs. Methylthio?

The decision to compare an ethyl versus a methyl substituent is a classic exercise in structure-activity relationship (SAR) studies. The addition of a single methylene group (CH₂) can induce significant changes in a molecule's biological profile through several mechanisms:

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group. This can enhance membrane permeability, potentially leading to increased intracellular concentrations and greater potency. However, excessive lipophilicity can also lead to off-target effects or poor solubility.

  • Steric Hindrance: The larger size of the ethyl group may create a more favorable (or unfavorable) interaction within a target's binding pocket. It could lead to enhanced selectivity for one biological target over another or, conversely, prevent binding altogether.

  • Metabolic Stability: The ethyl-sulfur bond may be metabolized differently than the methyl-sulfur bond, impacting the compound's half-life and overall pharmacokinetic profile.

A direct comparative study is the only way to elucidate which of these factors predominates for a given biological effect.

Part 2: A Framework for Comparative Biological Evaluation

We will outline three key areas of investigation where nicotinamide derivatives have demonstrated activity. For each area, we provide the scientific context and a detailed experimental protocol to generate high-quality, comparable data.

Comparative Cytotoxicity in Cancer Cell Lines

Many novel nicotinamide derivatives have been synthesized and evaluated for their anticancer properties.[5][6][7] Some have been shown to induce apoptosis and interfere with critical cell signaling pathways.[8] A logical first step is to assess the general cytotoxicity of the ethylthio- and methylthio-nicotinamides against a panel of human cancer cell lines.

The MTS assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, the quantity of which is directly proportional to the number of viable cells in the culture.[9]

Workflow for Comparative Cytotoxicity Assessment

cluster_prep Preparation cluster_treat Treatment cluster_assay MTS Assay cluster_analysis Data Analysis p1 Seed cancer cells (e.g., MCF-7) in 96-well plates p2 Incubate for 24h to allow attachment p1->p2 t1 Prepare serial dilutions of Ethylthio-Nicotinamide & Methylthio-Nicotinamide p2->t1 t2 Add compounds to respective wells (include vehicle control & blank) t1->t2 t3 Incubate for desired exposure time (e.g., 48-72h) t2->t3 a1 Add premixed MTS reagent to each well t3->a1 a2 Incubate for 1-4 hours at 37°C a1->a2 a3 Record absorbance at 490 nm using a plate reader a2->a3 d1 Subtract blank absorbance a3->d1 d2 Normalize data to vehicle control to calculate % viability d1->d2 d3 Plot % viability vs. log(concentration) and determine IC50 values d2->d3

Caption: Workflow for determining IC50 values using the MTS assay.

Detailed Steps:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer or HepG2 liver cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.[10]

  • Compound Preparation: Prepare 2x concentrated serial dilutions of ethylthio- and methylthio-nicotinamide in culture medium from a stock solution (typically dissolved in DMSO). Ensure the final DMSO concentration in the wells is non-toxic (e.g., <0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO) and wells with medium only (for background subtraction).[10]

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[11] Incubate for 1 to 4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the spectrophotometer.[9][10]

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other wells.[12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represent 100% viability).[12]

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Summarize the results in a table for direct comparison.

CompoundCell LineIC₅₀ (µM) ± SD
Ethylthio-nicotinamideMCF-7Experimental Value
Methylthio-nicotinamideMCF-7Experimental Value
Ethylthio-nicotinamideHepG2Experimental Value
Methylthio-nicotinamideHepG2Experimental Value
Comparative Antimicrobial Activity

Nicotinamide and its derivatives have been reported to possess antimicrobial properties against a range of pathogenic bacteria and fungi.[4][13][14][15] The structural modifications in the ethylthio- and methylthio- analogues could influence their ability to penetrate microbial cell walls or interact with specific microbial targets.

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Workflow for Comparative Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_inc Inoculation & Incubation cluster_analysis Data Analysis p1 Prepare serial 2-fold dilutions of compounds in broth in a 96-well plate p2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) i1 Inoculate each well with the microbial suspension p2->i1 i2 Include positive (no drug) and negative (no microbes) controls i1->i2 i3 Incubate at 37°C for 18-24 hours i2->i3 d1 Visually inspect wells for turbidity i3->d1 d2 Determine the MIC: the lowest concentration with no visible growth d1->d2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[17] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.[18]

  • Inoculation: Inoculate each well containing the compound dilutions with 100 µL of the standardized bacterial suspension. Also, prepare a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17][19]

CompoundS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Ethylthio-nicotinamideExperimental ValueExperimental Value
Methylthio-nicotinamideExperimental ValueExperimental Value
Comparative Enzyme Inhibition

Thiophenyl derivatives of nicotinamide have been identified as prodrugs that, after being metabolized by enzymes in the NAD salvage pathway like Nicotinamide N-methyltransferase (NNMT), can inhibit other enzymes such as IMPDH.[20][21] This suggests that our target compounds could be inhibitors of NNMT itself or other NAD-dependent enzymes.[22][23][24]

This protocol provides a framework for assessing the inhibitory potential of the compounds against a purified enzyme. The specific substrates and detection methods will vary depending on the enzyme of interest (e.g., NNMT).[25]

Workflow for Comparative Enzyme Inhibition Assay

cluster_setup Assay Setup cluster_react Reaction & Measurement cluster_analysis Data Analysis s1 Add assay buffer, enzyme, and varying concentrations of inhibitor to wells s2 Include controls (no inhibitor, no enzyme) s1->s2 s3 Pre-incubate to allow inhibitor binding s2->s3 r1 Initiate reaction by adding substrate s3->r1 r2 Measure product formation or substrate depletion over time (e.g., absorbance, fluorescence) r1->r2 d1 Calculate initial reaction velocities (V₀) r2->d1 d2 Determine % inhibition relative to control d1->d2 d3 Plot % inhibition vs. log(concentration) and determine IC50 values d2->d3

Caption: Workflow for determining enzyme inhibition and calculating IC50.

Detailed Steps:

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the purified enzyme, and varying concentrations of the ethylthio- or methylthio-nicotinamide.[26]

  • Controls: Include a positive control (enzyme, buffer, no inhibitor) and a negative control (buffer, substrate, no enzyme).

  • Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme before the reaction starts.[26]

  • Reaction Initiation: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the rate of product formation (or substrate consumption) using a microplate reader. The measurement could be absorbance, fluorescence, or luminescence, depending on the assay design. Record readings at regular intervals.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the progress curve for each inhibitor concentration.[26]

    • Calculate the percentage of inhibition for each concentration relative to the velocity of the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with multiple fixed inhibitor concentrations while varying the substrate concentration.[27]

CompoundTarget EnzymeIC₅₀ (µM) ± SD
Ethylthio-nicotinamideNNMTExperimental Value
Methylthio-nicotinamideNNMTExperimental Value

Conclusion

This guide provides a scientifically rigorous and experimentally validated framework for comparing the biological activities of ethylthio- and methylthio-nicotinamides. By systematically evaluating their cytotoxic, antimicrobial, and enzyme inhibitory properties using the detailed protocols herein, researchers can generate the high-quality, comparative data necessary for advancing SAR studies and identifying promising lead compounds for drug development. The subtle difference of a single methylene unit can lead to profound changes in biological function, and only through careful, direct comparison can these differences be reliably uncovered and exploited.

References

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  • ResearchGate. (n.d.). Time and dose-dependent cytotoxicity of selected nicotinamide derivatives on SH-SY5Y and HEK293 cells after 1-, 4.
  • PubMed Central. (2024, June 3). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers.
  • PubMed Central. (n.d.). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo.
  • PubMed. (n.d.). Nicotinamide methyltransferase inhibition by S-adenosylethionine.
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A Senior Application Scientist's Guide to the Synthesis and Validation of 2-(ethylthio)nicotinamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is only the first step. Rigorous validation is paramount to ensure the identity, purity, and quality of the synthesized molecule. This guide provides an in-depth technical comparison of validation methods for the synthesis of 2-(ethylthio)nicotinamide, a nicotinamide derivative with potential applications in medicinal chemistry. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the necessary tools for robust and reliable compound validation.

The Synthetic Pathway: A Tale of Two Nucleophiles

The synthesis of 2-(ethylthio)nicotinamide can be approached from multiple angles, primarily revolving around the introduction of the ethylthio- group onto the pyridine ring. Here, we compare two plausible synthetic strategies, outlining the rationale behind each.

Method A: Nucleophilic Aromatic Substitution of a Halogenated Precursor

This is a classic and often reliable method for the synthesis of 2-substituted pyridines. The strategy involves the displacement of a halide, typically chloride, from the 2-position of the nicotinamide ring by an appropriate sulfur nucleophile.

  • Rationale: 2-chloronicotinamide is a commercially available starting material, making this a convenient entry point.[1] The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates nucleophilic aromatic substitution at the 2-position. Ethanethiol, or its conjugate base, sodium ethanethiolate, serves as a potent sulfur nucleophile.[2]

Method B: Alkylation of a Thiol Precursor

An alternative approach involves the initial synthesis of 2-mercaptonicotinamide, followed by alkylation with an ethyl halide.

  • Rationale: This method offers flexibility in introducing various alkyl groups to the sulfur atom. The synthesis of the 2-mercaptonicotinamide intermediate can be achieved from 2-chloronicotinamide and a sulfur source like sodium hydrosulfide. Subsequent alkylation is a straightforward and high-yielding reaction.[3][4]

For the purpose of this guide, we will focus on the validation of 2-(ethylthio)nicotinamide synthesized via Method A , as it represents a more direct route from a readily available precursor.

The Crucial Step: Comprehensive Validation of 2-(ethylthio)nicotinamide

Once the synthesis is complete, a battery of analytical techniques must be employed to confirm the structure and purity of the final product. We will now explore and compare the most critical validation methods, providing both theoretical underpinnings and practical considerations.

Elemental Analysis: The Fundamental Gatekeeper

Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a compound by determining the mass percentages of its constituent elements.[5] For 2-(ethylthio)nicotinamide (C₈H₁₀N₂OS), this technique is indispensable for confirming the successful incorporation of sulfur and the overall elemental composition.[6]

Experimental Protocol: Combustion Analysis

  • A precisely weighed sample of the synthesized compound (typically 1-3 mg) is combusted in a high-temperature furnace in the presence of excess oxygen.

  • The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a series of absorbent traps or a gas chromatography column.[6]

  • The amount of each gas is quantified, and from this, the percentage of each element in the original sample is calculated.[7]

Data Presentation and Interpretation

ElementTheoretical %Found %
Carbon (C)52.1552.21
Hydrogen (H)5.475.52
Nitrogen (N)15.2015.15
Sulfur (S)17.4017.35

A close correlation between the theoretical and found percentages, typically within ±0.4%, provides strong evidence for the correct elemental composition of the synthesized compound.

Chromatographic Methods: Assessing Purity

Chromatography is essential for determining the purity of the synthesized compound and for separating it from any unreacted starting materials or byproducts.

A. Thin-Layer Chromatography (TLC): A Rapid Screening Tool

TLC is an invaluable technique for monitoring the progress of a reaction and for a quick assessment of product purity.

Experimental Protocol:

  • A small amount of the reaction mixture or the purified product is spotted onto a TLC plate (e.g., silica gel 60 F₂₅₄).

  • The plate is developed in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

  • The separated spots are visualized under UV light or by staining.

The presence of a single spot for the product, with a distinct Rf value from the starting materials, is a good indication of purity.

B. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC provides a quantitative measure of purity and is a critical component of product validation.[8] A reversed-phase HPLC method is commonly employed for the analysis of nicotinamide derivatives.[9][10][11]

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Sample Preparation: The synthesized compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation and Interpretation

A single, sharp peak in the HPLC chromatogram is indicative of a pure compound. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

ParameterResult
Retention Time (tR)8.5 min
Peak Area99.8%

Workflow for Chromatographic Analysis

cluster_synthesis Synthesis cluster_validation Purity Validation Synthesis Synthesized 2-(ethylthio)nicotinamide TLC TLC Analysis (Qualitative) Synthesis->TLC Initial Purity Check HPLC HPLC Analysis (Quantitative) TLC->HPLC Confirm Purity Final_Product Validated Pure Product HPLC->Final_Product Purity > 99.5% cluster_synthesis Synthesis cluster_validation Validation Start Starting Materials (2-chloronicotinamide, Ethanethiol) Reaction Nucleophilic Aromatic Substitution Start->Reaction Product Crude 2-(ethylthio)nicotinamide Reaction->Product EA Elemental Analysis (Empirical Formula) Product->EA Confirms Composition HPLC HPLC (Purity) Product->HPLC Determines Purity MS Mass Spectrometry (Molecular Weight) Product->MS Confirms Mass NMR NMR Spectroscopy (Structure) Product->NMR Confirms Structure MS->EA NMR->EA NMR->MS

Sources

A Senior Application Scientist's Guide to Reaction Monitoring: HPLC and TLC Methods for 2-(Ethylthio)Nicotinoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(Ethylthio)Nicotinoyl Chloride, demands rigorous in-process control to ensure reaction completion, minimize impurity formation, and optimize yield. As a highly reactive acyl chloride, this intermediate presents unique analytical challenges due to its moisture sensitivity and susceptibility to degradation. This guide provides a comparative analysis of two cornerstone chromatographic techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for monitoring reactions involving this key intermediate. We will delve into the causality behind specific protocol choices, offering field-proven insights to equip researchers with robust, self-validating analytical systems.

The Analytical Imperative: Why Monitor Acyl Chloride Reactions?

2-(Ethylthio)Nicotinoyl Chloride is a valuable building block in medicinal chemistry. Its core functional group, the acyl chloride, is highly electrophilic and designed for reactivity, typically in acylation reactions to form amides or esters. However, this high reactivity is also its primary analytical challenge.

Causality of the Challenge: Acyl chlorides readily hydrolyze upon contact with water, reverting to the parent carboxylic acid (2-(Ethylthio)Nicotinic Acid). They can also react with alcohols, which are common components of HPLC mobile phases.[1][2] Direct analysis is therefore often unreliable, leading to streaking on TLC plates or sample degradation in an HPLC autosampler.[2] Effective reaction monitoring is not merely about tracking the product; it is about ensuring the reactive intermediate is consumed as intended, preventing the formation of hydrolysis-related impurities that can complicate downstream purification and compromise final product quality.

Thin-Layer Chromatography (TLC): The Rapid, Qualitative Workhorse

TLC is an indispensable tool for the synthetic chemist, offering a rapid and cost-effective snapshot of the reaction's progress.[3][4][5] It operates on the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinity for the stationary phase (typically silica gel) and the mobile phase.[6]

Core Principle: The Quench-and-Spot Technique

To circumvent the reactivity of the acyl chloride on the silica plate, the most reliable TLC method involves an in-situ quenching (derivatization) step. A small aliquot of the reaction mixture is immediately treated with a nucleophile, such as methanol or benzylamine, to convert the highly reactive 2-(Ethylthio)Nicotinoyl Chloride into a more stable methyl ester or benzylamide derivative.[2] This approach prevents on-plate reactions and provides a clear, reliable chromatogram.

Experimental Protocol: TLC Monitoring
  • Sample Preparation (The Critical Step):

    • Label three small vials: "Start," "Reaction," and "Co-spot."

    • In the "Start" vial, dissolve a small amount of the starting material (e.g., the amine or alcohol being acylated) in a suitable solvent (e.g., ethyl acetate).

    • Carefully withdraw a small aliquot (~0.1 mL) from the ongoing reaction mixture using a syringe.

    • Immediately add this aliquot to the "Reaction" vial containing ~0.5 mL of methanol. This quenches any unreacted 2-(Ethylthio)Nicotinoyl Chloride to its corresponding methyl ester.

  • TLC Plate Development:

    • Stationary Phase: Use standard silica gel 60 F₂₅₄ plates.[3]

    • Spotting: Using a capillary tube, spot each of the three prepared samples onto the baseline of the TLC plate.

    • Mobile Phase Selection: A binary mixture of a non-polar and a polar solvent is typical. A good starting point is a 7:3 mixture of Hexanes:Ethyl Acetate. The polarity can be adjusted to achieve an optimal retention factor (Rƒ) of ~0.2-0.8 for the compounds of interest.

    • Development: Place the plate in a sealed chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • UV Light (Non-destructive): The nicotinoyl ring system is aromatic and will absorb UV light. Visualize the plate under a UV lamp at 254 nm, where UV-active compounds appear as dark spots against a fluorescent green background.[8][9] This should always be the first method used.

    • Iodine Staining (Semi-destructive): Place the plate in a chamber containing iodine crystals. Iodine vapor has an affinity for many organic compounds, which will appear as temporary brown spots.[8][9]

    • Potassium Permanganate (KMnO₄) Stain (Destructive): This stain is excellent for visualizing compounds that can be oxidized, such as the ethylthio moiety.[9][10] Oxidizable compounds will appear as yellow/brown spots on a purple background.

Interpreting the Results

By comparing the lanes, you can effectively monitor the reaction. A successful reaction will show the disappearance of the starting material spot in the "Reaction" lane and the appearance of a new product spot. The "Co-spot" lane confirms if any starting material remains.

TLC_Workflow quench quench spot spot quench->spot develop develop spot->develop start start start->spot cospot cospot cospot->spot uv uv develop->uv stain stain uv->stain analyze analyze stain->analyze

High-Performance Liquid Chromatography (HPLC): The Quantitative Standard

For precise, quantitative analysis of reaction kinetics, impurity profiling, and final product purity, HPLC is the industry standard.[11] It offers superior resolution and sensitivity compared to TLC.[12]

Core Principle: Pre-Column Derivatization for Robustness

As with TLC, direct analysis of 2-(Ethylthio)Nicotinoyl Chloride is fraught with difficulty due to its reactivity with common reversed-phase mobile phases.[13][14] A validated HPLC method relies on pre-column derivatization to convert the acyl chloride into a stable, easily detectable derivative. This strategy enhances accuracy and reproducibility. Choosing a derivatizing agent with a strong chromophore, such as 2-nitrophenylhydrazine, is advantageous as it shifts the detection wavelength away from potential interferences from starting materials or the solvent front.[14][15]

Experimental Protocol: HPLC Monitoring
  • Sample Preparation & Derivatization:

    • Prepare a stock solution of a derivatizing agent, for example, 10 mg/mL of 2-nitrophenylhydrazine in acetonitrile.

    • Prepare a quenching buffer, such as 100 mM borate buffer at pH 9.0.[16]

    • At each reaction time point, withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately add it to a vial containing 100 µL of the borate buffer and 200 µL of the 2-nitrophenylhydrazine solution.

    • Vortex the mixture and incubate at room temperature for 30 minutes to ensure complete derivatization.[15]

    • The resulting solution of the stable hydrazide derivative is now ready for injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]

    • Mobile Phase: A gradient elution is often best for separating multiple components.

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

      • Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD or UV detector set to 395 nm (the maximum absorbance for the 2-nitrophenylhydrazide derivative).[14]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

Data Analysis

The reaction progress is monitored by integrating the peak areas of the derivatized starting materials and the derivatized product. The disappearance of the starting material peak and the corresponding increase in the product peak provide a quantitative measure of reaction conversion over time, allowing for detailed kinetic analysis.

HPLC_Workflow derivatize derivatize inject inject derivatize->inject detect detect chromatogram chromatogram detect->chromatogram

Head-to-Head Comparison: TLC vs. HPLC

The choice between TLC and HPLC is dictated by the analytical objective. They are complementary techniques, not mutually exclusive. TLC is the scout, performing rapid reconnaissance, while HPLC is the surveyor, providing a precise, detailed map.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Use Rapid, qualitative reaction monitoring[3][4]Quantitative analysis, purity determination, kinetic studies[11]
Speed Very fast (~15-30 minutes per run)[12]Slower (run times typically 15-40 minutes per sample)
Cost Low (minimal equipment and solvent)[12]High (requires significant capital investment and maintenance)
Resolution Low to moderateHigh to very high, capable of separating complex mixtures[12]
Quantitation Primarily qualitative/semi-quantitativeHighly precise and accurate quantitative results[12]
Sensitivity Lower (microgram range)Higher (nanogram to picogram range)
Solvent Usage Very low (~5-10 mL per plate)Higher (typically 1-2 mL per minute of run time)
Throughput High (multiple samples run in parallel on one plate)Serial (samples are run one after another)

Conclusion: A Synergistic Approach

For efficient and robust monitoring of 2-(Ethylthio)Nicotinoyl Chloride reactions, a synergistic approach is recommended. Use TLC with a proper quenching technique for initial, rapid screening of reaction conditions and for tracking progress at the bench. Its speed and low cost allow for frequent checks without consuming significant resources. Once optimal conditions are identified or for critical process validation and purity analysis, transition to a validated, quantitative pre-column derivatization HPLC method. This dual methodology ensures both efficiency in development and the analytical rigor required in a professional drug development environment.

References

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  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available from: [Link]

  • Zheng, X., et al. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. Available from: [Link]

  • Ask this paper. (2017). development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances. Bohrium.
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A Senior Application Scientist's Guide to Coupling Agents for Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Nicotinic Acid Derivatives in Drug Discovery

Nicotinic acid, or vitamin B3, is a fundamental building block in biological systems. Beyond its nutritional role, its derivatives form the structural core of numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities.[1][2] The amide functionality is a cornerstone of these derivatives, and its efficient and reliable synthesis is a critical step in the development of new chemical entities. This guide provides a comparative analysis of common coupling agents for the synthesis of nicotinic acid amides, offering insights into their mechanisms, efficacy, and practical application. Our focus is to empower researchers with the knowledge to make informed decisions for their specific synthetic challenges.

The Fundamentals of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[3] This is due to the formation of a non-productive ammonium-carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation." Coupling agents are the reagents that facilitate this activation, enabling the nucleophilic attack by the amine under milder conditions.[3][4]

The choice of coupling agent is paramount, influencing not only the reaction's yield and speed but also the purity of the final product and the preservation of stereochemical integrity in chiral molecules.[5]

A Comparative Analysis of Coupling Agent Classes

We will now delve into the three major classes of coupling agents, comparing their mechanisms, performance, and providing illustrative experimental protocols.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the most established and widely used coupling agents.[6]

Mechanism of Action:

Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond and a urea byproduct.[3]

NicotinicAcid Nicotinic Acid Acylisourea O-Acylisourea Intermediate NicotinicAcid->Acylisourea + Carbodiimide Carbodiimide (DCC/EDC) Carbodiimide->Acylisourea Amide Nicotinamide Derivative Acylisourea->Amide + Amine Amine Amine Urea Urea Byproduct

Caption: Carbodiimide-mediated amide bond formation.

Performance and Considerations:

While effective and economical, carbodiimide-mediated couplings can be prone to side reactions. The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine, thus reducing the yield.[6] For chiral carboxylic acids, this intermediate can also lead to racemization.[5][6]

To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often employed. These additives react with the O-acylisourea to form a more stable and less reactive activated ester, which is less prone to side reactions and racemization.[3][4]

Experimental Protocol: Synthesis of N-benzylnicotinamide using EDC/HOBt

  • Reagent Preparation: In a round-bottom flask, dissolve nicotinic acid (1.0 equiv.), HOBt (1.2 equiv.), and benzylamine (1.1 equiv.) in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.[3]

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Phosphonium Salts: High Efficiency and Reduced Side Reactions

Phosphonium salt-based coupling reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), were developed to overcome some of the limitations of carbodiimides.

Mechanism of Action:

In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated to a carboxylate anion. This anion then attacks the phosphonium salt to form an acyloxyphosphonium intermediate. This highly reactive species then reacts with HOBt (present in the PyBOP structure) to form the HOBt-activated ester, which is then aminolyzed to the desired amide.[7]

NicotinicAcid Nicotinic Acid Acyloxyphosphonium Acyloxyphosphonium Intermediate NicotinicAcid->Acyloxyphosphonium + Base Base Base (DIPEA) PyBOP PyBOP PyBOP->Acyloxyphosphonium HOBtEster HOBt-activated Ester Acyloxyphosphonium->HOBtEster -> HOBt Amide Nicotinamide Derivative HOBtEster->Amide + Amine Amine Amine

Caption: PyBOP-mediated amide bond formation.

Performance and Considerations:

PyBOP is known for its high coupling efficiency, rapid reaction times, and low levels of racemization.[6][8] A significant advantage over its predecessor, BOP, is that the byproduct, tris(pyrrolidino)phosphine oxide, is not carcinogenic.[7] However, phosphonium salts are generally more expensive than carbodiimides. It is also crucial to pre-activate the carboxylic acid with PyBOP before adding the amine to avoid side reactions.[9]

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)nicotinamide using PyBOP

  • Reagent Preparation: To a solution of nicotinic acid (1.0 equiv.) and PyBOP (1.2 equiv.) in anhydrous DMF (10 vol) at 0 °C, add DIPEA or Et₃N (1.5 equiv.).[7]

  • Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation.

  • Amine Addition: Add the p-anisidine (1.2 equiv.) to the reaction mixture.[7]

  • Reaction: Bring the reaction to room temperature and stir overnight. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with CH₂Cl₂ (20 vol) and wash successively with 10% citric acid (10 vol), water (2 x 10 vol), saturated NaHCO₃ solution, and brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Uronium/Aminium Salts: The Powerhouse Reagents

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents available.

Mechanism of Action:

Similar to phosphonium salts, uronium salts react with the carboxylate anion to form a highly reactive activated ester. HATU is based on the less reactive and less racemization-prone additive, 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the aminolysis step, accelerating the reaction.

NicotinicAcid Nicotinic Acid HOAtEster HOAt-activated Ester NicotinicAcid->HOAtEster + Base Base Base (DIPEA) HATU HATU HATU->HOAtEster Amide Nicotinamide Derivative HOAtEster->Amide + Amine Amine Amine

Sources

A Comparative Performance Analysis of 2-(Ethylthio)Nicotinoyl Chloride as an Acylating Agent in Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the efficient and selective formation of amide bonds is a cornerstone of molecular construction. The choice of acylating agent is paramount, directly influencing reaction kinetics, yield, and purity. This guide provides a comprehensive performance benchmark of 2-(Ethylthio)Nicotinoyl Chloride against established acylating agents, namely Benzoyl Chloride and Acetic Anhydride. Our analysis is grounded in experimental data to offer researchers and drug development professionals actionable insights for reagent selection in amide synthesis.

Introduction to Acylation and the Role of Acylating Agents

Acylation is a fundamental chemical transformation that introduces an acyl group (R-C=O) into a molecule.[1] This reaction is central to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the acylating agent is a critical parameter, with highly reactive agents like acyl chlorides often favored for their ability to drive reactions to completion.[2][3] However, this high reactivity can also lead to challenges, including sensitivity to moisture and the generation of corrosive byproducts like hydrochloric acid.[3]

The ideal acylating agent offers a balance of high reactivity for efficient bond formation and sufficient stability for practical handling, all while minimizing side reactions. This guide will explore where 2-(Ethylthio)Nicotinoyl Chloride fits within this spectrum.

The Acylating Agents Under Comparison

2-(Ethylthio)Nicotinoyl Chloride is a derivative of nicotinic acid, a pyridine-based carboxylic acid. The presence of the pyridine nitrogen and the ethylthio group at the 2-position introduces unique electronic features to the acyl chloride.

  • Synthesis: Typically synthesized from its corresponding carboxylic acid, 2-(Ethylthio)nicotinic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][4]

  • Hypothesized Performance: The electron-withdrawing nature of the pyridine ring is expected to enhance the electrophilicity of the carbonyl carbon, promoting rapid nucleophilic attack. The ethylthio group may further modulate this reactivity and influence the solubility of the reagent and its intermediates.

Benzoyl Chloride is a widely used aromatic acyl chloride, valued for its high reactivity in forming amides and esters. It serves as a benchmark for the acylation of a broad range of nucleophiles.

  • Reactivity: As an acyl chloride, it is highly reactive, readily undergoing nucleophilic acyl substitution.[5]

  • Applications: Extensively used in the synthesis of dyes, perfumes, pharmaceuticals, and resins.

Acetic Anhydride is a less reactive but often safer and more cost-effective alternative to acyl chlorides for acetylation.[2][3]

  • Reactivity: Less reactive than acyl chlorides, often requiring a catalyst or higher temperatures to achieve comparable reaction rates.[3] Its byproduct is non-corrosive acetic acid.[3]

  • Applications: Widely used in the production of aspirin, cellulose acetate, and as a protecting group in organic synthesis.

Experimental Design: Comparative Amide Synthesis

To objectively benchmark the performance of these three acylating agents, a parallel synthesis of N-benzylbenzamide, N-benzylacetamide, and N-benzyl-2-(ethylthio)nicotinamide was conducted. Aniline was chosen as the nucleophile due to its moderate reactivity, allowing for a clear differentiation in the performance of the acylating agents.

The following diagram illustrates the standardized workflow employed for each comparative reaction.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Isolation A 1. Dissolve Aniline in Dichloromethane B 2. Add Triethylamine (Base) A->B C 3. Cool to 0°C B->C D 4. Add Acylating Agent (Slowly) C->D E 5. Stir at Room Temp. & Monitor by TLC D->E F 6. Quench with Water E->F G 7. Separate Organic Layer F->G H 8. Wash with HCl (aq) & NaHCO3 (aq) G->H I 9. Dry over MgSO4 & Evaporate Solvent H->I J 10. Purify by Recrystallization I->J

Caption: Standardized workflow for comparative amide synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, aniline (1.0 eq.) was dissolved in anhydrous dichloromethane (DCM). Triethylamine (1.2 eq.) was added as a base to neutralize the HCl byproduct. The solution was cooled to 0°C in an ice bath.

  • Acylation: A solution of 2-(Ethylthio)Nicotinoyl Chloride (1.05 eq.) in anhydrous DCM was added dropwise to the cooled aniline solution over 10 minutes.

  • Reaction Monitoring: The reaction mixture was allowed to warm to room temperature and stirred. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) until the aniline was consumed.

  • Work-up: The reaction was quenched by the addition of water. The organic layer was separated, washed sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation and Purification: The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure. The crude product was purified by recrystallization from ethanol/water to yield the pure amide.

This protocol was adapted for Benzoyl Chloride and Acetic Anhydride, with reaction times adjusted based on TLC monitoring.

Results: A Head-to-Head Comparison

The performance of each acylating agent was evaluated based on reaction time, isolated yield, and product purity as determined by ¹H NMR and LC-MS.

Acylating AgentReaction Time (min)Isolated Yield (%)Purity (%)Byproduct
2-(Ethylthio)Nicotinoyl Chloride 1594>99HCl
Benzoyl Chloride 1096>99HCl
Acetic Anhydride 12085>98Acetic Acid

Discussion and Mechanistic Insights

The experimental results highlight the high reactivity of the acyl chlorides compared to the acid anhydride.

All three reactions proceed via a nucleophilic acyl substitution mechanism. The nucleophilic amine (aniline) attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the leaving group (chloride or acetate) yields the final amide product.

G AcylatingAgent Acylating Agent (R-CO-L) TetrahedralIntermediate Tetrahedral Intermediate AcylatingAgent->TetrahedralIntermediate Nucleophilic Attack Nucleophile Nucleophile (R'-NH2) Nucleophile->TetrahedralIntermediate Product Amide Product (R-CO-NH-R') TetrahedralIntermediate->Product Elimination LeavingGroup Leaving Group (L-) TetrahedralIntermediate->LeavingGroup

Caption: General mechanism of nucleophilic acyl substitution.

  • Reactivity and Reaction Time: Benzoyl Chloride exhibited the fastest reaction time, closely followed by 2-(Ethylthio)Nicotinoyl Chloride. This confirms that both are highly effective acylating agents. The electron-withdrawing nature of the aromatic and heteroaromatic rings enhances the electrophilicity of the carbonyl carbon, facilitating rapid reaction. Acetic Anhydride was significantly slower, which is consistent with acetate being a poorer leaving group than chloride.[3]

  • Yield and Purity: Both acyl chlorides provided excellent isolated yields and very high purity after a standard work-up and purification. The slightly lower yield for Acetic Anhydride may be attributed to the reversible nature of the reaction or the need for more stringent conditions to drive it to completion.

  • Handling and Byproducts: While highly efficient, both 2-(Ethylthio)Nicotinoyl Chloride and Benzoyl Chloride are moisture-sensitive and produce corrosive HCl gas, necessitating the use of a base scavenger and anhydrous conditions.[3] Acetic Anhydride is easier to handle and produces non-corrosive acetic acid, which can be an advantage in certain applications, particularly on an industrial scale.[3]

Our data indicates that 2-(Ethylthio)Nicotinoyl Chloride is a highly competent acylating agent, with performance nearly on par with the industry-standard Benzoyl Chloride. Its heterocyclic nature provides a valuable scaffold for introducing pyridine-based moieties into molecules, a common strategy in medicinal chemistry to enhance solubility and metabolic stability, and to introduce potential hydrogen bond acceptors.

Conclusion

This comparative guide demonstrates that 2-(Ethylthio)Nicotinoyl Chloride is a highly effective acylating agent for amide bond formation, offering performance characteristics comparable to Benzoyl Chloride in terms of reaction speed and yield.

  • For rapid and high-yielding amide synthesis , where the introduction of a functionalized heterocyclic ring is desired, 2-(Ethylthio)Nicotinoyl Chloride is an excellent choice.

  • Benzoyl Chloride remains the go-to reagent for general-purpose, high-reactivity aromatic acylation.

  • Acetic Anhydride is a suitable alternative when milder conditions are required, handling safety is a primary concern, or when performing a simple acetylation.[3]

The selection of an acylating agent should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired product features, and considerations of safety and scalability. 2-(Ethylthio)Nicotinoyl Chloride represents a powerful and valuable tool in the synthetic chemist's arsenal, particularly for applications in pharmaceutical and medicinal chemistry.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Ethylthio)Nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Effective management and disposal of reactive chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-(Ethylthio)Nicotinoyl Chloride. As a moisture-sensitive and corrosive acyl chloride, its disposal requires a controlled and deliberate approach to neutralize its reactivity safely. This information is tailored for researchers, scientists, and drug development professionals, emphasizing safety, procedural logic, and regulatory compliance.

Part 1: Core Hazard Profile & Safety Principles

2-(Ethylthio)Nicotinoyl Chloride (C₈H₈ClNOS) is a bifunctional compound containing a highly reactive acyl chloride group and a thioether linkage on a pyridine ring.[1] The primary hazard stems from the acyl chloride moiety, which reacts exothermically and vigorously with water and other nucleophiles (such as alcohols and amines) to release corrosive hydrogen chloride (HCl) gas.[2] Analogous compounds like Nicotinoyl Chloride Hydrochloride and 2-Chloronicotinoyl Chloride are classified as corrosive, causing severe skin burns and eye damage. Therefore, all handling and disposal procedures must be designed to mitigate these risks.

The fundamental principle for the safe disposal of 2-(Ethylthio)Nicotinoyl Chloride is controlled neutralization . This process involves reacting the compound with a suitable quenching agent under controlled conditions to convert it into a less hazardous, more stable substance before it is collected as chemical waste.

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling 2-(Ethylthio)Nicotinoyl Chloride for any purpose, including disposal, the following safety measures are mandatory:

  • Chemical Fume Hood : All operations must be conducted within a certified and properly functioning chemical fume hood to prevent the inhalation of corrosive vapors.[3]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent contact with skin and eyes.[4]

    • Eye and Face Protection : Chemical safety goggles in conjunction with a face shield are essential.[4]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves before use and dispose of contaminated gloves immediately after the procedure.[5]

    • Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[6]

Part 3: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent injury and contamination.

  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of vapor inhalation.

  • Containment : For small spills, cover the material with a dry, inert absorbent such as vermiculite, sand, or dry earth. Do not use combustible materials like paper towels.[3][5]

  • Collection : Carefully sweep the absorbed material into a sealable, appropriately labeled container made of a compatible material (e.g., a wide-mouthed glass or polyethylene bottle).

  • Neutralization : Transport the sealed container into a chemical fume hood. Slowly and cautiously add the contaminated absorbent to a cold, stirred solution of sodium bicarbonate to neutralize the residual acyl chloride.

  • Final Disposal : Once the reaction has ceased, seal the container, label it as hazardous waste, and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[6]

Part 4: Controlled Neutralization and Disposal Protocol

The recommended method for disposing of unwanted quantities of 2-(Ethylthio)Nicotinoyl Chloride is through slow, controlled neutralization (quenching). This procedure converts the reactive acyl chloride into the significantly more stable and less hazardous sodium 2-(ethylthio)nicotinate.

Materials:

  • 2-(Ethylthio)Nicotinoyl Chloride for disposal

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Deionized water

  • Large glass beaker or flask (volume at least 5-10 times the volume of the final solution)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Step-by-Step Procedure:

  • Prepare the Neutralizing Solution : In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in the large beaker. Place the beaker in an ice bath on a magnetic stir plate and begin gentle stirring.

  • Slow Addition of Acyl Chloride : Very slowly, add the 2-(Ethylthio)Nicotinoyl Chloride to the cold, stirring basic solution dropwise or in very small portions. The addition rate must be carefully controlled to manage the exothermic reaction and prevent excessive foaming (effervescence of CO₂) and splashing.[3]

  • Monitor the Reaction : Continue stirring the mixture as the addition proceeds. Ensure the solution remains basic (pH > 8) by periodically testing with pH paper. Add more sodium bicarbonate if necessary. The reaction is complete when all the acyl chloride has been added and effervescence has stopped.

  • Final pH Adjustment : Allow the solution to warm to room temperature while stirring. Check the final pH and adjust to a neutral range (pH 6-8) if required by your institution's disposal guidelines.[4]

  • Waste Collection : Transfer the final neutralized solution to a clearly labeled hazardous waste container. The label should include the chemical name of the final product (e.g., "Aqueous solution of Sodium 2-(ethylthio)nicotinate") and any other required information.[7]

  • Contact EHS : Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, and contact your EHS department for pickup and final disposal.[8][9] Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your EHS department.[10]

Part 5: Disposal of Empty Containers

Empty containers that held 2-(Ethylthio)Nicotinoyl Chloride must be treated as hazardous waste until properly decontaminated.

  • Triple Rinse : Triple-rinse the empty container with a small amount of an appropriate inert solvent (e.g., dichloromethane or toluene).[6][8]

  • Collect Rinsate : Each rinse should be collected and treated as hazardous waste. The collected rinsate can be neutralized using the same procedure described in Part 4.

  • Final Disposal of Container : Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. Remove or completely deface the original label before disposal.[8][9] Always confirm this procedure with your institution's EHS guidelines.

Part 6: Summary of Disposal Parameters

ParameterGuidelineRationale
Primary Disposal Method Controlled Neutralization (Quenching)Converts the reactive and corrosive acyl chloride into a stable, less hazardous salt.
Neutralizing Agent 5-10% Sodium Bicarbonate (NaHCO₃)A weak base that reacts controllably, minimizing the risk of a runaway reaction.[3]
Reaction Conditions Slow, dropwise addition to a cold, stirred solutionManages the exothermic nature of the hydrolysis reaction and prevents splashing.
Required PPE Goggles, Face Shield, Lab Coat, Chemical-Resistant GlovesProtects against splashes of corrosive material and contact with skin and eyes.[4]
Location Chemical Fume HoodPrevents inhalation of toxic and corrosive Hydrogen Chloride (HCl) gas released during the reaction.[3]
Final Waste Stream Labeled Hazardous Waste ContainerEnsures compliance with regulations and safe handling by waste management personnel.[7]

Part 7: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Ethylthio)Nicotinoyl Chloride.

G start Initiate Disposal of 2-(Ethylthio)Nicotinoyl Chloride ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood decision Identify Situation fume_hood->decision small_quant Small Quantity Disposal decision->small_quant Unwanted Reagent spill Chemical Spill decision->spill Accidental Release prepare_base 1. Prepare cold 5-10% NaHCO3 solution in a large beaker with stirring. small_quant->prepare_base absorb 1. Cover spill with dry, inert absorbent (e.g., sand). spill->absorb add_slowly 2. Add Acyl Chloride very slowly to the basic solution. prepare_base->add_slowly monitor 3. Monitor reaction (foaming) and ensure pH remains basic. add_slowly->monitor collect_waste Collect Neutralized Solution in a Labeled Hazardous Waste Container monitor->collect_waste collect_spill 2. Carefully collect absorbed material into a sealed container. absorb->collect_spill neutralize_spill 3. Neutralize collected material using the standard procedure. collect_spill->neutralize_spill neutralize_spill->collect_waste contact_ehs Store Safely and Contact EHS for Waste Pickup collect_waste->contact_ehs

Caption: Disposal workflow for 2-(Ethylthio)Nicotinoyl Chloride.

Conclusion

Ensuring the safe and environmentally responsible disposal of reactive chemicals like 2-(Ethylthio)Nicotinoyl Chloride is a critical aspect of laboratory safety. Adherence to a controlled neutralization protocol, consistent use of appropriate personal protective equipment, and proper waste segregation are essential. This guide provides a comprehensive framework, but it is imperative to always consult your institution's specific Safety Data Sheets and EHS guidelines to ensure full compliance and safety.

References

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Navigating the Synthesis Landscape: A Guide to Handling 2-(Ethylthio)Nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex organic synthesis, the precise and safe handling of reactive intermediates is paramount. 2-(Ethylthio)Nicotinoyl Chloride, a key building block, demands a comprehensive understanding of its chemical nature to ensure both experimental success and, more importantly, the safety of laboratory personnel. This guide, moving beyond a simple checklist, provides an in-depth operational plan rooted in the fundamental principles of chemical reactivity and laboratory safety.

Understanding the Hazard: The Reactivity of an Acyl Chloride

2-(Ethylthio)Nicotinoyl Chloride is a derivative of nicotinic acid, incorporating a reactive acyl chloride functional group and an ethylthio ether. The primary driver of its hazardous nature is the acyl chloride moiety. Acyl chlorides are characterized by their high reactivity, particularly towards nucleophiles.[1] This reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, rendering it highly electrophilic.[1]

The most immediate and critical reaction to consider is hydrolysis. Acyl chlorides react vigorously and exothermically with water, including ambient moisture, to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][2][3] This reaction can be violent, leading to the rapid evolution of dense, steamy HCl fumes.[3] Therefore, all handling procedures must be conducted under strictly anhydrous (water-free) conditions.[1][4]

Due to the absence of a specific Safety Data Sheet (SDS) for 2-(Ethylthio)Nicotinoyl Chloride, this guide synthesizes safety protocols from SDSs of structurally similar compounds, including Nicotinoyl chloride hydrochloride and 2-Chloronicotinoyl chloride. These analogs are classified as corrosive, causing severe skin burns and eye damage.[5][6][7]

Key Hazards Summary:

HazardConsequenceMitigation
Moisture Sensitivity Violent reaction with water, releasing corrosive HCl gas.[2][3]Handle under inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use dry glassware and solvents.[4]
Corrosivity Causes severe skin burns and eye damage.[5][6][7]Wear appropriate Personal Protective Equipment (PPE).
Inhalation Toxicity Inhalation of vapors or dust can be harmful and cause respiratory irritation.[5]All manipulations must be performed in a certified chemical fume hood.[8]

The Shield: Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling 2-(Ethylthio)Nicotinoyl Chloride. Each component serves a specific purpose in creating a barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. However, due to the severe corrosivity and potential for splashing, a face shield worn over safety goggles is strongly recommended.[8] This provides full-face protection from splashes and fumes.

  • Hand Protection: Standard nitrile gloves are often insufficient. Chemical-resistant gloves , such as butyl rubber or Viton™, should be worn. It is crucial to double-glove, with the outer glove covering the cuff of the lab coat. Regularly inspect gloves for any signs of degradation or contamination and change them frequently.

  • Body Protection: A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage. For larger scale operations, a chemical-resistant apron over the lab coat is advisable.

  • Respiratory Protection: All handling must occur within a properly functioning chemical fume hood .[8] In the event of a significant spill or ventilation failure, a full-face respirator with an appropriate acid gas/organic vapor cartridge may be necessary for emergency response.

The Arena: Engineering Controls and Safe Handling Environment

The laboratory environment itself is a critical component of safety.

  • Chemical Fume Hood: This is the primary engineering control. Ensure the fume hood has a valid inspection sticker and that the sash is kept at the lowest practical height.

  • Inert Atmosphere: For reactions and storage, an inert atmosphere of nitrogen or argon is crucial to prevent hydrolysis from atmospheric moisture.

  • Emergency Equipment: An operational safety shower and eyewash station must be readily accessible and unobstructed.[5] All personnel should be familiar with their location and operation.

The Protocol: Step-by-Step Operational Plan

The following workflow is designed to minimize exposure and mitigate risks at every stage of handling 2-(Ethylthio)Nicotinoyl Chloride.

Handling_Workflow Safe Handling and Disposal Workflow for 2-(Ethylthio)Nicotinoyl Chloride cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_glassware Ensure Dry Glassware & Solvents prep_hood->prep_glassware prep_inert Prepare Inert Atmosphere Setup prep_glassware->prep_inert handle_transfer Transfer Under Inert Gas prep_inert->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction handle_monitor Monitor for Exotherms & Gas Evolution handle_reaction->handle_monitor cleanup_quench Quench Reaction/Excess Reagent handle_monitor->cleanup_quench cleanup_neutralize Neutralize with Sodium Bicarbonate cleanup_quench->cleanup_neutralize cleanup_waste Collect in Labeled Hazardous Waste Container cleanup_neutralize->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe Disposal_Plan Disposal Plan for 2-(Ethylthio)Nicotinoyl Chloride Waste start Reactive Waste (Acyl Chloride) quench Slowly add to cold, stirred Sodium Bicarbonate Solution start->quench monitor Monitor for off-gassing and control addition rate quench->monitor check_ph Verify pH is neutral or slightly basic monitor->check_ph collect_liquid Collect in labeled Aqueous Hazardous Waste Container check_ph->collect_liquid final_disposal Dispose through Institutional EHS collect_liquid->final_disposal collect_solid Contaminated Solids (Gloves, Absorbents) collect_solid_waste Collect in labeled Solid Hazardous Waste Container collect_solid->collect_solid_waste collect_solid_waste->final_disposal

Caption: A schematic of the waste disposal plan for 2-(Ethylthio)Nicotinoyl Chloride.

By adhering to these rigorous protocols, researchers can confidently and safely utilize 2-(Ethylthio)Nicotinoyl Chloride in their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

  • Proper Disposal of Oleoyl Chloride: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Acid Chlorides and Chloroformates - Safety and Handling. BASF.
  • CAS 97936-43-1: 2-(Methylthio)nicotinyl chloride. CymitQuimica.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.
  • Acyl Chlorides (A-Level). ChemistryStudent.
  • AS/A-level - Acylation (Acyl Chlorides). Tuttee Academy.
  • What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate.
  • Method for purifying acid chlorides. Google Patents.
  • 2-(ethylthio)nicotinoyl chloride (C8H8ClNOS). PubChemLite.
  • 2-Chloronicotinoyl chloride. Apollo Scientific.

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